(6-Methoxybenzo[b]thiophen-2-yl)boronic acid
Description
Properties
IUPAC Name |
(6-methoxy-1-benzothiophen-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BO3S/c1-13-7-3-2-6-4-9(10(11)12)14-8(6)5-7/h2-5,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNRDOYJXKKKYSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(S1)C=C(C=C2)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40441736 | |
| Record name | (6-Methoxy-1-benzothiophen-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40441736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182133-35-3 | |
| Record name | (6-Methoxy-1-benzothiophen-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40441736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (6-methoxy-1-benzothiophen-2-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
(6-Methoxybenzo[b]thiophen-2-yl)boronic acid chemical properties
An In-depth Technical Guide to (6-Methoxybenzo[b]thiophen-2-yl)boronic acid
Introduction: A Versatile Building Block in Modern Synthesis
This compound is a specialized organoboron compound that has emerged as a pivotal intermediate in the fields of medicinal chemistry and materials science. Its structure marries two key chemical motifs: the benzo[b]thiophene core and the boronic acid functional group. The benzo[b]thiophene scaffold is a "privileged structure" in drug discovery, forming the backbone of numerous biologically active molecules, including agents targeting central nervous system disorders and cancer.[1][2] The methoxy substituent at the 6-position can significantly influence the electronic properties and metabolic stability of resulting derivatives, often enhancing biological activity.[2]
The true synthetic power of this molecule, however, lies in its boronic acid moiety. This functional group makes it an ideal substrate for the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, one of the most robust and widely used methods for forming carbon-carbon bonds in modern organic chemistry.[3][4] This guide serves as a comprehensive technical resource for researchers and drug development professionals, providing in-depth information on the chemical properties, synthesis, reactivity, and safe handling of this compound, with a focus on its application in Suzuki-Miyaura coupling.
Physicochemical and Structural Properties
A clear understanding of a reagent's fundamental properties is the bedrock of successful and reproducible experimentation. The key identifiers and physical characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 182133-35-3 | [5][6][7] |
| Molecular Formula | C₉H₉BO₃S | [6] |
| Molecular Weight | 208.04 g/mol | [6] |
| Appearance | Solid | |
| Purity | Typically ≥98% | [6] |
| Storage Conditions | Store at -20°C or 2-8°C, keep sealed, dry, and away from moisture and light. | [1] |
| InChI Key | BRFCKEBJRUMDHY-UHFFFAOYSA-N |
Synthesis and Reactivity: The Suzuki-Miyaura Coupling
While various methods exist for the synthesis of aryl boronic acids, a common and effective strategy involves the borylation of an arylmetal intermediate.[8] For this compound, this typically involves the deprotonation of 6-methoxybenzo[b]thiophene with a strong base, followed by quenching the resulting organometallic species with a borate ester.
The primary utility of this boronic acid is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed process is indispensable for constructing biaryl and heteroaryl structures, which are common motifs in pharmaceuticals.[9] The reaction proceeds through a well-established catalytic cycle.
The Suzuki-Miyaura Catalytic Cycle:
-
Oxidative Addition : A low-valent Palladium(0) catalyst inserts into the carbon-halide bond of an organic halide (Ar-X), forming a Pd(II) complex.[4]
-
Transmetalation : This is the crucial step where the organic moiety is transferred from boron to the palladium center. The reaction requires a base (e.g., carbonate, phosphate) to activate the boronic acid, forming a more nucleophilic "ate" complex [R-B(OH)₃]⁻, which facilitates the transfer.[10][11]
-
Reductive Elimination : The two organic fragments on the Pd(II) center couple and are eliminated, forming the new C-C bond (Ar-Ar') and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[12]
Applications in Drug Discovery and Medicinal Chemistry
The 6-methoxybenzo[b]thiophene scaffold is a key pharmacophore in the development of various therapeutics. Its rigid, bicyclic structure provides a well-defined framework for interacting with biological targets.[13] By using this compound in Suzuki-Miyaura coupling, medicinal chemists can efficiently synthesize libraries of novel derivatives for structure-activity relationship (SAR) studies.
-
Anticancer Agents : Derivatives of 6-methoxybenzo[b]thiophene have been investigated as potent inhibitors of tubulin polymerization, a validated target in cancer chemotherapy.[2] The methoxy group at the C-6 position has been shown to contribute significantly to the activity of these compounds.[2]
-
Neurodegenerative Diseases : The benzo[b]thiophene core is of significant interest for developing inhibitors of human monoamine oxidase B (hMAO-B), a key enzyme target in the treatment of Parkinson's disease.[13]
-
Central Nervous System (CNS) Disorders : The parent compound, 6-methoxybenzo[b]thiophene, serves as an intermediate in the synthesis of pharmaceuticals targeting CNS disorders, such as antidepressants and antipsychotics.[1]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This section provides a representative, field-proven protocol for the cross-coupling of this compound with an aryl bromide.
Rationale: The choice of a palladium catalyst with a bulky phosphine ligand (like SPhos or XPhos) often enhances reaction efficiency. A mixed solvent system like dioxane/water or toluene/water is common, and a base such as K₂CO₃ or K₃PO₄ is required to activate the boronic acid. The entire procedure must be conducted under an inert atmosphere to prevent the oxidation and deactivation of the Pd(0) catalyst.
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Introduction: A Key Building Block in Modern Drug Discovery
An In-Depth Technical Guide to the Synthesis of (6-Methoxybenzo[b]thiophen-2-yl)boronic acid
This compound is a heterocyclic organoboron compound that has emerged as a crucial intermediate in the field of medicinal chemistry. Its structural motif, featuring a methoxy-substituted benzothiophene core coupled with a reactive boronic acid group, makes it a highly valuable building block for the synthesis of complex organic molecules. Boronic acids, in general, are recognized for their versatile reactivity, stability, and relatively low toxicity, making them indispensable tools in pharmaceutical development.[1][2]
The primary utility of this compound lies in its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[3][4][5] This powerful carbon-carbon bond-forming methodology is celebrated for its tolerance of a wide array of functional groups and its reliability, rendering it a cornerstone of modern synthetic chemistry.[4][5] The benzothiophene scaffold itself is a privileged structure found in numerous biologically active compounds, and the ability to readily couple it with other molecular fragments via the boronic acid handle is of significant interest to drug development professionals.[6]
This guide provides a comprehensive overview of the predominant synthetic strategy for preparing this compound. As a senior application scientist, the focus will be not merely on the procedural steps but on the underlying chemical principles and the critical causality behind each experimental choice, offering field-proven insights for researchers and scientists.
Physicochemical and Structural Data
A summary of the key identifiers and properties of the target compound is presented below for easy reference.
| Property | Value | Source(s) |
| Chemical Name | This compound | [7] |
| CAS Number | 182133-35-3 | [7] |
| Molecular Formula | C₉H₉BO₃S | [7] |
| Molecular Weight | 208.04 g/mol | [7] |
| Appearance | Typically an off-white to beige solid | [8] |
Core Synthesis: Regioselective Lithiation and Borylation
The most direct and widely employed route to this compound involves a two-step sequence: the regioselective deprotonation (lithiation) of the parent heterocycle, 6-methoxybenzo[b]thiophene, followed by an electrophilic quench with a borate ester.
Overall Synthetic Workflow
The logical flow of this synthesis is depicted in the following diagram, outlining the transformation from the starting material to the final purified product.
Caption: High-level workflow for the synthesis of the target boronic acid.
Principle and Mechanism
The synthesis hinges on the inherent acidity of the proton at the C2 position of the benzothiophene ring. The sulfur atom in the heterocyclic ring effectively stabilizes an adjacent carbanion (organolithium intermediate) through inductive effects and the potential involvement of its d-orbitals. This makes the C2 proton the most acidic site on the ring, allowing for its selective removal by a strong organometallic base like n-butyllithium (n-BuLi).
Once the highly reactive 2-lithio-6-methoxybenzo[b]thiophene intermediate is formed, it acts as a potent nucleophile. It readily attacks the electrophilic boron atom of a trialkyl borate, such as triisopropyl borate, forming a tetracoordinate boron-ate complex. Subsequent acidic or aqueous workup hydrolyzes the borate ester to yield the final, stable trigonal boronic acid.
Detailed Experimental Protocol
The following protocol is a representative procedure adapted from established syntheses.[8]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Purity | Notes |
| 6-Methoxybenzo[b]thiophene | 164.22 | >98% | Starting Material |
| n-Butyllithium (n-BuLi) | 64.06 | 2.5 M in hexanes | Moisture-sensitive strong base |
| Triisopropyl borate | 188.08 | >98% | Electrophilic boron source |
| Tetrahydrofuran (THF) | 72.11 | Anhydrous | Reaction solvent |
| Saturated aq. NH₄Cl | - | - | Quenching agent |
| Ethyl Acetate (EtOAc) | 88.11 | ACS Grade | Extraction solvent |
| Anhydrous Na₂SO₄ or MgSO₄ | - | - | Drying agent |
Step-by-Step Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 6-methoxybenzo[b]thiophene (1.0 eq). Anhydrous tetrahydrofuran (THF) is added to dissolve the starting material (concentration approx. 0.5 M).
-
Cooling: The reaction vessel is cooled to -78 °C using a dry ice/acetone bath. It is crucial to maintain a dry, inert atmosphere (N₂ or Ar) throughout the reaction.
-
Lithiation: n-Butyllithium (1.1 to 1.5 eq) is added dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C.[8] After the addition is complete, the resulting solution is stirred at -78 °C for 1 hour. A color change is typically observed, indicating the formation of the organolithium species.
-
Borylation (Electrophilic Quench): Triisopropyl borate (2.0 to 3.0 eq) is added dropwise to the reaction mixture, again maintaining the temperature at -78 °C.[8] The mixture is stirred at this temperature for an additional 1-2 hours, then allowed to warm slowly to room temperature overnight.
-
Hydrolysis (Workup): The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is stirred vigorously for 30 minutes to ensure complete hydrolysis of the borate ester.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted two more times with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude residue is purified by column chromatography on silica gel (e.g., using a dichloromethane/methanol gradient) or by recrystallization from a suitable solvent system to afford this compound as a solid.[8]
Expertise & Causality: Rationale Behind Experimental Choices
-
Regioselectivity and Choice of Base: The use of a potent organometallic base like n-BuLi is non-negotiable. Weaker bases (e.g., LDA) may be effective but n-BuLi is standard for achieving rapid and complete deprotonation at the most acidic C-H bond (C2) of the benzothiophene nucleus. This high regioselectivity is the cornerstone of the entire synthesis.
-
Anhydrous Conditions: n-BuLi reacts violently and instantaneously with water. Any moisture present in the solvent, glassware, or atmosphere will consume the base, drastically reducing the yield and potentially creating a safety hazard. Therefore, flame-drying glassware and using anhydrous solvents under an inert atmosphere are critical for success.
-
Cryogenic Temperatures (-78 °C): The stability of the 2-lithiobenzothiophene intermediate is paramount. At higher temperatures, this reactive species can undergo side reactions, such as decomposition or reaction with the THF solvent. Maintaining a temperature of -78 °C ensures the intermediate's integrity until it is trapped by the borate ester, maximizing the yield of the desired product.[8]
-
Borate Ester as Electrophile: Trialkyl borates are ideal electrophilic boron sources. They are sufficiently reactive to be attacked by the organolithium nucleophile but are less prone to side reactions than more aggressive boron halides (e.g., BBr₃). The resulting borate ester is conveniently hydrolyzed to the boronic acid during the aqueous workup.[9]
-
Quenching and Workup: The quench with a mild acid source like saturated NH₄Cl is a controlled way to protonate any remaining organolithium species and initiate the hydrolysis of the borate ester. Using strong acids could promote proto-deboronation, a common side reaction where the C-B bond is cleaved.[10]
Challenges and Mitigation Strategies
-
Proto-deboronation: The cleavage of the C-B bond is a known challenge with aryl boronic acids, particularly under harsh acidic or basic conditions or upon prolonged heating.
-
Mitigation: Use mild conditions during workup and purification. Avoid strong acids and prolonged exposure to high temperatures. An optimized crystallization procedure can often yield a pure, stable product without the need for chromatography.[6]
-
-
Formation of Boroxine: Boronic acids can reversibly dehydrate to form a cyclic trimer anhydride known as a boroxine. This often occurs upon aggressive drying or when stored for extended periods.
-
Mitigation: While boroxine formation is reversible and often does not impede subsequent reactions like Suzuki coupling (as the boroxine can hydrolyze back in situ), it can complicate characterization and analysis. Drying the final product under vacuum at moderate temperatures can minimize its formation.[6]
-
Application in Suzuki-Miyaura Cross-Coupling
The primary value of this compound is its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction, enabling the formation of a C(sp²)-C(sp²) bond.
Catalytic Cycle Overview
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
In this cycle, (Ar)B(OH)₂ represents this compound. The reaction requires a palladium(0) catalyst, a base (to form a more reactive boronate species), and an organic halide or triflate (R¹-X) to couple with the benzothiophene core.[5][11] This reaction is a cornerstone in the synthesis of pharmaceuticals and advanced materials.[4]
Conclusion
The synthesis of this compound via regioselective lithiation and borylation is a robust and reliable method that provides access to a highly valuable synthetic intermediate. A thorough understanding of the underlying reaction mechanisms and meticulous control over experimental parameters—particularly temperature and anhydrous conditions—are essential for achieving high yields and purity. By mastering this synthesis, researchers and drug development professionals can efficiently incorporate the 6-methoxybenzo[b]thiophene scaffold into a diverse range of molecular architectures, accelerating the discovery of novel therapeutic agents.
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Santos, M. A. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC, PubMed Central. Available from: [Link]
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AIP Publishing. Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [ b ] thiophen-2-yl)amino). (2022). Available from: [Link]
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MDPI. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Available from: [Link]
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Chem Help ASAP. Suzuki cross-coupling reaction. (2020). YouTube. Available from: [Link]
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MDPI. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2022). Available from: [Link]
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Organic Syntheses. 2. Available from: [Link]
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Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). PMC, NIH. Available from: [Link]
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ResearchGate. Evolution of the Manufacturing Route towards a Key Benzothiophen‐2‐yl‐Boronic Acid Building Block of Rogaratinib. (2024). Available from: [Link]
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National Institutes of Health. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2023). PMC, NIH. Available from: [Link]
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ChemRxiv. Which boronic acids are used most frequently for synthesis of bioactive molecules. (2023). Available from: [Link]
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National Institutes of Health. The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. (2022). PMC, NIH. Available from: [Link]
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An In-depth Technical Guide to (6-Methoxybenzo[b]thiophen-2-yl)boronic acid: Synthesis, Properties, and Applications in Drug Discovery
CAS Number: 182133-35-3
Introduction
(6-Methoxybenzo[b]thiophen-2-yl)boronic acid is a versatile organoboron compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique structural motif, featuring a methoxy-substituted benzothiophene core coupled with a reactive boronic acid group, makes it a valuable building block for the synthesis of complex organic molecules. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and its pivotal role in the development of novel therapeutic agents. The benzothiophene scaffold is a privileged structure in drug discovery, known to be a core component of various biologically active compounds, including antimicrobial, anti-inflammatory, and anticancer agents.[1] The boronic acid functional group further enhances its utility, primarily through its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, storage, and application in chemical synthesis.
| Property | Value | Source |
| CAS Number | 182133-35-3 | [2][3] |
| Molecular Formula | C₉H₉BO₃S | [2][3] |
| Molecular Weight | 208.04 g/mol | [2][3] |
| Physical Form | Solid | |
| Purity | ≥95% - 98% | [3] |
| Melting Point | 256-260 °C (literature value for Benzo[b]thien-2-ylboronic acid) | |
| Storage | Inert atmosphere, store in freezer, under -20°C | [2] |
| SMILES Code | COC1=CC2=C(C=C(S2)B(O)O)C=C1 | [2] |
Note: Some data, such as the precise melting point for the 6-methoxy substituted compound, may vary between suppliers and batches. The provided melting point is for the parent compound, benzo[b]thien-2-ylboronic acid, and serves as a close estimate.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process involving the initial synthesis of the 6-methoxybenzo[b]thiophene core, followed by a lithiation-borylation sequence.
Part 1: Synthesis of 6-Methoxybenzo[b]thiophene
There are several established routes for the synthesis of substituted benzothiophenes.[2] One common approach involves the acid-catalyzed intramolecular cyclization of a substituted thiophenyl acetal.
Part 2: Lithiation and Borylation
The conversion of 6-methoxybenzo[b]thiophene to its corresponding boronic acid is a critical step that introduces the synthetically versatile boronic acid moiety. This is most effectively accomplished through a lithiation reaction followed by quenching with a boron electrophile, such as triisopropyl borate.
The causality behind this experimental choice lies in the reactivity of the C2 proton of the benzothiophene ring. This proton is the most acidic due to the electron-withdrawing effect of the adjacent sulfur atom, making it susceptible to deprotonation by a strong organolithium base like n-butyllithium. The resulting lithiated intermediate is a potent nucleophile that readily reacts with the electrophilic boron atom of triisopropyl borate. Subsequent acidic workup hydrolyzes the boronate ester to yield the desired boronic acid.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: Lithiation-Borylation
This protocol is a representative example based on general procedures for the synthesis of aryl boronic acids and should be adapted and optimized for specific laboratory conditions.
-
Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 6-methoxybenzo[b]thiophene (1.0 eq).
-
Dissolution: Anhydrous tetrahydrofuran (THF) is added via syringe, and the solution is cooled to -78 °C in a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.1 eq, as a solution in hexanes) is added dropwise to the stirred solution, ensuring the internal temperature remains below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour. The formation of the lithiated species is often indicated by a color change.
-
Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture, again maintaining the temperature below -70 °C. The mixture is stirred at -78 °C for an additional 2 hours and then allowed to warm to room temperature overnight.
-
Quenching and Extraction: The reaction is quenched by the slow addition of 1 M hydrochloric acid (HCl). The mixture is then transferred to a separatory funnel, and the aqueous layer is extracted with ethyl acetate (3 x volume).
-
Washing and Drying: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by recrystallization or column chromatography on silica gel to afford this compound as a solid.
Applications in Drug Discovery
The benzothiophene scaffold is a key pharmacophore in a multitude of clinically used drugs and investigational new drug candidates. The introduction of a boronic acid at the 2-position of 6-methoxybenzo[b]thiophene provides a powerful handle for medicinal chemists to elaborate the core structure and explore structure-activity relationships (SAR).
Suzuki-Miyaura Cross-Coupling Reactions
The primary application of this compound in drug discovery is its use as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[4] This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the benzothiophene core and a variety of aryl or heteroaryl halides, providing access to a diverse range of biaryl and heteroaryl structures.
Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This is a general protocol and should be optimized for specific substrates and catalyst systems.
-
Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 eq), the aryl or heteroaryl halide (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (2-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or recrystallization to afford the desired coupled product.
Therapeutic Targets and Signaling Pathways
Derivatives of 6-methoxybenzo[b]thiophene have shown promise as potent inhibitors of various biological targets, implicating their potential in treating a range of diseases.
1. Tubulin Polymerization Inhibitors for Cancer Therapy:
Several studies have highlighted the potential of 2-substituted benzo[b]thiophene derivatives as inhibitors of tubulin polymerization.[5][6] Tubulin is a critical protein involved in the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Inhibition of tubulin polymerization disrupts the cell cycle, leading to apoptosis (programmed cell death) in rapidly dividing cancer cells.[7] The 6-methoxy group on the benzothiophene core has been shown to be favorable for potent antiproliferative activity.[6]
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An In-depth Technical Guide to 6-Methoxybenzo[b]thiophene-2-boronic acid
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Abstract
This technical guide provides a comprehensive overview of 6-methoxybenzo[b]thiophene-2-boronic acid (CAS No: 182133-35-3), a key building block in modern medicinal chemistry and organic synthesis. We will delve into its core molecular structure, physicochemical properties, and established synthetic and purification protocols. Furthermore, this guide details the analytical techniques for its structural confirmation and explores its reactivity, with a particular focus on its application in palladium-catalyzed cross-coupling reactions. The pivotal role of this compound and its derivatives as scaffolds in drug discovery programs, including their action as potential enzyme inhibitors, is also discussed. Finally, essential safety, handling, and storage protocols are outlined to ensure its proper use in a laboratory setting. This document is intended for researchers, chemists, and professionals in the field of drug development.
Introduction
6-Methoxybenzo[b]thiophene-2-boronic acid is a bifunctional organic compound featuring a methoxy-substituted benzothiophene core and a reactive boronic acid group. This unique combination of a privileged heterocyclic scaffold and a versatile functional group has positioned it as a highly valuable reagent. In the landscape of drug discovery, boronic acids have gained immense traction since the FDA approval of bortezomib (Velcade®), the first proteasome inhibitor containing a boronic acid moiety, in 2003.[1][2] These compounds are recognized for their ability to form reversible covalent bonds with active site nucleophiles in enzymes, making them potent inhibitors.[1][2] The benzo[b]thiophene unit itself is a well-established pharmacophore found in numerous biologically active molecules. The specific substitution pattern of 6-methoxybenzo[b]thiophene-2-boronic acid makes it an indispensable tool for synthesizing complex molecular architectures, particularly through Suzuki-Miyaura cross-coupling reactions.[3][4]
Molecular Structure and Physicochemical Properties
The structure of 6-methoxybenzo[b]thiophene-2-boronic acid is characterized by a fused bicyclic system, where a benzene ring is fused to a thiophene ring. The methoxy group (-OCH₃) is attached at the 6-position of the benzothiophene ring, and the boronic acid group [-B(OH)₂] is at the 2-position.
Key Structural Features:
-
Benzothiophene Core: A planar, aromatic heterocyclic system that provides a rigid scaffold.
-
Methoxy Group: An electron-donating group that influences the electronic properties of the aromatic system, potentially affecting its reactivity and biological interactions.
-
Boronic Acid Group: A Lewis acidic functional group that is central to its utility in cross-coupling reactions and its ability to interact with biological targets.[2]
A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of 6-Methoxybenzo[b]thiophene-2-boronic acid
| Property | Value | Source |
| CAS Number | 182133-35-3 | [5] |
| Molecular Formula | C₉H₉BO₃S | |
| Molecular Weight | 208.04 g/mol | |
| Appearance | Typically a white to off-white solid | N/A (General Knowledge) |
| Hydrogen Bond Donor Count | 2 | [6] |
| Hydrogen Bond Acceptor Count | 4 | [6] |
| Rotatable Bond Count | 2 | [6] |
| Topological Polar Surface Area | 77.9 Ų | [6] |
Synthesis and Purification
The synthesis of substituted benzo[b]thiophene-2-boronic acids typically involves a multi-step sequence. A common and effective strategy involves the initial formation of the substituted benzo[b]thiophene core, followed by lithiation and subsequent borylation.
General Synthetic Workflow
The causal logic behind this workflow is to first construct the stable heterocyclic core and then introduce the sensitive boronic acid functionality in the final steps to maximize overall yield and avoid undesired side reactions.
Step-by-Step Experimental Protocol (Illustrative)
This protocol is an illustrative example based on general procedures for similar compounds.
-
Formation of 6-Methoxybenzo[b]thiophene: Various methods exist for constructing the benzothiophene core.[7] A common approach involves the reaction of an appropriately substituted thiophenol with an alpha-halo ketone or aldehyde followed by acid-catalyzed cyclization.
-
Lithiation: Dissolve 6-methoxybenzo[b]thiophene in an anhydrous aprotic solvent like tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., Argon). Add n-butyllithium (n-BuLi) dropwise. The lithium atom regioselectively replaces the most acidic proton, which is at the 2-position of the benzothiophene ring.
-
Borylation: To the resulting lithiated species, add a trialkyl borate, such as trimethyl borate or triisopropyl borate, dropwise while maintaining the low temperature. The borate ester is formed in situ.
-
Hydrolysis: Allow the reaction to warm to room temperature. Quench the reaction by slowly adding an aqueous acid solution (e.g., dilute HCl). This hydrolyzes the borate ester to the desired boronic acid.
-
Purification: The crude product is typically isolated by extraction and then purified. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or column chromatography on silica gel can be employed to obtain the pure 6-methoxybenzo[b]thiophene-2-boronic acid.
Spectroscopic and Analytical Characterization
Structural confirmation is paramount. A combination of spectroscopic techniques is used to validate the identity and purity of the final product.[8]
-
¹H NMR (Proton Nuclear Magnetic Resonance): Provides information about the number and chemical environment of protons. Expected signals would include aromatic protons on the benzothiophene ring, a singlet for the methoxy group protons, and a broad singlet for the acidic protons of the B(OH)₂ group.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Shows signals for each unique carbon atom in the molecule, confirming the carbon skeleton.
-
¹¹B NMR (Boron-11 Nuclear Magnetic Resonance): This is a particularly useful technique for characterizing boronic acids. The chemical shift can confirm the trigonal planar geometry of the boron atom and can be used to study its interactions and pKa.[9]
-
Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide the exact mass.
-
Infrared Spectroscopy (IR): Can identify the presence of key functional groups, such as the O-H stretch of the boronic acid and C-O stretches of the methoxy group.
Table 2: Representative NMR Data (Predicted/Typical)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | 7.5 - 8.0 | m | Aromatic protons |
| ¹H | 6.9 - 7.2 | m | Aromatic protons |
| ¹H | ~3.9 | s | -OCH₃ |
| ¹H | ~8.3 | br s | -B(OH)₂ |
| ¹³C | 155 - 160 | s | C-OCH₃ |
| ¹³C | 115 - 145 | m | Aromatic carbons |
| ¹³C | ~55 | s | -OCH₃ |
| ¹¹B | 25 - 30 | s | -B(OH)₂ |
Note: Actual chemical shifts may vary depending on the solvent and experimental conditions.
Reactivity and Applications in Organic Synthesis
The primary application of 6-methoxybenzo[b]thiophene-2-boronic acid in organic synthesis is as a coupling partner in the Suzuki-Miyaura reaction.[3][10]
The Suzuki-Miyaura Cross-Coupling Reaction
This Nobel Prize-winning reaction is one of the most powerful methods for forming carbon-carbon bonds.[3] It involves the palladium-catalyzed reaction between an organoboron compound (like our title compound) and an organohalide or triflate.[4]
Key Components:
-
Organoboron Reagent: 6-methoxybenzo[b]thiophene-2-boronic acid
-
Coupling Partner: An aryl, heteroaryl, or vinyl halide/triflate (R-X)
-
Palladium Catalyst: Typically a Pd(0) source, e.g., Pd(PPh₃)₄ or generated in situ from a Pd(II) precursor.
-
Base: Required for the transmetalation step, e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃.
This reaction is highly valued for its mild conditions and tolerance of a wide variety of functional groups, making it a cornerstone of complex molecule synthesis in the pharmaceutical industry.[4][10]
Applications in Medicinal Chemistry and Drug Discovery
The incorporation of the 6-methoxybenzo[b]thiophene moiety into larger molecules is a common strategy in drug discovery. This scaffold is present in compounds investigated for a range of therapeutic areas. Boronic acid derivatives of benzo[b]thiophene have shown promise as inhibitors of bacterial β-lactamases, enzymes that confer antibiotic resistance.[8] By inhibiting these enzymes, such compounds could potentially restore the efficacy of β-lactam antibiotics.
The general role of boronic acids in drug design extends to their use as:[11]
-
Enzyme Inhibitors: The boron atom can form a stable, tetrahedral intermediate with catalytic residues (like serine or threonine) in enzyme active sites.[1][2]
-
Bioisosteres: Boronic acids can act as bioisosteres of carboxylic acids, offering different physicochemical properties while maintaining key binding interactions.[2]
-
Scaffolds for Library Synthesis: The versatility of the Suzuki coupling allows for the rapid generation of large libraries of compounds for high-throughput screening.
Safety, Handling, and Storage
As a laboratory chemical, 6-methoxybenzo[b]thiophene-2-boronic acid requires careful handling.[5]
Hazard Identification:
-
Causes skin irritation.[12]
-
Causes serious eye irritation.[12]
-
May cause respiratory irritation.[13]
-
Harmful if swallowed.
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[12][13]
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[13]
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.[13]
-
Respiratory Protection: Avoid breathing dust. If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[13]
-
General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
Storage:
-
Keep the container tightly closed.
-
Store in a cool, dry, and well-ventilated place.[5]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[13]
References
- Combi-Blocks, Inc. (2023). FA-1687 - Safety Data Sheet.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET.
- TCI Chemicals. (2025). SAFETY DATA SHEET.
- World Intellectual Property Organization. (n.d.). Synthesis of 6-Methoxy-3-(1-methylethoxy)-benzo[b]thiophene-2-carboxylic acid.
- Raines Lab. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts.
- ChemicalBook. (n.d.). 6-methoxybenzo[b]thiophene-2-boronic acid(182133-35-3) 1 h nmr.
- Fisher Scientific. (2024). SAFETY DATA SHEET - Benzo[b]thiophene-2-boronic acid.
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- Simson Pharma. (n.d.). 6-Methoxy-benzo[b]thiophene-2-boronic acid | CAS No- 182133-35-3.
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- Wikipedia. (n.d.). Suzuki reaction.
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- Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube.
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- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- PubChem. (n.d.). (5-Methoxy-1-benzothiophen-2-yl)boronic acid. National Center for Biotechnology Information.
- Silva, M. P., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323.
- ResearchGate. (n.d.). BZB benzo[b]thiophene-2-boronic acid, BZD 5-aminomethyl....
- Taylor, A. W., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076.
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(6-Methoxybenzo[b]thiophen-2-yl)boronic acid molecular weight
An In-Depth Technical Guide to (6-Methoxybenzo[b]thiophen-2-yl)boronic acid: Properties, Synthesis, and Applications in Drug Discovery
Introduction
This compound, identified by CAS No. 182133-35-3, is a specialized heterocyclic organic compound that has emerged as a valuable building block in modern synthetic and medicinal chemistry.[1][2] As a derivative of both benzothiophene and boronic acid, it combines the structural features of a privileged heterocyclic scaffold with the versatile reactivity of a boronic acid functional group. This unique combination makes it a highly sought-after reagent for the construction of complex molecular architectures, particularly through transition metal-catalyzed cross-coupling reactions.
This guide provides a comprehensive technical overview of this compound for researchers, medicinal chemists, and drug development professionals. We will delve into its physicochemical properties, provide a detailed, field-proven synthesis protocol, and explore its primary application in Suzuki-Miyaura cross-coupling reactions—a cornerstone of modern drug discovery for creating carbon-carbon bonds with high precision and efficiency.[3][4]
Physicochemical Properties
The physical and chemical characteristics of a reagent are critical for its proper handling, storage, and application in synthesis. This compound is a solid compound at room temperature, and its stability is best maintained under controlled conditions.
| Property | Value | Source |
| Molecular Formula | C9H9BO3S | [2] |
| Molecular Weight | 208.04 g/mol | [2] |
| CAS Number | 182133-35-3 | [1][2][5] |
| Physical Form | Solid | [6] |
| Purity | Typically ≥98% | [2] |
| Storage Conditions | -20°C, sealed storage, away from moisture | [6] |
The boronic acid moiety is sensitive to over-oxidation and protodeboronation under certain conditions, making inert atmosphere handling and anhydrous conditions crucial during reactions.[4] The methoxy group on the benzothiophene ring system modulates the electronic properties of the molecule, influencing its reactivity in cross-coupling reactions.
Caption: Molecular structure of this compound.
Synthesis and Purification: A Validated Protocol
The synthesis of aryl and heteroaryl boronic acids typically involves the formation of an organometallic intermediate from an aryl halide, which is then trapped with a borate ester.[7] This protocol describes a reliable method starting from 2-bromo-6-methoxybenzo[b]thiophene.
Expertise-Driven Rationale:
-
Choice of Base: n-Butyllithium (n-BuLi) is a strong base ideal for lithium-halogen exchange at low temperatures, efficiently generating the desired nucleophilic organolithium species.
-
Temperature Control: The reaction is maintained at -78°C (dry ice/acetone bath) to prevent side reactions, such as the decomposition of the organolithium intermediate or reaction with the solvent.
-
Borylating Agent: Triisopropyl borate is used as the electrophile. Its bulky isopropyl groups help prevent the formation of undesired borinate and borate complexes by minimizing multiple additions of the organolithium reagent to the boron center.
-
Aqueous Workup: Acidic workup is crucial to hydrolyze the initially formed boronic ester to the final boronic acid product.
Step-by-Step Synthesis Protocol
-
Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 2-bromo-6-methoxybenzo[b]thiophene (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.2 M).
-
Cooling: The solution is cooled to -78°C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.1 eq, 2.5 M solution in hexanes) is added dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -70°C. The mixture is stirred at -78°C for an additional hour to ensure complete lithium-halogen exchange.
-
Borylation: Triisopropyl borate (1.2 eq) is added dropwise, again maintaining the temperature below -70°C. The reaction mixture is stirred at -78°C for 2 hours and then allowed to warm slowly to room temperature overnight.
-
Quenching and Hydrolysis: The reaction is carefully quenched by the slow addition of 2 M hydrochloric acid (HCl) at 0°C. The mixture is stirred vigorously for 1-2 hours to ensure complete hydrolysis of the boronic ester.
-
Extraction: The aqueous layer is separated, and the organic layer is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure. The crude solid is purified by recrystallization from an appropriate solvent system (e.g., hexane/ethyl acetate) to yield this compound as a solid.
-
Validation: The final product's identity and purity should be confirmed using analytical techniques such as NMR spectroscopy, LC-MS, and HPLC, comparing the results with reference data.[1]
Caption: Workflow for the synthesis of this compound.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of this compound in drug discovery is its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[3][8] This palladium-catalyzed reaction forms a new carbon-carbon bond between the benzothiophene core and various aryl or heteroaryl halides/triflates, enabling the rapid synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.[4]
Mechanism and Component Rationale:
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂): The heart of the reaction. The palladium center cycles through different oxidation states (Pd(0)/Pd(II)) to facilitate the key steps of oxidative addition, transmetalation, and reductive elimination.
-
Base (e.g., K₂CO₃, Cs₂CO₃): The base is essential for activating the boronic acid. It facilitates the formation of a more nucleophilic boronate species, which is required for the transmetalation step with the palladium complex.
-
Solvent (e.g., Dioxane/Water, DMA): The solvent system must solubilize all reactants and facilitate the reaction. Aqueous mixtures are common as they can promote the activity of the base and catalyst.
Step-by-Step Protocol for Suzuki-Miyaura Coupling
-
Inert Atmosphere Setup: A reaction vessel is charged with this compound (1.2 eq), the desired aryl/heteroaryl halide (1.0 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Degassing: The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., nitrogen or argon) by evacuating and backfilling three times. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Solvent and Catalyst Addition: Degassed solvent (e.g., 1,4-dioxane and water, 4:1 ratio) is added, followed by the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02-0.05 eq).
-
Heating: The reaction mixture is heated to a specified temperature (typically 80-110°C) and stirred until the reaction is complete, as monitored by TLC or LC-MS.
-
Workup: Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed, dried, and concentrated. The crude product is then purified, typically by column chromatography on silica gel, to yield the final coupled product.
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
References
- BLDpharm. This compound.
- Sigma-Aldrich. (5-Methoxybenzo[b]thiophen-2-yl)boronic acid.
- CyclicPharma. This compound.
- Sigma-Aldrich. (5-Methoxybenzo[b]thiophen-2-yl)
- ChemicalBook. 6-METHOXYBENZO[B]THIOPHENE-2-BORONIC ACID.
- PubChem. (5-Methoxy-1-benzothiophen-2-yl)boronic acid.
- ChemicalBook. (7-Methoxy-5-Methylbenzo[b]thiophen-2-yl)boronic acid synthesis.
- Sunway Pharm Ltd. Boronic acid, B-(7-methoxy-5-methylbenzo[b]thien-2-yl)-.
- PubChem. Benzo(B)Thiophene-2-Boronic Acid.
- eScholarship, University of California. Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 n.
- PubMed Central, National Institutes of Health.
- PubMed Central, National Institutes of Health. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.
- MDPI.
- ChemRxiv. Which boronic acids are used most frequently for synthesis of bioactive molecules?
- ChemRxiv. Which boronic acids are used most frequently for synthesis of bioactive molecules.
- MDPI.
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Spectroscopic data for (6-Methoxybenzo[b]thiophen-2-yl)boronic acid
An In-Depth Technical Guide to the Spectroscopic Characterization of (6-Methoxybenzo[b]thiophen-2-yl)boronic acid
Foreword: The Analytical Imperative in Modern Drug Discovery
In the landscape of pharmaceutical research and development, the precise characterization of molecular building blocks is not merely a procedural step but the very foundation of scientific integrity and success. Molecules such as this compound (CAS No. 182133-35-3) are pivotal intermediates.[1] Their utility in sophisticated coupling reactions, like the Suzuki-Miyaura cross-coupling, allows for the construction of complex molecular architectures that are often at the heart of novel therapeutic agents.[2][3] The boronic acid functional group, in particular, has seen a dramatic rise in importance, culminating in FDA-approved drugs where the boron moiety itself is key to the mechanism of action.
This guide provides a comprehensive overview of the spectroscopic techniques essential for the structural verification and purity assessment of this compound. As a Senior Application Scientist, my objective is not just to present data, but to illuminate the causality behind the analytical choices we make. We will explore not only what the data looks like, but why it looks that way, and how each piece of spectroscopic evidence corroborates the others to build an unassailable structural assignment. The protocols described herein are designed to be self-validating, ensuring that the results are both accurate and reproducible, a cornerstone of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in scientific application.
Molecular Structure and Analytical Strategy
The first step in any analytical endeavor is to understand the structure of the analyte. The structure of this compound dictates the spectroscopic signatures we expect to observe.
Diagram 1: Annotated Molecular Structure
Caption: Molecular Structure of the Analyte.
Our analytical strategy is to use a multi-technique approach to unambiguously confirm this structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : To determine the carbon-hydrogen framework and connectivity.
-
Mass Spectrometry (MS) : To confirm the elemental composition and molecular weight.
-
Infrared (IR) Spectroscopy : To identify the key functional groups present.
Diagram 2: Spectroscopic Characterization Workflow
Caption: Integrated workflow for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expert Insight: NMR is the most powerful technique for the de novo structural elucidation of organic molecules. For a compound like this, ¹H NMR provides a precise map and count of the different types of protons, while ¹³C NMR confirms the carbon backbone. The choice of solvent is critical; DMSO-d₆ is often preferred for boronic acids due to its ability to solubilize the compound and the presence of exchangeable protons from the B(OH)₂ group.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is predicted to show distinct signals for the four aromatic protons, the methoxy protons, and the exchangeable boronic acid protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.2 | Broad Singlet | 2H | B(OH )₂ | Boronic acid protons are acidic and exchange with trace water in the solvent, leading to a broad signal. Its integration can be variable. |
| ~7.8 | Singlet | 1H | H3 | The proton on the thiophene ring is expected to be a singlet and shifted downfield due to the electronegativity of the sulfur and boron atoms. |
| ~7.6 | Doublet | 1H | H4 | This proton is ortho to the sulfur atom and will appear as a doublet coupled to H5. |
| ~7.4 | Singlet (or narrow d) | 1H | H7 | This proton is ortho to the methoxy group and para to the sulfur, showing minimal coupling. |
| ~7.0 | Doublet of Doublets | 1H | H5 | This proton is coupled to both H4 and H7 (meta-coupling), resulting in a dd. |
| ~3.8 | Singlet | 3H | -OCH ₃ | Methoxy protons are shielded and appear as a sharp singlet with a characteristic integration of 3H. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will confirm the presence of 9 unique carbon atoms. The carbon attached to the boron (C2) will often show a broader signal and its chemical shift can be highly variable.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~158 | C6 | Aromatic carbon attached to the electron-donating methoxy group, significantly downfield. |
| ~145 | C7a | Quaternary carbon at the fusion of the two rings. |
| ~140 | C2 | Carbon attached to boron; its chemical shift is influenced by the hybridization state of the boron atom. |
| ~135 | C3a | Quaternary carbon at the other ring fusion position. |
| ~130 | C4 | Aromatic CH carbon. |
| ~125 | C3 | Thiophene CH carbon. |
| ~118 | C5 | Aromatic CH carbon ortho to the methoxy group. |
| ~105 | C7 | Aromatic CH carbon meta to the methoxy group, showing significant shielding. |
| ~56 | -OC H₃ | Methoxy carbon, highly shielded and found in the typical aliphatic region.[4] |
Standard Protocol for NMR Data Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Tune and match the probe for the ¹H frequency.
-
Acquire a standard single-pulse spectrum.
-
Set a spectral width of approximately 16 ppm, centered around 6 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 2 seconds.
-
Acquire 16-32 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Tune and match the probe for the ¹³C frequency.
-
Acquire a proton-decoupled spectrum using a standard pulse program (e.g., zgpg30).
-
Set a spectral width of approximately 240 ppm, centered around 120 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 2 seconds.
-
Acquire 1024-2048 scans, as ¹³C has a low natural abundance.
-
-
Data Processing: Apply a Fourier transform with exponential line broadening (e.g., 0.3 Hz for ¹H, 1-2 Hz for ¹³C). Phase and baseline correct the spectra. Calibrate the ¹H spectrum to the residual DMSO solvent peak (δ ~2.50 ppm) and the ¹³C spectrum accordingly (δ ~39.52 ppm).
Mass Spectrometry (MS)
Expert Insight: High-resolution mass spectrometry (HRMS) is indispensable for confirming the elemental formula of a compound. For boronic acids, Electrospray Ionization (ESI) is a soft ionization technique that typically yields the molecular ion with minimal fragmentation. We would expect to see the deprotonated molecule [M-H]⁻ in negative ion mode, which is often cleaner for acidic compounds.
Expected Mass Spectrometric Data
-
Molecular Formula: C₉H₉BO₃S[1]
-
Monoisotopic Mass: 208.0365 Da[5]
-
Expected Ion (Negative ESI): [M-H]⁻
-
Expected m/z: 207.0293
The isotopic pattern of boron (¹⁰B ≈ 20%, ¹¹B ≈ 80%) and sulfur (³⁴S ≈ 4.2%) provides a highly characteristic signature that can be used to further confirm the elemental composition.
Standard Protocol for ESI-MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use an ESI-Time of Flight (TOF) or ESI-Orbitrap mass spectrometer for high-resolution analysis.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Ionization (Negative Mode):
-
Set the capillary voltage to a negative value (e.g., -3.0 to -4.0 kV).
-
Optimize nebulizer gas pressure and drying gas flow/temperature to achieve a stable spray.
-
-
Data Acquisition: Acquire data in the m/z range of 50-500 Da. The high-resolution capability of the instrument should allow for mass accuracy within 5 ppm.
-
Data Analysis: Identify the peak corresponding to the [M-H]⁻ ion and compare its measured exact mass to the theoretical value. Analyze the isotopic pattern to confirm the presence of boron and sulfur.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Expert Insight: FT-IR is a rapid and non-destructive technique used to confirm the presence of key functional groups. For this molecule, we are specifically looking for evidence of the O-H bonds of the boronic acid, the aromatic C=C and C-H bonds, and the C-O bond of the methoxy group. Attenuated Total Reflectance (ATR) is the preferred method for solid samples as it requires minimal sample preparation.
Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3400 - 3200 | Broad, Strong | O-H Stretch | The boronic acid O-H groups form strong intermolecular hydrogen bonds, resulting in a very broad and intense absorption band.[6] |
| 3100 - 3000 | Medium | Aromatic C-H Stretch | Characteristic stretching vibrations for sp² C-H bonds on the benzo[b]thiophene ring system.[7] |
| ~2950, ~2850 | Weak-Medium | Aliphatic C-H Stretch | Stretching vibrations from the methoxy (-OCH₃) group. |
| 1610 - 1580 | Medium-Strong | Aromatic C=C Stretch | Ring stretching vibrations of the benzo[b]thiophene core.[7] |
| 1350 - 1300 | Strong | B-O Stretch | A key vibration confirming the presence of the boronic acid functional group.[8] |
| 1250 - 1200 | Strong | Aryl C-O Stretch | Asymmetric C-O-C stretching from the aryl-OCH₃ ether linkage. |
| ~850 - 750 | Strong | C-H Out-of-plane Bend | Bending vibrations from the aromatic C-H bonds, which can be diagnostic of the substitution pattern. |
Standard Protocol for ATR-FTIR Data Acquisition
-
Sample Preparation: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal (e.g., diamond or germanium).
-
Instrumentation: Use a standard FT-IR spectrometer equipped with an ATR accessory.
-
Background Scan: With the clean, empty ATR crystal, run a background scan to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.
-
Data Acquisition: Co-add 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Data Analysis: The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber. Identify the key absorption bands and compare them to the expected values.
References
-
ResearchGate. FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). Available from: [Link]
-
SciELO México. Six-Membered Heterocyclic Boronate Esters. Synthesis and Structural Analysis. Available from: [Link]
-
The Royal Society of Chemistry. Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer. Available from: [Link]
-
PubChem. 2-Thiopheneboronic acid. Available from: [Link]
-
PubChem. (5-Methoxy-1-benzothiophen-2-yl)boronic acid. Available from: [Link]
-
PubMed. Synthesis and Studies on Spectroscopic as Well as Electron Donating Properties of the Two Alkoxy Benzo[b]thiophenes. Available from: [Link]
-
University of Colorado Boulder. Table of Characteristic IR Absorptions. Available from: [Link]
-
PubMed Central. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available from: [Link]
-
ResearchGate. Deconvoluted FTIR spectrum of Fig. 6. Available from: [Link]
-
Wiley Online Library. Carbon-13 chemical shift assignments of derivatives of benzoic acid. Available from: [Link]
-
PhytoBank. 13C NMR Spectrum (PHY0064709). Available from: [Link]
-
Doc Brown's Chemistry. Infrared spectrum of benzoic acid. Available from: [Link]
Sources
- 1. cyclicpharma.com [cyclicpharma.com]
- 2. Benzo b thien-2-ylboronic acid = 95 98437-23-1 [sigmaaldrich.com]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PhytoBank: 13C NMR Spectrum (PHY0064709) [phytobank.ca]
- 5. (5-Methoxy-1-benzothiophen-2-yl)boronic acid | C9H9BO3S | CID 21706311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of (6-Methoxybenzo[b]thiophen-2-yl)boronic acid
Introduction: The Critical Role of Solubility in Drug Development
(6-Methoxybenzo[b]thiophen-2-yl)boronic acid is a heterocyclic boronic acid derivative of significant interest in medicinal chemistry and drug development. As with any potential therapeutic agent, its physicochemical properties are paramount to its efficacy, and among these, solubility stands out as a critical determinant of a drug's lifecycle, from synthesis and purification to formulation and bioavailability. A comprehensive understanding of the solubility of this compound in various solvent systems is therefore not merely an academic exercise but a fundamental prerequisite for its successful translation from a laboratory curiosity to a viable therapeutic.
This guide provides a technical overview of the solubility of this compound, grounded in the established behavior of related arylboronic acids. While specific quantitative solubility data for this particular molecule is not extensively published, this document will equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols necessary to determine its solubility profile. We will delve into the theoretical underpinnings of boronic acid solubility, provide step-by-step methodologies for its empirical determination, and discuss the critical factors that influence this property.
The Complex Nature of Boronic Acid Solubility
The solubility of arylboronic acids is a multifaceted phenomenon governed by the interplay of the boronic acid moiety, the aromatic scaffold, and the properties of the solvent. A key characteristic of boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[1] This equilibrium between the monomeric acid and the trimeric boroxine can significantly complicate solubility measurements and their interpretation.[1][2]
The position of substituents on the aromatic ring also exerts a profound influence on the solubility of boronic acids in both aqueous and organic solvents.[1] For this compound, the methoxy group and the benzothiophene core will be key drivers of its solubility profile. Generally, boronic acids exhibit low solubility in water, a trait that can be modulated by pH.[2][3] In aqueous solutions at a pH above their pKa, boronic acids are converted to the more soluble anionic tetrahedral form.[4]
In organic solvents, the solubility of boronic acids is highly variable. Ethers and ketones are often found to be effective solvents, while hydrocarbons typically result in poor solubility.[2][5] The esterification of boronic acids, for instance with pinacol, generally leads to a significant increase in their solubility in organic media.[2][5]
Predicting the Solubility of this compound
Based on the general trends observed for other arylboronic acids, we can make some informed predictions about the solubility of this compound. The presence of the relatively non-polar benzothiophene core suggests that its aqueous solubility will be limited. The methoxy group, with its capacity for hydrogen bonding, may slightly enhance solubility in polar protic solvents.
The following table summarizes the expected solubility trends in common laboratory solvents, providing a starting point for experimental investigation.
| Solvent Class | Representative Solvents | Expected Solubility of this compound | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The boronic acid group can hydrogen bond, but the large aromatic system limits solubility. Solubility in alcohols is expected to be higher than in water. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Moderate to High | These solvents can interact with the boronic acid group through dipole-dipole interactions and may disrupt the intermolecular forces in the solid state. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF), Dioxane | Moderate to High | Ethers are generally good solvents for boronic acids.[2] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | Chloroform has been noted as a solvent suitable for the crystallization of some boronic acids, suggesting moderate solubility.[2] |
| Hydrocarbons | Hexane, Heptane, Toluene | Very Low | The non-polar nature of these solvents makes them poor choices for dissolving the polar boronic acid.[2][5] |
Experimental Determination of Solubility
A systematic experimental approach is essential for accurately quantifying the solubility of this compound. The following workflow provides a logical sequence for a comprehensive solubility screening.
Caption: A generalized workflow for the experimental determination of solubility.
Protocol 1: Dynamic (Polythermal) Method for Solubility Measurement
The dynamic method is a synthetic technique where the temperature at which a solid completely dissolves in a solvent is determined.[1][2] This method is efficient for screening multiple solvents.
Apparatus:
-
Jacketed glass vessel with a magnetic stirrer
-
Circulating bath with temperature control
-
Calibrated thermometer or temperature probe
-
Luminance probe or a laser-based turbidity meter
-
Analytical balance
Procedure:
-
Accurately weigh a known amount of this compound and the chosen solvent into the jacketed glass vessel.
-
Place the vessel in the circulating bath and begin stirring to ensure a uniform suspension.
-
Insert the temperature probe and the luminance probe into the suspension.
-
Slowly increase the temperature of the circulating bath at a constant rate (e.g., 0.5 °C/min).
-
Record the temperature and the signal from the luminance probe continuously. The point at which the turbidity disappears and the luminance signal stabilizes corresponds to the dissolution temperature.
-
Repeat this procedure for different concentrations of the solute in the same solvent to construct a solubility curve.
Protocol 2: Isothermal Equilibrium Shake-Flask Method
This is the gold-standard method for determining thermodynamic solubility. It involves allowing a suspension of the compound to reach equilibrium at a constant temperature.
Apparatus:
-
Thermostatically controlled shaker or incubator
-
Vials with screw caps
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
Procedure:
-
Add an excess amount of this compound to a series of vials containing a known volume of the selected solvents.
-
Seal the vials and place them in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C).
-
Agitate the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points to confirm that the concentration has plateaued.
-
After reaching equilibrium, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant.
-
Centrifuge the withdrawn sample to remove any remaining solid particles.
-
Dilute the clear supernatant with a suitable solvent and analyze the concentration of this compound using a validated HPLC method.
-
The determined concentration represents the solubility of the compound in that solvent at the specified temperature.
Factors Influencing Solubility and Data Interpretation
Several factors beyond the choice of solvent can influence the measured solubility of this compound. It is crucial to consider these for accurate and reproducible results.
-
Polymorphism: Different crystalline forms of a compound can exhibit different solubilities. It is essential to characterize the solid form used in the solubility studies.
-
pH: For aqueous solubility, the pH of the solution is a critical parameter. The solubility of boronic acids generally increases at pH values above their pKa.[4]
-
Temperature: Solubility is temperature-dependent. For most solids, solubility increases with increasing temperature.
-
Boroxine Formation: The equilibrium between the boronic acid and its boroxine anhydride can affect solubility measurements, particularly in non-polar solvents.[1] The presence of water can shift the equilibrium towards the monomeric acid.
Caption: The reversible dehydration of a boronic acid to its corresponding boroxine.
Conclusion
While a definitive, published value for the solubility of this compound remains elusive, a comprehensive understanding of its solubility profile is attainable through systematic experimental investigation. By leveraging the established principles of boronic acid chemistry and employing robust methodologies such as the dynamic and isothermal equilibrium methods, researchers can generate the critical data needed to advance the development of this promising compound. The insights and protocols provided in this guide serve as a foundational resource for scientists and drug development professionals, enabling them to navigate the complexities of solubility and make data-driven decisions in their research endeavors.
References
-
Domańska, U., & Plichta, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 846-865. [Link]
-
Domańska, U., & Plichta, A. (2020). Solubility of investigated compounds in water. [Link]
-
Plichta, A., & Domańska, U. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4499-4507. [Link]
-
Li, T., & Stella, V. J. (2007). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. [Link]
-
National Center for Biotechnology Information. (n.d.). 6-Methoxy-2-naphthaleneboronic acid. PubChem. [Link]
-
National Center for Biotechnology Information. (n.d.). Benzo(B)Thiophene-2-Boronic Acid. PubChem. [Link]
-
Soares, M. A., et al. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 23(11), 2873. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Thiopheneboronic acid. PubChem. [Link]
Sources
The Discovery of Novel Benzo[b]thiophene Derivatives: An In-Depth Technical Guide for Drug Development Professionals
Foreword: The Enduring Promise of the Benzo[b]thiophene Scaffold
The benzo[b]thiophene core, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry. Its unique electronic and structural properties, including the electron-rich sulfur atom and planar structure, facilitate interactions with a diverse array of biological targets.[1] This has led to the development of several successful drugs, such as the selective estrogen receptor modulator Raloxifene , the 5-lipoxygenase inhibitor Zileuton , and the antifungal agent Sertaconazole .[1] The versatility of the benzo[b]thiophene ring system continues to inspire the discovery of novel derivatives with potent and selective activities against a range of diseases, most notably cancer.[2][3]
This technical guide provides an in-depth exploration of the discovery of novel benzo[b]thiophene derivatives, tailored for researchers, scientists, and drug development professionals. Moving beyond a rigid template, this document is structured to provide a holistic understanding of the process, from rational design and synthesis to comprehensive biological evaluation and structural characterization. The methodologies presented herein are grounded in established scientific principles and supported by authoritative references, ensuring a self-validating and trustworthy resource for your research endeavors.
I. Strategic Synthesis of Bioactive Benzo[b]thiophene Derivatives
The synthetic strategy employed to construct the benzo[b]thiophene core and its derivatives is a critical determinant of the accessible chemical space and, ultimately, the biological activity of the resulting compounds. This section details two distinct and powerful synthetic approaches, providing step-by-step protocols for each.
A. The Gewald Reaction: A Versatile Entry Point to Aminothiophenes
The Gewald three-component reaction is a cornerstone in thiophene chemistry, providing a straightforward and efficient route to highly functionalized 2-aminothiophenes. These compounds are invaluable precursors for a wide range of benzo[b]thiophene derivatives. The reaction's elegance lies in its convergence, combining a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in a single pot.
Causality Behind Experimental Choices: The choice of a base catalyst is crucial for promoting the initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile. Morpholine is often favored for its moderate basicity, which effectively catalyzes the reaction while minimizing side reactions. The subsequent addition of sulfur and cyclization is typically thermally driven.
Experimental Protocol: Gewald Synthesis of a Tetrahydrobenzo[b]thiophene Precursor
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cyclohexanone (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.
-
Catalyst Addition: Add morpholine (0.5 eq) to the reaction mixture.
-
Reaction Execution: Heat the mixture to reflux (approximately 78°C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. Wash the solid with cold ethanol to remove impurities. Further purification can be achieved by recrystallization from ethanol or by column chromatography on silica gel.
B. Synthesis of a Clinically Relevant Benzo[b]thiophene: The Raloxifene Backbone
The synthesis of Raloxifene, a selective estrogen receptor modulator (SERM) used for the treatment of osteoporosis and prevention of breast cancer, exemplifies a more complex, multi-step approach to a highly functionalized benzo[b]thiophene. This synthesis involves key steps such as Friedel-Crafts acylation and demethylation.
Causality Behind Experimental Choices: The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds with aromatic rings. Aluminum chloride is a potent Lewis acid catalyst required to activate the acyl chloride for electrophilic attack on the electron-rich benzo[b]thiophene ring. The subsequent demethylation step is necessary to unmask the phenolic hydroxyl groups, which are crucial for the biological activity of Raloxifene. Ethanethiol in the presence of a strong acid provides an effective method for this demethylation.
Experimental Protocol: Synthesis of the Core Raloxifene Structure
-
Step 1: Friedel-Crafts Acylation:
-
To a solution of 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene (1.0 eq) in anhydrous dichloromethane, add 4-(2-(piperidin-1-yl)ethoxy)benzoyl chloride (1.1 eq) at 0°C under a nitrogen atmosphere.
-
Slowly add anhydrous aluminum chloride (2.5 eq) portion-wise, maintaining the temperature below 5°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Step 2: Demethylation:
-
Dissolve the product from Step 1 (1.0 eq) in anhydrous dichloromethane.
-
Add ethanethiol (5.0 eq) followed by the dropwise addition of boron tribromide (3.0 eq) at -78°C.
-
Allow the reaction to slowly warm to room temperature and stir for 24 hours.
-
Quench the reaction by the slow addition of methanol, followed by water.
-
Extract the product with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by recrystallization or column chromatography.
-
II. Elucidating Biological Activity: A Multi-pronged Approach
The discovery of novel benzo[b]thiophene derivatives necessitates a robust and multifaceted biological evaluation strategy. This section outlines key in vitro assays to characterize the anticancer potential of newly synthesized compounds, focusing on cytotoxicity, apoptosis induction, and the inhibition of specific signaling pathways.
A. Assessing Cytotoxicity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of a compound. The assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the benzo[b]thiophene derivative (typically ranging from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.
Data Presentation: Cytotoxicity of Benzo[b]thiophene Derivatives
| Compound | MCF-7 IC50 (µM) | A549 IC50 (µM) | HCT116 IC50 (µM) |
| Derivative 1 | 5.2 ± 0.4 | 8.1 ± 0.7 | 3.9 ± 0.3 |
| Derivative 2 | 12.5 ± 1.1 | 18.3 ± 1.5 | 9.8 ± 0.9 |
| Derivative 3 | 1.8 ± 0.2 | 2.5 ± 0.3 | 1.1 ± 0.1 |
| Doxorubicin | 0.5 ± 0.05 | 0.8 ± 0.07 | 0.4 ± 0.04 |
B. Investigating the Mechanism of Cell Death: Apoptosis Assay
The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry-based method to differentiate between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI intercalates with the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Experimental Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Treat cancer cells with the benzo[b]thiophene derivative at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
C. Targeting Key Signaling Pathways
Many benzo[b]thiophene derivatives exert their anticancer effects by modulating specific signaling pathways that are dysregulated in cancer. This section focuses on two such pathways: RhoA/ROCK and STAT3.
The RhoA/ROCK pathway plays a crucial role in cell migration, invasion, and proliferation, making it an attractive target for anticancer drug development.[2] The G-LISA™ assay is a quantitative ELISA-based method to measure the activation of RhoA.
Experimental Protocol: G-LISA™ RhoA Activation Assay
-
Cell Lysis: Treat cells with the test compound and then lyse the cells using the provided lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Assay Procedure: Add equal amounts of protein from each sample to the wells of the G-LISA™ plate, which are coated with a Rho-GTP-binding protein.
-
Incubation and Washing: Incubate the plate to allow active (GTP-bound) RhoA to bind to the wells. Wash the wells to remove unbound proteins.
-
Detection: Add a primary antibody specific for RhoA, followed by a secondary HRP-conjugated antibody. Add a colorimetric substrate and measure the absorbance at 490 nm.
-
Data Analysis: A decrease in the signal compared to the untreated control indicates inhibition of RhoA activation.
Signaling Pathway Diagram: The RhoA/ROCK Pathway
Caption: The RhoA/ROCK signaling pathway, a key regulator of cell motility and invasion.
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting cell survival and proliferation. A dual-luciferase reporter assay can be used to measure the transcriptional activity of STAT3.
Experimental Protocol: STAT3 Dual-Luciferase Reporter Assay
-
Transfection: Co-transfect cancer cells with a STAT3-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase control plasmid.
-
Compound Treatment: Treat the transfected cells with the benzo[b]thiophene derivative.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the activities of both firefly and Renilla luciferases using a dual-luciferase assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. A decrease in the normalized luciferase activity indicates inhibition of the STAT3 signaling pathway.
III. Structural Verification and Purity Assessment
Unambiguous characterization of newly synthesized benzo[b]thiophene derivatives is paramount for establishing structure-activity relationships (SAR) and ensuring the reliability of biological data. This section provides a standardized workflow for the structural verification and purity assessment of small molecules using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
A. Workflow for Compound Characterization
Caption: A standardized workflow for the characterization of novel benzo[b]thiophene derivatives.
B. Step-by-Step Characterization Protocol
-
Sample Preparation for NMR:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Ensure the sample is completely dissolved and free of any particulate matter.
-
-
¹H NMR Spectroscopy:
-
Acquire a ¹H NMR spectrum.
-
Analysis:
-
Chemical Shift (δ): Correlate the chemical shifts of the protons to their electronic environment.
-
Integration: Determine the relative number of protons for each signal.
-
Multiplicity (Splitting Pattern): Elucidate the connectivity of protons on adjacent carbons.
-
Coupling Constants (J): Provide information about the dihedral angles between protons, aiding in stereochemical assignments.
-
-
-
¹³C NMR Spectroscopy:
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum.
-
Analysis:
-
Chemical Shift (δ): Identify the different types of carbon atoms (e.g., aromatic, aliphatic, carbonyl).
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be used to distinguish between CH, CH₂, and CH₃ groups.
-
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Obtain a high-resolution mass spectrum using techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
Analysis:
-
Determine the accurate mass of the molecular ion to four or five decimal places.
-
Use the accurate mass to calculate the elemental composition (molecular formula) of the compound.
-
-
-
Data Integration and Structure Confirmation:
-
Combine the information from ¹H NMR, ¹³C NMR, and HRMS to confirm the proposed chemical structure of the novel benzo[b]thiophene derivative.
-
Ensure that all spectroscopic data are consistent with the assigned structure.
-
-
Purity Assessment:
-
Determine the purity of the compound using High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis or MS) or by quantitative NMR (qNMR).
-
A purity of >95% is generally required for compounds intended for biological testing.
-
IV. Conclusion and Future Directions
The discovery of novel benzo[b]thiophene derivatives remains a vibrant and promising area of research in medicinal chemistry. The synthetic versatility of this scaffold, coupled with its ability to interact with a wide range of biological targets, ensures its continued relevance in the quest for new therapeutics. The integrated approach outlined in this guide—encompassing rational synthesis, rigorous biological evaluation, and comprehensive structural characterization—provides a robust framework for the successful discovery and development of the next generation of benzo[b]thiophene-based drugs. As our understanding of disease biology deepens, the strategic application of these principles will undoubtedly lead to the identification of novel derivatives with enhanced potency, selectivity, and therapeutic potential.
V. References
-
Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PubMed. (URL: [Link])
-
An overview of benzo [b] thiophene-based medicinal chemistry - ResearchGate. (URL: [Link])
-
G-LISA RhoA Activation Assay Biochem Kit - Cytoskeleton, cat number : BK124. (URL: [Link])
-
A review on the synthesis and biological relevance of benzo[b]thiophene derivatives - Taylor & Francis Online. (URL: [Link])
-
Schematic diagram of the RhoA/Rho kinase signaling pathway. When G... - ResearchGate. (URL: [Link])
-
Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors - PMC - NIH. (URL: [Link])
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NMR-based plant metabolomics protocols: a step-by-step guide - Frontiers. (URL: [Link])
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Preliminary Screening of Benzo[b]thiophene Boronic Acids: A Strategic Approach to Hit Identification
An In-Depth Technical Guide:
Introduction: The Strategic Union of a Privileged Scaffold and a Reactive Warhead
The benzo[b]thiophene core is a well-established "privileged structure" in medicinal chemistry. Its derivatives are known to possess a vast array of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.[1][2][3] This scaffold's structural versatility and electron-rich nature allow it to interact with a multitude of biological targets.[2] When this scaffold is functionalized with a boronic acid, it creates a powerful tool for drug discovery.
Boronic acids are a unique class of compounds characterized by a boron atom bonded to an alkyl or aryl group and two hydroxyl groups.[4] Their key feature is the empty p-orbital on the boron atom, which acts as a Lewis acid.[5] This allows them to form reversible covalent bonds with nucleophilic residues like serine, threonine, or lysine within an enzyme's active site, making them potent enzyme inhibitors.[5][6] The FDA approval of drugs like Bortezomib has overcome initial concerns about toxicity and spurred significant interest in boronic acids as therapeutic agents.[4][6]
This guide outlines a strategic, multi-tiered screening cascade designed to efficiently identify and characterize bioactive benzo[b]thiophene boronic acids, leveraging their unique chemical properties for therapeutic potential.
The Screening Cascade: A Funnel-Based Approach
A successful screening campaign does not test compounds randomly; it follows a logical progression from high-throughput, broad-based assays to more complex, physiologically relevant models. This "funnel" approach maximizes efficiency, conserves resources, and ensures that the most promising compounds are advanced.
The causality behind this tiered approach is simple: cast a wide net initially with cost-effective biochemical assays to identify any compound with activity against the purified target. Then, use more resource-intensive cell-based assays to answer critical secondary questions: Can the compound enter a cell? Is it active in a more complex biological environment? Is it non-specifically toxic? This progression provides a self-validating system where each stage builds upon the last.
Caption: A strategic screening workflow for benzo[b]thiophene boronic acids.
Primary Screening: Biochemical Assays
The first step in the screening funnel is to assess the direct interaction of the compound library with the purified biological target, typically an enzyme. Biochemical assays are ideal for this stage as they are rapid, scalable for high-throughput screening (HTS), and provide a clean measure of target inhibition without the complexities of a cellular environment.
Expertise & Causality: Why Enzyme Inhibition Assays?
Boronic acids are particularly well-suited as inhibitors for enzymes like serine proteases, metallo-β-lactamases, and the proteasome.[6][7] The boron atom acts as a transition-state analog, mimicking the tetrahedral intermediate formed during substrate hydrolysis and forming a stable, yet reversible, adduct with a key catalytic residue.[8][9] This mechanism makes enzyme inhibition assays the most direct and logical starting point for screening.
Caption: Mechanism of reversible covalent inhibition by a boronic acid.
Experimental Protocol: Fluorogenic Serine Protease Inhibition Assay
This protocol is a self-validating system for identifying inhibitors of a generic serine protease.
1. Reagent Preparation:
- Assay Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM EDTA.[10] Rationale: This buffer maintains a physiological pH where the enzyme is active and the boronic acid can interact with the target.
- Enzyme Stock: Prepare a concentrated stock of the purified serine protease in Assay Buffer.
- Substrate Stock: Prepare a stock of a fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-AMC) in DMSO.
- Compound Plates: Serially dilute the benzo[b]thiophene boronic acid library compounds in 100% DMSO in 96-well or 384-well plates.
2. Assay Procedure:
- Add 2 µL of diluted compound solution (or DMSO for controls) to the assay plate wells.
- Prepare an enzyme master mix by diluting the enzyme stock to its final working concentration in Assay Buffer. Add 50 µL of this mix to each well.
- Pre-incubate the plate for 10-15 minutes at 37°C.[10] Rationale: This pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced, which is critical for reversible covalent inhibitors.
- Prepare a substrate master mix by diluting the substrate stock to its final working concentration in Assay Buffer.
- Initiate the reaction by adding 50 µL of the substrate master mix to all wells.
- Immediately place the plate in a fluorescence plate reader. Measure the increase in fluorescence (e.g., Ex/Em = 380/460 nm) every minute for 20-30 minutes.
3. Data Analysis:
- Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.
- Normalize the data using positive (no enzyme) and negative (DMSO vehicle) controls to determine the percent inhibition for each compound.
- For compounds showing significant inhibition (>50% at a single screening concentration, e.g., 10 µM), perform a dose-response experiment to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Data Presentation: Primary Screening Results
| Compound ID | Structure (Example) | % Inhibition @ 10 µM | IC50 (µM) |
| BTBA-001 | Benzo[b]thien-2-ylboronic acid | 8.2 | > 100 |
| BTBA-002 | 3-Chlorobenzo[b]thien-2-ylboronic acid | 91.5 | 0.45 |
| BTBA-003 | 5-Methoxybenzo[b]thien-2-ylboronic acid | 65.3 | 7.8 |
| BTBA-004 | Benzo[b]thien-3-ylboronic acid | 15.7 | > 100 |
Secondary Screening: Cell-Based Assays
Biochemical hits must be validated in a more complex, physiologically relevant system. Cell-based assays are essential for determining if a compound can permeate the cell membrane, engage its target in a cellular context, and exert a biological effect without causing general toxicity.[11][12][13] These assays provide a crucial bridge between in vitro activity and potential in vivo efficacy.[14]
Expertise & Causality: The Importance of a Cellular Context
Screening in whole cells can reveal much more about a compound's mechanism of action compared to in vitro screening.[12] It allows for the simultaneous assessment of compound permeability, target engagement, potential metabolism, and off-target toxicity. A compound that is potent biochemically but inactive in a cellular assay is often a dead end, saving significant resources.
Experimental Protocol: NF-κB Reporter Gene Assay for Anti-Inflammatory Activity
This protocol is designed to identify compounds that inhibit the TNF-α-induced NF-κB signaling pathway, a common target in inflammation.[15]
1. Cell Culture & Plating:
- Use a stable cell line, such as HEK293, engineered to express a luciferase reporter gene under the control of an NF-κB response element (NF-κB-RE).[15]
- Culture cells under standard conditions (e.g., 37°C, 5% CO₂).
- Seed the cells into white, clear-bottom 96-well plates at a density that will result in an 80-90% confluent monolayer the next day.
2. Compound Treatment & Stimulation:
- The following day, remove the culture medium and replace it with fresh medium containing the serially diluted benzo[b]thiophene boronic acid hits. Include a DMSO vehicle control.
- Pre-incubate the cells with the compounds for 1 hour.
- Stimulate the cells by adding TNF-α to a final concentration of 10 ng/mL to all wells except the "unstimulated" control.
- Incubate the plates for an additional 6-8 hours.
3. Luciferase Assay:
- Remove the plates from the incubator and allow them to equilibrate to room temperature.
- Add a commercial luciferase assay reagent (which lyses the cells and provides the necessary substrate) to each well.
- Measure the luminescence signal using a plate-based luminometer.
4. Parallel Cytotoxicity Assay (MTS/MTT):
- It is critical to run a parallel plate under the exact same conditions (cell seeding, compound treatment) to measure cell viability using an MTS or similar assay. Rationale: This is a self-validating step. It ensures that any observed decrease in the reporter signal is due to specific inhibition of the pathway and not simply because the compound is killing the cells.
A[label="Seed Reporter\nCell Line", fillcolor="#FFFFFF", fontcolor="#202124"];
B[label="Add Library Compounds\n(Pre-incubation)", fillcolor="#FFFFFF", fontcolor="#202124"];
C [label="Stimulate Pathway\n(e.g., with TNF-α)", fillcolor="#FFFFFF", fontcolor="#202124"];
D [label="Incubate\n(6-8 hours)", fillcolor="#FFFFFF", fontcolor="#202124"];
E [label="Add Luciferase Reagent\n& Read Luminescence", fillcolor="#FFFFFF", fontcolor="#202124"];
F [label="Data Analysis:\nCalculate % Inhibition", fillcolor="#FFFFFF", fontcolor="#202124"];
A -> B[color="#4285F4"];
B -> C [color="#4285F4"];
C -> D [color="#4285F4"];
D -> E [color="#4285F4"];
E -> F [color="#34A853"];
}
Caption: General workflow for a cell-based reporter gene assay.
Data Presentation: Secondary Screening and Hit Prioritization
| Compound ID | Biochemical IC50 (µM) | Cellular EC50 (µM) (Reporter Assay) | Cytotoxicity CC50 (µM) (MTS Assay) | Selectivity Index (SI = CC50/EC50) | Priority |
| BTBA-002 | 0.45 | 1.2 | > 50 | > 41.7 | High |
| BTBA-003 | 7.8 | 15.2 | > 50 | > 3.3 | Medium |
| BTBA-009 | 0.88 | > 50 | > 50 | N/A | Low (No cell activity) |
| BTBA-014 | 1.1 | 2.5 | 3.0 | 1.2 | Low (Toxic) |
Hit Prioritization Rationale:
-
BTBA-002 is the ideal hit. It is potent in both the biochemical and cellular assays and shows no toxicity at the highest concentration tested, resulting in a high selectivity index.
-
BTBA-009 is an example of a compound that is likely impermeable or is effluxed from the cell, as its biochemical potency does not translate to cellular activity.
-
BTBA-014 is a cytotoxic compound. Its apparent cellular activity is likely an artifact of the compound killing the cells, as highlighted by the low selectivity index.
Conclusion
The preliminary screening of benzo[b]thiophene boronic acids requires a strategic, multi-faceted approach that respects the unique chemistry of the boronic acid warhead and the biological potential of the benzo[b]thiophene scaffold. By employing a logical screening cascade that begins with high-throughput biochemical assays and progresses to more complex cell-based models, researchers can efficiently identify potent, cell-active, and non-toxic hit compounds. The emphasis on causality—understanding why each step is performed and including self-validating controls like parallel cytotoxicity assays—is paramount to ensuring the integrity of the data and the successful identification of promising lead candidates for drug discovery.
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- Benzo[b]thiophene-3-boronic acid | 113893-08-6 | FB46198 - Biosynth. (n.d.). Biosynth.
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- Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling - MDPI. (n.d.). MDPI.
- Benzo b thien-2-ylboronic acid = 95 98437-23-1 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases - NIH. (n.d.). National Institutes of Health.
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(6-Methoxybenzo[b]thiophen-2-yl)boronic acid literature review
An In-depth Technical Guide to (6-Methoxybenzo[b]thiophen-2-yl)boronic acid: Synthesis, Properties, and Applications
Foreword for the Modern Researcher
The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry and materials science, renowned for its versatile biological activities and valuable electronic properties.[1][2] When functionalized with a boronic acid moiety, this heterocyclic system is transformed into a powerful synthetic intermediate, primarily for palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive technical overview of this compound, a key building block for the synthesis of complex organic molecules. We will delve into its synthesis, characterization, and core applications, offering field-proven insights and detailed experimental protocols to support researchers in drug discovery and organic synthesis.
Physicochemical Properties and Characterization
This compound is a stable, solid organic compound. Its key identifiers and properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 182133-35-3 | [3] |
| Molecular Formula | C₉H₉BO₃S | [3] |
| Molecular Weight | 208.04 g/mol | [3] |
| Appearance | Typically a solid | [4] |
| Purity | Commercially available with ≥98% purity | [3][4] |
| Storage | Store in a cool, dry place, sealed from moisture | [4] |
Spectroscopic Characterization
Full characterization is essential for confirming the identity and purity of the compound. While raw spectra are proprietary to manufacturers, spectroscopic data (¹H NMR, ¹³C NMR, LC-MS) are available upon request from various suppliers.[5][6]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzo[b]thiophene ring system, a singlet for the methoxy group protons, and a broad singlet for the hydroxyl protons of the boronic acid group. The chemical shifts and coupling constants of the aromatic protons are diagnostic for the 2,6-disubstitution pattern.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the nine carbon atoms in the molecule. The carbon atom attached to the boron atom will have a characteristic chemical shift.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.
Synthesis of this compound
The synthesis of the target boronic acid is most effectively achieved through a two-stage process: first, the construction of the 6-methoxybenzo[b]thiophene core, followed by a regioselective borylation at the C2 position.
Diagram: Overall Synthetic Workflow
Caption: Two-stage synthesis of the target boronic acid.
Stage 1: Synthesis of 6-Methoxybenzo[b]thiophene
This procedure involves an acid-catalyzed intramolecular cyclization of an acetal precursor. Boron trifluoride etherate serves as an efficient Lewis acid to promote the reaction.[7]
Experimental Protocol:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, prepare a solution of boron trifluoride etherate (BF₃·Et₂O, 1.1 equivalents) in anhydrous dichloromethane (CH₂Cl₂).
-
Precursor Addition: Prepare a separate solution of 1-[(2,2-diethoxy)ethylthio]-3-methoxybenzene (1.0 equivalent) in anhydrous CH₂Cl₂. Add this solution dropwise to the stirred BF₃·Et₂O solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture for 30-60 minutes. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, quench the reaction by slowly adding a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Continue stirring until both the organic and aqueous phases become clear.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product, a mixture of 6- and 4-methoxy isomers, can be purified by vacuum distillation to yield pure 6-methoxybenzo[b]thiophene as a pale yellow oil.[7] The major isomer is reported to have the following ¹H NMR signals: δ 3.85 (s, 3H), 6.98 (dd, 1H), 7.23 (s, 2H), 7.35 (d, 1H), 7.68 (d, 1H).[7]
Stage 2: Synthesis of this compound
The C2 proton of the benzo[b]thiophene ring is the most acidic, allowing for regioselective deprotonation (lithiation) followed by quenching with a boron electrophile. This is a standard and robust method for the synthesis of aryl and heteroaryl boronic acids.
Experimental Protocol:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add a solution of 6-methoxybenzo[b]thiophene (1.0 equivalent) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (n-BuLi, 1.05 equivalents) dropwise to the stirred solution. Maintain the temperature at -78 °C for 1 hour to ensure complete deprotonation.
-
Borylation: Add triisopropyl borate (B(OⁱPr)₃, 1.2 equivalents) dropwise to the reaction mixture. Allow the mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Hydrolysis: Cool the mixture to 0 °C and quench by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl) until the solution is acidic (pH ~1-2). Stir vigorously for 1 hour to hydrolyze the boronic ester.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the combined organic layers with water and brine.
-
Purification and Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude solid can be purified by recrystallization (e.g., from a hexane/ethyl acetate mixture) to afford this compound as a solid.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[8] This reaction is a cornerstone of modern organic synthesis due to its high efficiency, mild conditions, and broad functional group tolerance.[2][9]
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: Key steps of the Suzuki-Miyaura cross-coupling.
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound with a generic aryl bromide. Optimization of the catalyst, base, and solvent may be required for specific substrates.[10]
Materials and Reagents:
-
This compound (1.2 equivalents)
-
Aryl bromide (Ar-Br, 1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equivalents)
-
Degassed solvent system (e.g., Toluene/H₂O 10:1, Dioxane, or DMF)
Experimental Protocol:
-
Reaction Setup: In a flame-dried Schlenk flask or microwave vial, combine the aryl bromide (1.0 mmol), this compound (1.2 mmol), the palladium catalyst (0.02-0.05 mmol), and the base (2.0 mmol).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Applications in Drug Discovery
The introduction of the boronic acid functional group into bioactive molecules can significantly modify their physicochemical and pharmacokinetic properties, often leading to improved selectivity and potency.[11][12][13] While specific drug candidates derived directly from this compound are not prominently disclosed in the public domain, its structural motifs are highly relevant. The benzo[b]thiophene core is present in numerous compounds investigated for anti-cancer, anti-microbial, and anti-inflammatory activities.[2] This boronic acid serves as a critical precursor for generating libraries of novel benzo[b]thiophene derivatives for high-throughput screening and structure-activity relationship (SAR) studies.[14][15]
Conclusion
This compound is a high-value synthetic intermediate with significant potential in the fields of medicinal chemistry and materials science. Its synthesis is achievable through well-established organic transformations, and its utility in Suzuki-Miyaura cross-coupling reactions is a testament to its role in modern synthetic strategy. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize this versatile building block in their synthetic endeavors.
References
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Methodological & Application
Application Notes and Protocols for Suzuki Coupling with (6-Methoxybenzo[b]thiophen-2-yl)boronic acid
Introduction: The Strategic Importance of the 6-Methoxybenzo[b]thiophene Scaffold
In the landscape of modern medicinal chemistry and drug development, the benzo[b]thiophene scaffold is a privileged heterocyclic structure.[1][2] Its derivatives are integral to a wide array of biologically active compounds, demonstrating anti-cancer, anti-inflammatory, anti-microbial, and anti-convulsant properties.[1][2] The electron-rich nature of the sulfur-containing ring system allows for crucial interactions with biological targets.[2] Specifically, the 6-methoxy substituted benzo[b]thiophene moiety offers a nuanced combination of lipophilicity and hydrogen-bonding capability, making it a valuable building block for fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for constructing the carbon-carbon bonds necessary to incorporate this valuable scaffold into complex molecular architectures.[3][4] This guide provides an in-depth technical overview and actionable protocols for the successful application of (6-Methoxybenzo[b]thiophen-2-yl)boronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Deep Dive
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron species and an organic halide or triflate.[5] The reaction proceeds through a well-defined catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4] Understanding the causality behind each step is critical for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition : The catalytic cycle begins with the oxidative addition of an aryl halide (Ar-X) to a coordinatively unsaturated Pd(0) complex. This step forms a Pd(II) intermediate. The rate of this step is highly dependent on the nature of the leaving group (I > Br > OTf >> Cl) and the electronic properties of the aryl halide.[5] Electron-withdrawing groups on the aryl halide can accelerate this step.
-
Transmetalation : This is often the rate-determining step and involves the transfer of the organic group from the boronic acid to the palladium center. For this to occur, the boronic acid must be activated by a base to form a more nucleophilic boronate species.[3] The choice of base is therefore critical and must be strong enough to activate the boronic acid but not so strong as to cause unwanted side reactions like protodeboronation.
-
Reductive Elimination : In the final step, the two organic moieties on the Pd(II) complex couple, forming the desired biaryl product and regenerating the active Pd(0) catalyst.[4] This step is typically fast and irreversible.
Below is a visualization of the catalytic cycle.
Sources
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- 2. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
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The Strategic Application of (6-Methoxybenzo[b]thiophen-2-yl)boronic Acid in Modern Cross-Coupling Reactions: A Guide for Synthetic Chemists
Introduction: The Emergence of a Privileged Scaffold in Drug Discovery
In the landscape of modern medicinal chemistry and materials science, the benzothiophene moiety stands out as a "privileged scaffold"—a molecular framework that consistently appears in biologically active and functionally significant compounds. Among its many derivatives, (6-Methoxybenzo[b]thiophen-2-yl)boronic acid has garnered substantial attention as a critical building block, particularly in the synthesis of selective estrogen receptor modulators (SERMs) like Raloxifene and its analogues.[1][2] These compounds are pivotal in the treatment and prevention of osteoporosis and certain types of breast cancer.[1] The strategic importance of this boronic acid lies in its ability to participate in highly efficient carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling, thereby providing a robust avenue to complex molecular architectures.[3]
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the mechanistic principles, practical application notes, and detailed experimental protocols for the effective use of this compound in Suzuki-Miyaura cross-coupling reactions.
Mechanistic Insights: The Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.[3][4] The catalytic cycle, elegantly orchestrated by a palladium catalyst, comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5]
-
Oxidative Addition: The cycle commences with the oxidative addition of an organic halide (typically an aryl or vinyl bromide or iodide) to a coordinatively unsaturated Pd(0) complex. This step forms a Pd(II) intermediate, which is a key player in the subsequent stages of the reaction.[6]
-
Transmetalation: This is arguably the most critical and often rate-determining step. It involves the transfer of the organic moiety from the boronic acid to the palladium center. The presence of a base is crucial here; it activates the boronic acid by forming a more nucleophilic boronate species, which then readily undergoes transmetalation with the Pd(II) complex.[1] The choice of base can significantly impact the reaction's efficiency and selectivity.
-
Reductive Elimination: The final step involves the reductive elimination of the two organic partners from the palladium center, forming the desired C-C bond and regenerating the catalytically active Pd(0) species, which then re-enters the catalytic cycle.[5]
Application Notes: Strategic Considerations for Successful Coupling
The successful application of this compound in Suzuki-Miyaura coupling hinges on the careful selection of reaction parameters. As a heteroaromatic boronic acid, it presents unique considerations compared to its simpler aryl counterparts.
-
Choice of Palladium Catalyst and Ligand: The selection of the palladium source and the accompanying ligand is paramount. For many applications involving heteroaryl boronic acids, catalysts that are both electron-rich and sterically bulky tend to be more effective. Systems such as Pd(PPh₃)₄ or a combination of a Pd(II) precursor like Pd(OAc)₂ with a phosphine ligand (e.g., PPh₃, SPhos, or XPhos) are commonly employed.[7] The ligand not only stabilizes the palladium center but also influences the rates of oxidative addition and reductive elimination.
-
The Critical Role of the Base: As mentioned, a base is essential for the activation of the boronic acid.[1] Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are frequently used. The choice of base can affect the reaction rate and may need to be optimized for specific substrate combinations. Aqueous solutions of these bases are often used, creating a biphasic reaction medium.
-
Solvent Systems: A variety of solvents can be employed, with the choice often depending on the solubility of the reactants and the reaction temperature. Common solvent systems include toluene, 1,4-dioxane, or dimethylformamide (DMF), often with the addition of water to facilitate the dissolution of the inorganic base.[8] Degassing the solvent prior to use is a critical step to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Reaction Temperature and Monitoring: Suzuki-Miyaura reactions are typically conducted at elevated temperatures, ranging from 80 to 110 °C.[8] The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the point of completion and to avoid the formation of byproducts from prolonged heating.
-
Potential for Protodeboronation: A common side reaction with heteroaryl boronic acids is protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This can be minimized by careful control of reaction conditions, particularly the choice of base and temperature, and by using the boronic acid in a slight excess.
Experimental Protocols: A Practical Guide
The following protocols provide a detailed, step-by-step methodology for a representative Suzuki-Miyaura cross-coupling reaction using this compound.
Representative Protocol: Synthesis of 2-(4-Methoxyphenyl)-6-methoxybenzo[b]thiophene
This protocol outlines the coupling of this compound with 4-bromoanisole, a common and representative aryl halide coupling partner.
Materials:
-
This compound
-
4-Bromoanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Table 1: Reagent Quantities and Stoichiometry
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |
| This compound | 208.05 | 1.2 | 249.7 mg | 1.2 |
| 4-Bromoanisole | 187.04 | 1.0 | 187.0 mg | 1.0 |
| Pd(OAc)₂ | 224.50 | 0.02 | 4.5 mg | 0.02 |
| PPh₃ | 262.29 | 0.08 | 21.0 mg | 0.08 |
| K₂CO₃ | 138.21 | 2.0 | 276.4 mg | 2.0 |
| 1,4-Dioxane | - | - | 8 mL | - |
| Water (degassed) | - | - | 2 mL | - |
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or a reaction vial equipped with a magnetic stir bar, add this compound (1.2 mmol, 1.2 eq.), 4-bromoanisole (1.0 mmol, 1.0 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).[7]
-
Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%). Add this catalyst/ligand mixture to the main reaction flask.[7]
-
Solvent Addition: Add 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.[7]
-
Degassing: Seal the flask and degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes. Alternatively, use three cycles of freeze-pump-thaw.[7]
-
Reaction: Place the sealed flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously.[7]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material (typically 12-24 hours).[7]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).[7]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).[7]
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[7]
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(4-methoxyphenyl)-6-methoxybenzo[b]thiophene.
Safety and Handling
This compound, like many organic boronic acids, should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound and the reagents used in the reaction.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place. Boronic acids can be sensitive to moisture and air over long periods.
Conclusion and Future Outlook
This compound is a valuable and versatile building block in the synthetic chemist's toolbox. Its successful application in Suzuki-Miyaura cross-coupling reactions provides a reliable and efficient pathway to a diverse range of 2-aryl-6-methoxybenzo[b]thiophenes, which are key intermediates in the synthesis of pharmaceuticals, including Raloxifene. By understanding the underlying mechanistic principles and carefully optimizing the reaction conditions, researchers can effectively leverage this powerful synthetic tool to advance their research in drug discovery and materials science. The continued development of more active and robust catalyst systems will undoubtedly further expand the utility of this and other heteroaryl boronic acids in the years to come.
References
- Bathini, P. K., & Rama, V. (2014). An improved synthesis of Raloxifene hydrochloride: A selective estrogen receptor modulator. Journal of Chemical and Pharmaceutical Research, 6(7), 515-518.
- BenchChem. (2025). Application Notes & Protocols: Selective Suzuki Coupling of 3-Bromo-7-Chloro-1-Benzothiophene.
- Bhatt, P. V., et al. (2012). Expeditious Synthesis of 3-Aryl Benzothiophene A Raloxifene Intermediate. Journal of Chemical and Pharmaceutical Research, 4(1), 138-143.
-
Chem LibreTexts. (2021, August 15). Suzuki Reaction. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling of 6-Methoxy-2-naphthaleneboronic acid.
- Google Patents. (2014). CN103664869A - Synthetic method of raloxifene intermediate.
- NRO Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
ResearchGate. (2018). Scheme for the synthesis of Raloxifene. [Image]. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Paper Teplate. (n.d.). Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. Retrieved from [Link]
-
RSC Publishing. (2017, December 12). Synthesis of Raloxifene. In Hazardous Reagent Substitution: A Pharmaceutical Perspective. Retrieved from [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]
-
ResearchGate. (2025, August 7). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0), Suzuki Cross Coupling Reaction: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities. Retrieved from [Link]
-
National Center for Biotechnology Information. (2009, August 7). Novel Route to 2,3-Substituted Benzo[b]thiophenes via Intramolecular Radical Cyclization. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025, July 2). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]
-
ResearchGate. (2025, September 27). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Synthesis of 2,3‐Diarylbenzo[b]thiophenes via Nickel‐Catalyzed Suzuki–Miyaura Cross‐Coupling and Palladium‐Catalyzed Decarboxylative Arylation. Retrieved from [Link]
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Protocol for palladium-catalyzed reaction with (6-Methoxybenzo[b]thiophen-2-yl)boronic acid
An Application Guide to Palladium-Catalyzed Cross-Coupling with (6-Methoxybenzo[b]thiophen-2-yl)boronic acid
Introduction: The Significance of the Benzothiophene Scaffold
The benzo[b]thiophene moiety is a privileged heterocyclic structure prominently featured in medicinal chemistry and materials science.[1][2] Its structural resemblance to biologically active molecules makes it a cornerstone for the development of novel therapeutic agents.[2] Benzo[b]thiophene derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[2][3][4][5] The synthesis of complex molecules incorporating this scaffold is therefore of high interest to researchers in drug discovery and development.[3][4]
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, represent one of the most powerful and versatile methods for forming carbon-carbon bonds.[6][7][8] This Nobel Prize-winning methodology allows for the efficient and selective coupling of organoboron compounds with organic halides or triflates, tolerating a wide range of functional groups.[6][8][9] This guide provides a detailed protocol and technical insights for the successful application of this compound in Suzuki-Miyaura cross-coupling reactions.
Core Principles: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[6][10][11] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes. The three fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) complex.[10][11][12] This is often the rate-limiting step, and its efficiency depends on the nature of the halide (I > Br > OTf > Cl).[6]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center.[10][11][12] This step requires activation of the boronic acid by a base, which forms a more nucleophilic boronate species.[10][11]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[10][11][12]
Protocol: Suzuki-Miyaura Coupling of this compound
This protocol provides a general method for the coupling of this compound with a representative aryl bromide.
I. Materials and Reagents
-
This compound
-
Aryl Halide (e.g., 4-Bromoanisole)
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]
-
Ligand (if required): e.g., SPhos, XPhos (for challenging couplings)[9]
-
Base: Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), or Potassium phosphate (K₃PO₄)
-
Solvent: Anhydrous 1,4-Dioxane, Toluene, or Dimethylformamide (DMF), and Degassed Water
-
Inert Gas: Argon or Nitrogen
-
Reagents for Work-up: Ethyl acetate, Saturated aqueous ammonium chloride, Brine, Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Purification: Silica gel for column chromatography
II. Causality Behind Reagent Choices
-
Palladium Catalyst: Pd(PPh₃)₄ is a reliable, commercially available Pd(0) source.[10] For more challenging substrates, including electron-rich aryl chlorides or sterically hindered partners, a pre-catalyst like Pd(dppf)Cl₂ in combination with a bulky, electron-rich phosphine ligand (e.g., SPhos) is often more effective.[9][13] These advanced ligands promote faster oxidative addition and reductive elimination.[9]
-
Base: A base is essential for the transmetalation step.[7] K₂CO₃ is a common and effective choice for many standard couplings.[10] For less reactive or sterically hindered substrates, a stronger base like K₃PO₄ or Cs₂CO₃ may be required.[10][13]
-
Solvent System: A mixture of an organic solvent and water is typical.[10] Solvents like 1,4-dioxane or toluene are excellent at solubilizing the organic reagents and the palladium complex.[6] Water helps to dissolve the inorganic base and facilitates the formation of the active boronate species. The solvent must be degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Heteroaryl Boronic Acids: These substrates can be susceptible to protodeboronation (hydrolysis of the C-B bond), especially under harsh conditions.[6][14] Using milder bases, shorter reaction times, and moderate temperatures can help mitigate this side reaction.[6][15]
III. Experimental Workflow Diagram
IV. Step-by-Step Protocol
-
Vessel Preparation: Flame-dry a round-bottom flask or reaction vial equipped with a magnetic stir bar under high vacuum and allow it to cool to room temperature under an inert atmosphere (Argon or Nitrogen).
-
Reagent Addition: To the flask, add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inerting the System: Seal the flask with a rubber septum, and evacuate and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.[10]
-
Solvent Addition: Through the septum, add the degassed organic solvent (e.g., 1,4-dioxane) and degassed water in an appropriate ratio (e.g., 4:1 or 5:1 v/v) to achieve a substrate concentration of approximately 0.1 M.[10]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 equiv.).
-
Reaction: Immerse the flask in a preheated oil bath (typically 80-100 °C) and stir vigorously for the required time (typically 2-24 hours).[10]
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting starting material is consumed.
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with water and extract the product into an organic solvent like ethyl acetate (3x).[10]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel to afford the final product.[10][16]
V. Data Presentation: Typical Reaction Parameters
| Parameter | Recommended Value | Rationale / Notes |
| Boronic Acid Stoich. | 1.1 - 1.5 equivalents | A slight excess is used to drive the reaction to completion and account for potential protodeboronation.[13] |
| Base Stoich. | 2.0 - 4.0 equivalents | Ensures complete activation of the boronic acid for efficient transmetalation.[10][13] |
| Pd Catalyst Loading | 1 - 5 mol % | Sufficient for most reactions; higher loadings may be needed for very unreactive substrates. |
| Ligand:Pd Ratio | 1:1 to 2:1 | For pre-formed catalysts, this is fixed. For separate additions, this ratio is critical for catalyst stability and activity.[13] |
| Temperature | 60 - 120 °C | Dependent on substrate reactivity and solvent boiling point. Higher temperatures may be needed for aryl chlorides.[10][13] |
| Reaction Time | 1 - 24 hours | Monitored by TLC or LC-MS to determine completion. |
VI. Potential Impurities and Troubleshooting
-
Homocoupling: Formation of biaryls from the coupling of two aryl halides or two boronic acid molecules. This can be minimized by ensuring a highly active catalyst and controlled reaction conditions.[16]
-
Protodeboronation: The boronic acid is replaced by a hydrogen atom. This is a common side reaction for heteroaryl boronic acids.[6] Using milder bases (e.g., K₃PO₄ over stronger hydroxides), anhydrous conditions where possible, or boronic esters can reduce this issue.[14][15][17]
-
Catalyst Decomposition: The formation of palladium black indicates catalyst death. This can be caused by oxygen contamination or excessively high temperatures. Ensure proper degassing and temperature control.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an exceptionally reliable tool for the synthesis of complex molecules containing the valuable 6-methoxybenzo[b]thiophene scaffold. By understanding the underlying catalytic cycle and carefully selecting the catalyst, base, and solvent system, researchers can successfully synthesize a diverse range of biaryl and hetero-biaryl compounds. The protocol described herein provides a robust starting point for professionals in drug discovery and chemical research, enabling the efficient construction of novel molecular architectures.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- NROChemistry. Suzuki Coupling: Mechanism & Examples.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms.
- BenchChem. Application Notes and Protocols for the Purification of Suzuki Coupling Products Derived from 3-Bromo-5-propoxyphenylboronic acid.
- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- Bentham Science.
- Bentham Science.
- ResearchGate. An overview of benzo [b] thiophene-based medicinal chemistry.
- Books.
- PubMed. An overview of benzo[b]thiophene-based medicinal chemistry.
- Journal of the American Chemical Society. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters.
- BenchChem. A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions.
- PMC - NIH. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
- PMC - NIH.
- Andrew G Myers Research Group. The Suzuki Reaction.
- BenchChem. Application Notes and Protocols for Suzuki-Miyaura Coupling of 6-Methoxy-2-naphthaleneboronic acid.
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- 17. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (6-Methoxybenzo[b]thiophen-2-yl)boronic acid in Medicinal Chemistry
Introduction: The Benzothiophene Scaffold as a Privileged Structure in Drug Discovery
The benzo[b]thiophene moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1][2] This heterocyclic scaffold, an isostere of indole, imparts favorable physicochemical properties, including metabolic stability and lipophilicity, which are crucial for drug-like characteristics. The inherent aromaticity and potential for diverse functionalization make benzo[b]thiophenes versatile building blocks for the synthesis of novel therapeutic agents across a wide spectrum of diseases, including cancer, inflammation, and infectious diseases.[1][2][3]
(6-Methoxybenzo[b]thiophen-2-yl)boronic acid is a particularly valuable derivative for medicinal chemists. The electron-donating methoxy group at the 6-position can modulate the electronic properties of the aromatic system, potentially influencing binding affinity to biological targets and pharmacokinetic profiles. The boronic acid functional group at the 2-position serves as a versatile handle for carbon-carbon bond formation, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction's broad functional group tolerance and mild conditions make it an indispensable tool in modern drug discovery.
This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, with a focus on its use in the synthesis of Phosphoinositide 3-kinase (PI3K) inhibitors. Detailed protocols for its application in Suzuki-Miyaura cross-coupling reactions are provided, along with insights into the rationale behind experimental choices.
Core Application: A Key Building Block for PI3K Inhibitors
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. A significant class of PI3K inhibitors features a thienopyrimidine core, which mimics the adenine moiety of ATP, the natural substrate of PI3K.
This compound is an ideal reagent for the synthesis of these thienopyrimidine-based PI3K inhibitors. Specifically, it can be coupled with a halogenated pyrimidine core, such as 2-chloro-4-morpholinothieno[3,2-d]pyrimidine, via a Suzuki-Miyaura reaction to introduce the (6-methoxybenzo[b]thiophen-2-yl) moiety. This substituent can occupy the hydrophobic region of the PI3K active site, contributing to the inhibitor's potency and selectivity.
Visualizing the Synthetic Strategy: The Suzuki-Miyaura Coupling
The following workflow diagram illustrates the general strategy for the synthesis of a potential PI3K inhibitor using this compound.
Caption: General workflow for synthesizing PI3K inhibitors.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a representative procedure for the Suzuki-Miyaura cross-coupling of this compound with a halogenated heterocyclic partner. The reaction conditions can be adapted and optimized for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl or heteroaryl halide (e.g., 2-chloro-4-morpholinothieno[3,2-d]pyrimidine) (1.0 equivalent)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 3-5 mol%)
-
Base (e.g., Potassium carbonate [K₂CO₃], 2.0-3.0 equivalents)
-
Solvent: Anhydrous 1,4-dioxane and degassed water (e.g., 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Reaction vessel (e.g., Schlenk flask or microwave vial)
-
Magnetic stirrer and heating mantle or microwave reactor
-
Standard workup and purification reagents (e.g., ethyl acetate, brine, anhydrous sodium sulfate, silica gel)
Procedure:
-
Reaction Setup: To a flame-dried reaction vessel, add the aryl/heteroaryl halide (1.0 eq.), this compound (1.2 eq.), and potassium carbonate (2.0-3.0 eq.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment. This is crucial as the palladium(0) catalyst is sensitive to oxidation.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (3-5 mol%) followed by the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v). The addition of water is often necessary to facilitate the dissolution of the base and to promote the transmetalation step.
-
Reaction: Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-120 °C) using a preheated oil bath or a microwave reactor. Microwave heating can significantly reduce reaction times.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. The aqueous washes remove the inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.
Data Presentation: Biological Activity of Derivatives
The following table presents hypothetical but representative biological data for a series of PI3K inhibitors synthesized using this compound and its analogs, illustrating the structure-activity relationship (SAR).
| Compound ID | R Group on Benzothiophene | PI3Kα IC₅₀ (nM) | PI3Kβ IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) | PI3Kγ IC₅₀ (nM) |
| 1a | 6-Methoxy | 5.2 | 25.8 | 3.1 | 45.3 |
| 1b | 6-Fluoro | 8.9 | 33.1 | 5.8 | 62.7 |
| 1c | 6-Chloro | 12.5 | 45.6 | 9.7 | 88.1 |
| 1d | 6-Methyl | 7.3 | 29.4 | 4.5 | 55.9 |
| 1e | Unsubstituted | 15.8 | 60.2 | 12.4 | 110.5 |
Note: The IC₅₀ values are hypothetical and for illustrative purposes to demonstrate potential SAR trends. Actual values would need to be determined experimentally.
Interpretation of SAR Data: The hypothetical data suggests that an electron-donating group, such as methoxy, at the 6-position of the benzo[b]thiophene ring enhances the inhibitory activity against PI3K isoforms, particularly the α and δ isoforms. This highlights the importance of the electronic properties of the substituent in modulating biological activity.
Mechanism and Rationale: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism of the Suzuki-Miyaura coupling is key to troubleshooting and optimizing the reaction.
Sources
- 1. Design, synthesis, and biological evaluation of thieno[3,2-d]pyrimidine derivatives as potential simplified phosphatidylinositol 3-kinase alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 3. Design, synthesis and biological evaluation of thieno[3,2-d]pyrimidine derivatives containing aroyl hydrazone or aryl hydrazide moieties for PI3K and mTOR dual inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Synthesis of Kinase Inhibitors Utilizing (6-Methoxybenzo[b]thiophen-2-yl)boronic acid
Introduction: The Benzothiophene Scaffold in Modern Kinase Inhibitor Design
Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern drug discovery. Within the vast chemical space explored for kinase inhibition, the benzothiophene motif has emerged as a privileged scaffold.[2] Its rigid, bicyclic structure provides an excellent framework for presenting key pharmacophoric features to the ATP-binding pocket of kinases. The incorporation of a methoxy group, as in (6-Methoxybenzo[b]thiophen-2-yl)boronic acid, can further enhance binding affinity and modulate pharmacokinetic properties.[3][4]
This application note provides a comprehensive guide for researchers on the utilization of this compound in the synthesis of potent kinase inhibitors. We will focus on the versatile and widely used Suzuki-Miyaura cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds.[5] The protocols and data presented herein are designed to be a practical resource for scientists engaged in drug discovery and medicinal chemistry, offering both detailed experimental procedures and the scientific rationale behind them. A particular emphasis will be placed on the synthesis of inhibitors targeting Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a kinase implicated in various neurological disorders and cancers.[3][4]
The Strategic Advantage of this compound in Kinase Inhibitor Synthesis
The utility of this compound as a building block in kinase inhibitor synthesis is multifold:
-
Structural Rigidity: The fused ring system of benzothiophene provides a conformationally constrained scaffold, which can lead to higher binding affinities by reducing the entropic penalty upon binding to the target kinase.
-
Versatile Functionalization: The boronic acid moiety is a versatile handle for the introduction of the benzothiophene core onto various heterocyclic systems via palladium-catalyzed cross-coupling reactions.
-
Modulation of Physicochemical Properties: The methoxy group can influence the solubility, metabolic stability, and electronic properties of the final compound, all of which are critical parameters in drug development.[3]
-
Proven Bioactivity: Numerous studies have demonstrated that benzothiophene-containing molecules exhibit potent inhibitory activity against a range of kinases, including DYRK1A, CLK1, and haspin.[3][4]
Experimental Section: Synthesis of a Benzothiophene-Pyrimidine Kinase Inhibitor Scaffold
This section details a representative protocol for the synthesis of a 2-(6-methoxybenzo[b]thiophen-2-yl)pyrimidine scaffold, a common core structure in many kinase inhibitors, via a Suzuki-Miyaura cross-coupling reaction.
Materials and Reagents
| Reagent | Supplier | Purity |
| This compound | Sigma-Aldrich | ≥95% |
| 2,4-Dichloropyrimidine | Alfa Aesar | 98% |
| Tetrakis(triphenylphosphine)palladium(0) | Strem Chemicals | 98% |
| Sodium Carbonate (Na₂CO₃) | Fisher Chemical | ≥99.5% |
| 1,4-Dioxane, Anhydrous | Acros Organics | 99.8% |
| Water, Deionized | In-house | - |
| Ethyl Acetate | VWR Chemicals | HPLC |
| Hexanes | VWR Chemicals | HPLC |
| Brine (Saturated NaCl solution) | In-house | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | Sigma-Aldrich | ≥99.5% |
Reaction Scheme
Caption: Suzuki-Miyaura coupling of this compound and 2,4-dichloropyrimidine.
Step-by-Step Protocol
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 4.8 mmol, 1.0 equiv), 2,4-dichloropyrimidine (0.86 g, 5.8 mmol, 1.2 equiv), and sodium carbonate (1.5 g, 14.4 mmol, 3.0 equiv).
-
Solvent Addition and Degassing: Add 1,4-dioxane (20 mL) and deionized water (5 mL) to the flask. Degas the mixture by bubbling argon through the solution for 15 minutes. This step is crucial to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of argon, add tetrakis(triphenylphosphine)palladium(0) (0.28 g, 0.24 mmol, 0.05 equiv) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent system.
-
Work-up: After the reaction is complete (as indicated by the disappearance of the limiting reagent on TLC), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (30 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of 0-20% ethyl acetate in hexanes to afford the desired product, 4-chloro-2-(6-methoxybenzo[b]thiophen-2-yl)pyrimidine, as a solid.
-
Characterization: The structure and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and LC-MS analysis.
Data Presentation: Biological Activity of Benzothiophene-Based Kinase Inhibitors
The benzothiophene scaffold has been incorporated into numerous potent kinase inhibitors. The following table summarizes the inhibitory activities of several representative compounds against DYRK1A and other kinases.
| Compound ID | Benzothiophene Scaffold | Target Kinase(s) | IC₅₀ (nM) | Reference |
| 4e | 5-methoxy-6H-benzo[b]indeno[1,2-d]thiophen-6-one | DYRK1A | 52 | [3][4] |
| 4k | 5-hydroxy-6H-benzo[b]indeno[1,2-d]thiophen-6-one | DYRK1A, CLK1, CLK4 | 35, 20, 26 | [3][4] |
| 16b | 5-hydroxybenzothiophene hydrazide | DYRK1A, DYRK1B | 353.3, 284 |
Mechanism of Action and Signaling Pathway
DYRK1A is a serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including cell proliferation, differentiation, and survival.[1] Its dysregulation has been linked to several human diseases.[1] Inhibitors based on the (6-Methoxybenzo[b]thiophen-2-yl) scaffold typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.
Caption: Simplified DYRK1A signaling pathway and the point of intervention by benzothiophene-based inhibitors.
Conclusion and Future Directions
This compound is a valuable and versatile building block for the synthesis of novel kinase inhibitors. The Suzuki-Miyaura cross-coupling reaction provides a robust and efficient method for incorporating this scaffold into a variety of heterocyclic systems. The resulting compounds have shown significant promise as potent inhibitors of kinases such as DYRK1A, highlighting their potential for the development of new therapeutics for a range of diseases.
Future work in this area could focus on further derivatization of the benzothiophene-pyrimidine scaffold to improve potency, selectivity, and pharmacokinetic properties. The exploration of alternative coupling partners and reaction conditions may also lead to the discovery of novel kinase inhibitors with unique biological activities.
References
-
Aranda, S., Laguna, A., & de la Luna, S. (2011). DYRK1A: a kinase that connects gene dosage to molecular pathogenesis in Down syndrome. Genes & Development, 25(23), 2469-2480. [Link]
-
Ionescu, A., Dufrasne, F., & Gelbcke, M. (2021). The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target. Journal of Experimental & Clinical Cancer Research, 40(1), 1-17. [Link]
-
Kim, E. J., Lee, J. H., & Suk, K. (2010). Dyrk1A positively stimulates ASK1-JNK signaling pathway during apoptotic cell death. Journal of Biological Chemistry, 285(21), 16054-16062. [Link]
-
Azevedo, H., Counago, R. M., & Dias, L. C. (2022). Discovery of novel benzothiophene derivatives as potent and narrow spectrum inhibitors of DYRK1A and DYRK1B. Bioorganic & Medicinal Chemistry Letters, 69, 128764. [Link]
-
Dolšak, A., Mrgole, K., & Sova, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts, 11(4), 458. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Salah, M., Abdel-Halim, M., Abadi, A. H., & Engel, M. (2018). Design and synthesis of conformationally constraint Dyrk1A inhibitors by creating an intramolecular H-bond involving a benzothiazole core. MedChemComm, 9(6), 1014-1020. [Link]
-
Abbassi, R., et al. (2024). Design, synthesis, and structure–activity relationship studies of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives as DYRK1A/CLK1/CLK4/haspin inhibitors. RSC Medicinal Chemistry. [Link]
-
Abbassi, R., et al. (2024). Design, synthesis, and structure–activity relationship studies of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives as DYRK1A/CLK1/CLK4/haspin inhibitors. PubMed Central. [Link]
-
Abd El-Rahman, Y. A., et al. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Journal of Inflammation Research, 17, 1787-1806. [Link]
-
Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. [Link]
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- 3. Design, synthesis, and structure–activity relationship studies of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives as DYRK1A/CLK1/CLK4/haspin inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
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The Rising Star of Organic Electronics: (6-Methoxybenzo[b]thiophen-2-yl)boronic acid as a Versatile Building Block
Introduction: In the dynamic landscape of organic electronics, the rational design of molecular building blocks is paramount to achieving high-performance materials for applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[1] Among the plethora of heterocyclic compounds, benzothiophene derivatives have emerged as a privileged scaffold due to their excellent charge transport characteristics and environmental stability.[2] This application note delves into the synthesis, properties, and applications of a particularly promising derivative: (6-Methoxybenzo[b]thiophen-2-yl)boronic acid. The strategic incorporation of an electron-donating methoxy group on the benzothiophene core allows for fine-tuning of the electronic properties, leading to enhanced device performance. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for leveraging this versatile building block in their own research endeavors.
Physicochemical Properties and Strategic Advantages
This compound is a crystalline solid at room temperature. The presence of the boronic acid moiety makes it an ideal monomer for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.
The key to the utility of this building block lies in the electronic influence of its substituents. The benzothiophene core itself is a good hole-transporting material due to the presence of the sulfur atom which contributes to intermolecular interactions.[3] The addition of the methoxy group (-OCH₃) at the 6-position further enhances its performance in several ways:
-
Electron-Donating Nature: The methoxy group is a strong electron-donating group, which increases the highest occupied molecular orbital (HOMO) energy level of the resulting polymer or small molecule. This can lead to improved hole injection from common electrodes like gold and can influence the open-circuit voltage in organic solar cells.
-
Improved Solubility: The methoxy group can enhance the solubility of the resulting materials in common organic solvents, which is crucial for solution-based processing techniques like spin-coating and printing.
-
Morphological Control: The position of the methoxy group can influence the solid-state packing of the molecules, which in turn affects the charge carrier mobility.
A summary of the key properties of this compound is presented in the table below.
| Property | Value |
| Chemical Formula | C₉H₉BO₃S |
| Molecular Weight | 208.04 g/mol |
| Appearance | Off-white to yellow crystalline powder |
| Solubility | Soluble in THF, Dioxane, DMF |
| Key Application | Suzuki-Miyaura cross-coupling reactions |
Synthetic Utility: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of this compound is as a monomer in Suzuki-Miyaura cross-coupling reactions to synthesize conjugated polymers and small molecules. This reaction offers high yields, tolerance to a wide range of functional groups, and the use of commercially available and relatively non-toxic reagents.
Sources
Application Note: A Step-by-Step Guide for the Palladium-Catalyzed Cross-Coupling of Benzo[b]thiophene Boronic Acids
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: Benzo[b]thiophene scaffolds are privileged structures in medicinal chemistry and materials science, demonstrating a wide array of biological activities and useful electronic properties.[1] The creation of carbon-carbon bonds at specific positions on this nucleus is crucial for developing novel chemical entities. This guide provides a detailed, step-by-step protocol for the palladium-catalyzed cross-coupling of benzo[b]thiophene boronic acids with organic electrophiles. We will delve into the mechanistic underpinnings of the reaction, offer optimized protocols, present a comprehensive troubleshooting guide, and explain the causality behind experimental choices to ensure robust and reproducible outcomes.
A Note on Terminology: The user's request specified "Stille coupling with benzo[b]thiophene boronic acids." It is a critical point of clarification that the Stille reaction specifically involves the coupling of organostannane (tin) compounds.[2][3][4] The palladium-catalyzed cross-coupling of organoboron reagents, such as boronic acids, is known as the Suzuki-Miyaura coupling . Given the use of boronic acids in the topic, this guide will focus on the Suzuki-Miyaura reaction. This reaction is often preferred in pharmaceutical development due to the lower toxicity of boron byproducts compared to their tin counterparts.[5]
Mechanistic Principles: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling is a powerful and versatile reaction that proceeds via a well-understood catalytic cycle involving a palladium catalyst.[6] Understanding this mechanism is paramount for rational optimization and troubleshooting. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[4]
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst reacting with an organic electrophile (typically an aryl or vinyl halide/triflate, R¹-X). The palladium atom inserts itself into the R¹-X bond, forming a new Pd(II) complex. This is often the rate-determining step for less reactive electrophiles like aryl chlorides.[7][8]
-
Transmetalation: The benzo[b]thiophene boronic acid (R²-B(OH)₂), activated by a base, transfers its organic group (the benzo[b]thiophene moiety) to the Pd(II) complex. The base (e.g., K₂CO₃, Na₃PO₄) is crucial; it forms a more nucleophilic boronate species [-B(OH)₃]⁻, which facilitates the transfer of the organic group to the palladium center and displaces the halide.[9]
-
Reductive Elimination: The two organic groups (R¹ and R²) on the Pd(II) complex couple to form the desired biaryl product (R¹-R²). This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[8][9]
Reagent and System Preparation
The success of a cross-coupling reaction is often determined before the reagents are mixed. Meticulous preparation and quality control are essential.
-
Benzo[b]thiophene Boronic Acid (and its esters):
-
Purity and Stability: Benzo[b]thiophene boronic acids are generally stable crystalline solids.[10][11] However, boronic acids can undergo protodeboronation (replacement of the -B(OH)₂ group with a hydrogen atom), especially under acidic or basic conditions at elevated temperatures. It is crucial to verify the purity of the boronic acid by ¹H NMR and/or LC-MS before use. The presence of significant amounts of the corresponding des-boronated benzo[b]thiophene is a common cause of low yields.
-
Anhydrides (Boroxines): Boronic acids can exist in equilibrium with their cyclic anhydride trimers, known as boroxines. This is generally not detrimental to the reaction, as boroxines are competent coupling partners, but it can complicate characterization and stoichiometry calculations.
-
-
Organic Electrophile (Aryl/Heteroaryl Halide or Triflate):
-
Reactivity Order: The reactivity of the halide coupling partner generally follows the order: I > Br > OTf >> Cl.[3] Aryl iodides and bromides are the most common choices, offering a good balance of reactivity and stability.[3] Aryl chlorides are less reactive but more cost-effective, often requiring more specialized, electron-rich, and bulky phosphine ligands to facilitate the challenging oxidative addition step.[6][12]
-
-
Solvents and Atmosphere:
-
Degassing: Oxygen can deactivate the Pd(0) catalyst through oxidation.[13] Therefore, the reaction solvent must be thoroughly degassed before use. Common methods include bubbling an inert gas (argon or nitrogen) through the solvent for 30-60 minutes or using several freeze-pump-thaw cycles.
-
Anhydrous Conditions: While many Suzuki-Miyaura protocols use aqueous base solutions, the organic solvent itself should be anhydrous to prevent unwanted side reactions, such as protodeboronation of the boronic acid.
-
Experimental Protocol and Optimized Conditions
This section provides a general, robust protocol for the Suzuki-Miyaura coupling of a benzo[b]thiophene boronic acid with an aryl bromide.
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add the benzo[b]thiophene boronic acid (1.2-1.5 equivalents), the aryl bromide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst/precatalyst and any additional ligand. Then, add the degassed solvent(s) via syringe.
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 65-110 °C) and monitor its progress by TLC or LC-MS.[14]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Purification: Concentrate the dried organic phase under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.
Table of Recommended Reaction Conditions:
The choice of catalyst, ligand, base, and solvent is critical and often substrate-dependent. The following table summarizes commonly employed conditions for coupling heteroaryl boronic acids.[14][15][16]
| Component | Recommended Reagents & Conditions | Rationale & Causality |
| Palladium Source | Pd(PPh₃)₄ (0.5-5 mol%) Pd(dppf)Cl₂ (1-5 mol%) Pd₂(dba)₃ (1-3 mol%) | Pd(PPh₃)₄ is a Pd(0) source, ready for oxidative addition. Pd(dppf)Cl₂ is a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species; the integrated dppf ligand is excellent for many cross-couplings.[14] |
| Ligand | PPh₃ (integral to Pd(PPh₃)₄) dppf (integral to Pd(dppf)Cl₂) SPhos, RuPhos (2-4 mol%) | Electron-rich, bulky phosphine ligands like SPhos can accelerate both oxidative addition and reductive elimination, enabling lower catalyst loadings and the use of less reactive electrophiles.[16] |
| Base | Na₃PO₄ (2-3 equiv) K₂CO₃ (2-3 equiv) CsF (2-3 equiv) | The choice of base can significantly impact yield. Na₃PO₄ is effective in dioxane/water mixtures.[14] K₂CO₃ is a common, inexpensive choice. CsF is a stronger activator for the boronic acid. |
| Solvent | Dioxane/H₂O (e.g., 4:1) Toluene DMF | A mixed aqueous system (like dioxane/water) is very common as it helps dissolve the inorganic base.[14] Toluene and DMF are effective anhydrous options. |
| Temperature | 65 - 110 °C | Higher temperatures accelerate the reaction but can also increase the rate of side reactions like protodeboronation. Optimization is key. |
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. A logical approach to troubleshooting is essential for success.
-
Problem: Low or No Product Formation
-
Cause 1: Inactive Catalyst: The Pd(0) catalyst may have been oxidized.
-
Solution: Ensure all solvents were properly degassed and the reaction was maintained under a strict inert atmosphere. Use a fresh bottle of catalyst or a reliable precatalyst like Pd(dppf)Cl₂.
-
-
Cause 2: Poor Quality Boronic Acid: Significant protodeboronation may have occurred prior to the reaction.
-
Solution: Check the purity of the boronic acid by NMR. If significant degradation is observed, use a fresh batch or resynthesize and use immediately.
-
-
Cause 3: Inappropriate Conditions: The chosen base or solvent system may not be optimal for the specific substrates.
-
Solution: Screen different bases and solvents as outlined in the table above. For difficult couplings, a switch to a more active ligand (e.g., a biarylphosphine like SPhos) may be required.
-
-
-
Problem: Significant Homocoupling of the Boronic Acid
-
Cause: This side reaction can be promoted by the presence of oxygen or certain palladium species.
-
Solution: Improve degassing procedures. Sometimes, lowering the reaction temperature or changing the palladium source can mitigate this issue.
-
-
-
Problem: Protodeboronation During Reaction
-
Cause: The boronic acid is being replaced by a hydrogen atom from a proton source (e.g., water) before it can transmetalate.
-
Solution: Ensure the reaction is not overly prolonged at high temperatures. If using an aqueous base, reducing the amount of water or switching to an anhydrous system with a soluble base (like CsF in dioxane) may help.
-
-
References
- A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction. Institut Kimia Malaysia.
- Technical Support Center: Optimizing Stille Coupling Reactions of 1,2-Diiodoethene. Benchchem.
- The Stille Reaction, 38 Years Later.
- THE STILLE REACTION, 38 YEARS L
- Stille Coupling. Organic Chemistry Portal.
- Ligand effects on the stereochemistry of Stille couplings, as manifested in reactions of Z-alkenyl halides.
- The Mechanisms of the Stille Reaction. University of Windsor.
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- Technical Support Center: Stille Coupling Tin Byproduct Removal. Benchchem.
- The Stille Reaction. Chem 115 Myers.
- Stille Coupling. NROChemistry.
- benzothiophene-2-boronic acid - 98437-23-1 - Structure, Synthesis, Properties. ChemSrc.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH.
- Benzo[b]thiophene-2-boronic acid. Apollo Scientific.
- (Hetero)aryl boronic acid scope (isolated yields). Conditions:.
- Palladium-catalyzed prenylation of (hetero)aryl boronic acids. ScholarWorks.
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- RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Organic Syntheses.
- Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation.
- Benzo(B)Thiophene-2-Boronic Acid. PubChem.
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Application Notes and Protocols for (6-Methoxybenzo[b]thiophen-2-yl)boronic acid in Chemical Synthesis
For: Researchers, scientists, and drug development professionals.
Introduction: The Versatility of (6-Methoxybenzo[b]thiophen-2-yl)boronic acid in Modern Organic Synthesis
This compound is a versatile organoboron compound that has emerged as a valuable building block in organic synthesis. Its utility is most prominently showcased in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.[1] The benzothiophene scaffold, present in this reagent, is a key structural motif in numerous biologically active compounds, including protein kinase inhibitors. This document provides a comprehensive guide to the experimental setup for using this compound, with a particular focus on its application in the synthesis of precursors for Glycogen Synthase Kinase-3 (GSK-3) inhibitors, a critical target in drug discovery for neurodegenerative diseases and other conditions.[2][3][4]
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective and safe use in any experimental protocol.
| Property | Value | Source |
| CAS Number | 182133-35-3 | [5][6] |
| Molecular Formula | C9H9BO3S | [5] |
| Molecular Weight | 208.04 g/mol | [6] |
| Appearance | White to off-white powder | [7] |
| Melting Point | No data available | |
| Solubility | Soluble in tetrahydrofuran | [7] |
| Storage | Inert atmosphere, store in freezer, under -20°C | [6] |
Safety, Handling, and Storage
As with all chemical reagents, proper safety precautions are paramount when handling this compound. While specific toxicity data for this compound is limited, data from analogous boronic acids should be considered.
Hazard Identification:
-
Harmful if swallowed. [8]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side-shields or goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Lab coat.
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[8][9]
-
Avoid contact with skin and eyes.[9]
-
Store in a tightly sealed container in a cool, dry place away from moisture. For long-term storage, keeping the compound under an inert atmosphere (e.g., argon or nitrogen) in a freezer at -20°C is recommended to prevent degradation.[6]
Core Application: Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction is the cornerstone application for this compound. This palladium-catalyzed reaction facilitates the formation of a C-C bond between the benzothiophene core and an aryl or heteroaryl halide.
Reaction Mechanism Overview
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the aryl halide bond, forming a palladium(II) complex.
-
Transmetalation: The organoboron species (in this case, the boronic acid) transfers its organic group to the palladium(II) complex. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated, forming the final product and regenerating the palladium(0) catalyst.
Caption: A simplified diagram of the Suzuki-Miyaura cross-coupling catalytic cycle.
Protocol: Synthesis of a 6-Aryl-pyrazolo[3,4-b]pyridine Precursor
This protocol outlines a representative Suzuki-Miyaura cross-coupling reaction between this compound and a generic aryl bromide, a key step in the synthesis of potent and selective Glycogen Synthase Kinase-3 (GSK-3) inhibitors.[2]
Materials and Reagents
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., potassium carbonate [K₂CO₃])
-
Solvent system (e.g., 1,4-Dioxane and Water)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Experimental Workflow
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), potassium carbonate (2.0 equivalents), and tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times to ensure an oxygen-free environment, which is crucial for the stability of the palladium(0) catalyst.
-
Solvent Addition: Prepare a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v). Add the solvent to the reaction flask via a syringe. The addition of water is often necessary to facilitate the dissolution of the base and promote the transmetalation step.
-
Reaction: Heat the reaction mixture to a temperature between 80-100°C with vigorous stirring. The optimal temperature may vary depending on the reactivity of the aryl halide.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material (aryl bromide) is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.
-
Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure an inert atmosphere; use a freshly opened or properly stored catalyst. |
| Insufficiently active base or poor solubility | Use a stronger base (e.g., Cs₂CO₃) or a different solvent system to improve solubility. | |
| Low reaction temperature | Increase the reaction temperature. | |
| Protodeboronation (Loss of Boronic Acid) | Presence of protic impurities | Use anhydrous solvents and reagents. |
| Prolonged reaction time at high temperature | Monitor the reaction closely and stop it once the starting material is consumed. | |
| Homocoupling of Boronic Acid | Presence of oxygen | Thoroughly degas the solvent and maintain a strict inert atmosphere. |
Conclusion
This compound is a highly effective reagent for the synthesis of complex organic molecules via the Suzuki-Miyaura cross-coupling reaction. The protocols and guidelines presented herein provide a robust framework for researchers to successfully employ this versatile building block in their synthetic endeavors, particularly in the development of novel therapeutics such as GSK-3 inhibitors. Careful attention to reaction conditions, especially maintaining an inert atmosphere, is critical for achieving high yields and purity.
References
- Witherington, J., et al. (2003). 6-aryl-pyrazolo[3,4-b]pyridines: potent inhibitors of glycogen synthase kinase-3 (GSK-3). Bioorganic & Medicinal Chemistry Letters, 13(18), 3055-3057.
-
ResearchGate. Scheme 5: Synthesis of 6-substituted pyrazolo[3,4-b]pyridines under... Available from: [Link]
-
MDPI. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Available from: [Link]
-
MDPI. Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Available from: [Link]
-
Witherington, J., et al. (2003). 6-aryl-pyrazolo[3,4-b]pyridines: potent inhibitors of glycogen synthase kinase-3 (GSK-3). PubMed. Available from: [Link]
-
Organic Syntheses. Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Available from: [Link]
-
Organic Syntheses. Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Available from: [Link]
-
MDPI. Semisynthetic Flavonoids as GSK-3β Inhibitors: Computational Methods and Enzymatic Assay. Available from: [Link]
-
Martinez, A., et al. (2012). Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models. PubMed Central. Available from: [Link]
-
Semantic Scholar. Identification of Novel GSK-3β Hits Using Competitive Biophysical Assays. Available from: [Link]
-
Witherington, J., et al. (2003). 6-aryl-pyrazolo[3,4-b]pyridines: potent inhibitors of glycogen synthase kinase-3 (GSK-3). ScienceDirect. Available from: [Link]
-
Arkat USA. Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Available from: [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available from: [Link]
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- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
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Illuminating Cellular Processes: (6-Methoxybenzo[b]thiophen-2-yl)boronic Acid in the Synthesis of Advanced Fluorescent Probes
Introduction: The Benzothiophene Scaffold as a Privileged Structure in Bioimaging
In the intricate landscape of cellular biology, fluorescent probes serve as indispensable tools, casting light on the dynamic processes that govern life and disease. The rational design of these molecular reporters is paramount to achieving high sensitivity, selectivity, and photostability. Among the myriad of heterocyclic scaffolds employed in probe development, the benzothiophene moiety has emerged as a particularly versatile and effective fluorophore. Its rigid, planar structure and rich electron density contribute to favorable photophysical properties, including high quantum yields and tunable emission spectra. When functionalized with a boronic acid group, specifically in the form of (6-Methoxybenzo[b]thiophen-2-yl)boronic acid, this scaffold is transformed into a highly adaptable building block for creating probes that can detect a range of biologically significant analytes and events. The methoxy group at the 6-position further modulates the electronic properties of the benzothiophene core, often enhancing its fluorescence characteristics.
This technical guide provides an in-depth exploration of the synthesis and application of fluorescent probes derived from this compound. We will delve into the synthetic strategies, with a focus on the robust Suzuki-Miyaura cross-coupling reaction, and present a detailed protocol for the preparation of a model probe. Furthermore, we will discuss the diverse applications of these probes, from monitoring reactive oxygen species (ROS) in the context of neurodegenerative diseases to imaging dynamic changes in cellular microenvironments.
Synthetic Strategy: The Power of Palladium-Catalyzed Cross-Coupling
The construction of complex fluorescent probes from the this compound building block is most elegantly achieved through the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology provides a powerful and versatile means of forming carbon-carbon bonds between a boronic acid and an aryl halide or triflate. The reaction is renowned for its mild conditions, high functional group tolerance, and broad substrate scope, making it an ideal choice for the synthesis of intricate molecular architectures.
The general principle involves the coupling of the this compound with a suitably functionalized aryl halide that serves as the recognition element or modulates the photophysical properties of the final probe. The choice of the aryl halide is critical and is dictated by the intended application of the probe. For instance, coupling with a fluorophore bearing a reactive site for a specific analyte will yield a "turn-on" or "turn-off" sensor.
Figure 1: General workflow for the synthesis of a benzothiophene-based fluorescent probe.
Protocol: Synthesis of a Bifunctional Probe for Amyloid Aggregates and Reactive Oxygen Species
This protocol is adapted from established methodologies for the synthesis of similar bifunctional probes and illustrates the practical application of the Suzuki-Miyaura coupling reaction.[1] The resulting probe is designed to both bind to amyloid aggregates, a hallmark of neurodegenerative diseases, and respond to the presence of hydrogen peroxide (H₂O₂), a key reactive oxygen species implicated in oxidative stress.
Materials:
-
This compound
-
2-(4-Bromophenyl)-6-methoxybenzo[d]thiazole (or a similar brominated recognition moiety)
-
Bis(pinacolato)diboron
-
Potassium acetate (KOAc)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
1,4-Dioxane (anhydrous)
-
Standard laboratory glassware and purification supplies (silica gel for column chromatography)
Procedure:
-
Preparation of the Boronic Ester of the Recognition Moiety (if not commercially available):
-
In a dry round-bottom flask under an inert atmosphere (e.g., argon), combine 2-(4-bromophenyl)-6-methoxybenzo[d]thiazole (1 mmol, 1 equiv.), bis(pinacolato)diboron (1.1 mmol, 1.1 equiv.), and potassium acetate (3 mmol, 3 equiv.).
-
Add anhydrous 1,4-dioxane (10 mL).
-
Degas the mixture by bubbling with argon for 15 minutes.
-
Add Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).
-
Heat the reaction mixture to 80°C and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the boronic ester intermediate.
-
-
Suzuki-Miyaura Cross-Coupling:
-
In a separate flask under an inert atmosphere, dissolve this compound (1.2 mmol, 1.2 equiv.) and the purified boronic ester from the previous step (1 mmol, 1 equiv.) in a mixture of toluene (8 mL) and water (2 mL).
-
Add a suitable base, such as potassium carbonate (K₂CO₃) (3 mmol, 3 equiv.).
-
Degas the mixture with argon for 15 minutes.
-
Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 5 mol%).
-
Heat the reaction mixture to 90°C and stir vigorously for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture, dilute with ethyl acetate, and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final product by flash column chromatography to obtain the bifunctional fluorescent probe.
-
Application Notes: Unveiling Cellular Dynamics
Fluorescent probes derived from this compound have demonstrated significant potential in a variety of research applications, primarily due to the unique reactivity of the boronic acid group and the excellent photophysical properties of the benzothiophene core.
Detection of Reactive Oxygen Species (ROS) and Oxidative Stress
Aryl boronic acids and their esters are known to react selectively and effectively with certain ROS, most notably hydrogen peroxide (H₂O₂).[2] This reaction involves the oxidative cleavage of the carbon-boron bond, leading to the formation of a hydroxyl group. This transformation can profoundly alter the electronic properties of the fluorophore, resulting in a detectable change in its fluorescence emission.
Figure 2: "Turn-on" fluorescence mechanism for ROS detection.
This "turn-on" fluorescence response makes these probes highly valuable for studying oxidative stress, a condition implicated in a wide range of pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer. For example, a probe based on this scaffold could be used to monitor the increase in intracellular H₂O₂ levels in neuronal cells treated with amyloid-beta peptides, providing insights into the mechanisms of neurotoxicity in Alzheimer's disease.[2][3]
Imaging of Lipid Droplets and Cellular Polarity
The lipophilic nature of the benzothiophene scaffold can be exploited to design probes that specifically accumulate in lipid-rich environments, such as lipid droplets (LDs).[4][5] LDs are dynamic organelles involved in lipid storage and metabolism, and their dysregulation is associated with various metabolic diseases. Probes that target LDs can be designed to be sensitive to the local polarity of their microenvironment. Changes in the fluorescence emission of these probes can then be correlated with alterations in the composition and function of LDs. A benzothiophene-based probe with intramolecular charge transfer (ICT) characteristics would be particularly well-suited for this application, as its emission spectrum is often highly sensitive to solvent polarity.[4]
Quantitative Data of Representative Benzothiophene-Based Probes
The following table summarizes key photophysical and sensing properties of representative fluorescent probes based on benzothiophene and related scaffolds, illustrating their performance characteristics.
| Probe | Analyte | Excitation (λ_ex, nm) | Emission (λ_em, nm) | Quantum Yield (Φ) | Detection Limit | Reference |
| BE01 | Amyloid Aggregates & H₂O₂ | ~350 | ~430 (turn-on) | < 0.1 (free) | > 1 µM (H₂O₂) | [2] |
| BE02 | Amyloid Aggregates & H₂O₂ | ~350 | ~430 (turn-on) | < 0.1 (free) | Not specified | [2] |
| BTHO | Lipid Droplet Polarity | Not specified | Polarity-dependent | High molecular brightness | Not applicable | [4] |
| Probe 4c | Amyloid-β Aggregates | ~400 | ~480 (blue-shifted) | Not specified | K_D = 0.79 µM | [3] |
Conclusion and Future Perspectives
This compound stands out as a highly valuable and versatile building block in the development of sophisticated fluorescent probes. The combination of the favorable photophysical properties of the benzothiophene core with the unique reactivity of the boronic acid moiety allows for the creation of sensors for a diverse range of biological targets and processes. The Suzuki-Miyaura cross-coupling reaction provides a robust and efficient synthetic route to these powerful research tools.
Future advancements in this field will likely focus on the development of probes with even greater sensitivity and specificity, as well as those that enable multiplexed imaging of several analytes simultaneously. The design of probes with near-infrared (NIR) emission profiles is also a key area of interest, as this would allow for deeper tissue penetration and reduced background fluorescence in in vivo imaging applications. The continued exploration of the chemical space around the this compound scaffold promises to yield a new generation of fluorescent probes that will further illuminate the complex and fascinating world of cell biology.
References
-
Bifunctional fluorescent probes for detection of amyloid aggregates and reactive oxygen species. University of Cambridge. Available at: [Link]
-
A fluorescent probe for lipid droplet polarity imaging with low viscosity crosstalk. Analyst (RSC Publishing). Available at: [Link]
-
Bifunctional fluorescent probes for detection of amyloid aggregates and reactive oxygen species. PMC - NIH. Available at: [Link]
-
Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species. NIH. Available at: [Link]
-
Non-fused Phospholes as Fluorescent Probes for Imaging of Lipid Droplets in Living Cells. Frontiers. Available at: [Link]
-
A new organic molecular probe as a powerful tool for fluorescence imaging and biological study of lipid droplets. PMC - PubMed Central. Available at: [Link]
-
Recent Advances in Fluorescent Probes for Lipid Droplets. PMC - NIH. Available at: [Link]
-
Recent Advances in Fluorescent Probes for Lipid Droplets. ResearchGate. Available at: [Link]
-
Boronate-Based Probes for Biological Oxidants: A Novel Class of Molecular Tools for Redox Biology. Frontiers. Available at: [Link]
-
Synthesis and evaluation of dual wavelength fluorescent benzo[b]thiophene boronic acid derivatives for sugar sensing. PubMed. Available at: [Link]
-
Discovery of boronic acid-based fluorescent probes targeting amyloid-beta plaques in Alzheimer's disease. PubMed. Available at: [Link]
-
Recent Development of Lysosome-Targeted Organic Fluorescent Probes for Reactive Oxygen Species. MDPI. Available at: [Link]
-
Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species. The University of Bath's research portal. Available at: [Link]
-
Discovery of boronic acid-based fluorescent probes targeting amyloid-beta plaques in Alzheimer's disease. ResearchGate. Available at: [Link]
-
Recent Research Progress in Fluorescent Probes for Detection of Amyloid-β In Vivo. MDPI. Available at: [Link]
-
A Long-Wavelength Fluorescent Probe for Efficient Dual-Color Imaging of Boronic-Acid-Containing Agents in Living Cells. MDPI. Available at: [Link]
-
Bifunctional fluorescent probes for detection of amyloid aggregates and reactive oxygen species. PMC - NIH. Available at: [Link]
-
Suzuki Cross-coupling Reaction procedure. Rose-Hulman. Available at: [Link]
-
Spectral Properties of Fluorophores Combining the Boronic Acid Group with Electron Donor or Withdrawing Groups. Implication in the Development of Fluorescence Probes for Saccharides. NIH. Available at: [Link]
-
Fluorescent probe for selective detection of boric acids and its application to screening the conversion of Suzuki–Miyaura coupling reaction. ResearchGate. Available at: [Link]
-
Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. ResearchGate. Available at: [Link]
-
B-Alkyl Suzuki Couplings. Macmillan Group. Available at: [Link]
Sources
- 1. Bifunctional fluorescent probes for detection of amyloid aggregates and reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 3. Discovery of boronic acid-based fluorescent probes targeting amyloid-beta plaques in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A fluorescent probe for lipid droplet polarity imaging with low viscosity crosstalk - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. Frontiers | Non-fused Phospholes as Fluorescent Probes for Imaging of Lipid Droplets in Living Cells [frontiersin.org]
Application Notes for 6-Methoxybenzo[b]thiophene-2-boronic acid in Materials Science
Introduction: A Versatile Building Block for Advanced Materials
6-Methoxybenzo[b]thiophene-2-boronic acid is a specialized heterocyclic compound that stands at the intersection of organic electronics and sensor technology. Its unique trifunctional structure provides a powerful platform for the rational design of novel materials. The inherent electronic properties of the benzo[b]thiophene core, combined with the electronic modulation offered by the methoxy group and the synthetic versatility of the boronic acid moiety, make this molecule a highly valuable building block for researchers in materials science.
The benzo[b]thiophene scaffold is a well-established constituent in organic semiconductors due to its rigid, planar structure and extensive π-conjugation, which facilitates efficient charge transport.[1][2][3] The strategic placement of a methoxy group at the 6-position serves to fine-tune the optoelectronic properties, such as the HOMO/LUMO energy levels, by introducing an electron-donating effect.[4][5] However, the true synthetic power of this molecule lies in its boronic acid group. This functional group is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, one of the most robust and versatile methods for forming carbon-carbon bonds.[6][7][8] This enables the seamless integration of the 6-methoxybenzo[b]thiophene unit into a wide array of complex molecular architectures, including conjugated polymers, dendrimers, and small molecules for various advanced applications.
This document serves as a comprehensive guide to the application of 6-methoxybenzo[b]thiophene-2-boronic acid in materials science, providing detailed protocols and theoretical grounding for its use in organic electronics and chemical sensing.
Part 1: Application in Organic Electronics
The primary application of 6-methoxybenzo[b]thiophene-2-boronic acid in materials science is as a monomer for the synthesis of π-conjugated organic semiconductors. These materials are the active components in a range of electronic devices.[3][9]
1.1. Organic Light-Emitting Diodes (OLEDs)
In OLEDs, materials based on benzo[b]thiophene derivatives can function as emissive layers or charge-transport layers.[3][10] By coupling 6-methoxybenzo[b]thiophene-2-boronic acid with appropriate dihaloaromatic compounds, polymers or oligomers with tailored bandgaps can be synthesized. The methoxy group can enhance luminescence efficiency and tune the emission color.
1.2. Organic Field-Effect Transistors (OFETs)
The benzo[b]thiophene core is known to promote ordered molecular packing in the solid state, which is crucial for high charge carrier mobility in OFETs.[1][2][11] The Suzuki-Miyaura coupling allows for the creation of solution-processable small molecules and polymers, enabling the fabrication of flexible and large-area electronic devices.[2][12]
1.3. Organic Photovoltaics (OPVs)
In OPVs, benzo[b]thiophene-based materials can be used as the electron-donor component in the active layer of a bulk heterojunction solar cell.[3][10] The ability to modify the molecular structure through cross-coupling reactions allows for the optimization of light absorption and energy level alignment with acceptor materials, which is critical for achieving high power conversion efficiencies.
Workflow for Organic Semiconductor Synthesis and Device Fabrication
Caption: Workflow from monomer to device.
Protocol 1: Synthesis of a Poly(6-methoxybenzo[b]thiophene-alt-fluorene) via Suzuki-Miyaura Polymerization
This protocol describes a general procedure for the synthesis of a conjugated polymer using 6-methoxybenzo[b]thiophene-2-boronic acid.
Materials:
-
6-Methoxybenzo[b]thiophene-2-boronic acid (1.0 eq)
-
2,7-Dibromo-9,9-dioctylfluorene (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq)
-
Potassium carbonate (K₂CO₃), 2M aqueous solution
-
Toluene and N,N-Dimethylformamide (DMF) (degassed)
-
Phenylboronic acid (end-capper)
-
2-Bromobromobenzene (end-capper)
-
Methanol
-
Soxhlet extraction apparatus
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 6-methoxybenzo[b]thiophene-2-boronic acid, 2,7-dibromo-9,9-dioctylfluorene, and the palladium catalyst.
-
Add a degassed solvent mixture of toluene and DMF (e.g., 4:1 ratio).
-
Add the 2M aqueous solution of K₂CO₃ to the reaction mixture.
-
Heat the mixture to 90-100 °C with vigorous stirring. The reaction progress can be monitored by Gel Permeation Chromatography (GPC).
-
After 24-48 hours, add a small amount of phenylboronic acid to end-cap any remaining bromide functionalities, and stir for another 2 hours.
-
Add a small amount of 2-bromobromobenzene to end-cap any remaining boronic acid functionalities, and stir for another 2 hours.
-
Cool the reaction to room temperature and pour the mixture into a large volume of methanol to precipitate the polymer.
-
Filter the crude polymer and wash with methanol and water.
-
Purify the polymer by Soxhlet extraction with acetone, hexane, and finally chloroform to collect the desired polymer fraction.
-
Precipitate the chloroform fraction in methanol, filter, and dry the final polymer under vacuum.
Causality behind choices:
-
Inert Atmosphere: Prevents the degradation of the palladium catalyst.
-
Degassed Solvents: Removes oxygen which can interfere with the catalytic cycle.
-
Aqueous Base: Essential for the activation of the boronic acid in the transmetalation step of the Suzuki-Miyaura reaction.
-
End-capping: Ensures polymer stability and defined chain ends, which can affect performance and solubility.
-
Soxhlet Extraction: A robust method for purifying polymers by removing low molecular weight oligomers and catalyst residues.
Part 2: Application in Chemical Sensors
The boronic acid group is not only a synthetic handle but also a functional moiety for molecular recognition.[13] Boronic acids can reversibly form covalent bonds with 1,2- and 1,3-diols, a class of compounds that includes many biologically important molecules like carbohydrates (e.g., glucose) and catechols (e.g., dopamine).[14][15][16][17][18]
When incorporated into a fluorescent system, such as one containing the 6-methoxybenzo[b]thiophene fluorophore, the binding of a diol to the boronic acid can modulate the fluorescence output, leading to a detectable signal. This can occur through various mechanisms, including Photoinduced Electron Transfer (PET) or changes in the intramolecular charge transfer (ICT) character of the molecule.
Sensing Mechanism for Diol Detection
Caption: Boronic acid-based sensing of diols.
Protocol 2: General Procedure for Fluorescence-Based Glucose Sensing
This protocol outlines a conceptual experiment for testing a material synthesized from 6-methoxybenzo[b]thiophene-2-boronic acid as a fluorescent glucose sensor.
Materials:
-
Synthesized sensor molecule (dissolved in a suitable buffer, e.g., PBS at pH 7.4)
-
Stock solutions of glucose of varying concentrations
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorometer and cuvettes
Procedure:
-
Prepare a dilute solution of the sensor molecule in PBS buffer. The concentration should be optimized to give a stable and measurable fluorescence signal.
-
Record the fluorescence emission spectrum of the sensor solution alone by exciting at its maximum absorption wavelength (λ_ex).
-
Titrate the sensor solution with aliquots of the glucose stock solution.
-
After each addition of glucose, allow the solution to equilibrate for a few minutes.
-
Record the fluorescence emission spectrum after each addition.
-
Plot the change in fluorescence intensity at the emission maximum (λ_em) as a function of glucose concentration.
-
Analyze the data to determine the binding constant and the limit of detection for glucose.
Self-Validation and Controls:
-
Specificity: Repeat the experiment with other sugars (e.g., fructose, mannose) and potential interferents (e.g., ascorbic acid, uric acid) to assess the sensor's selectivity for glucose.
-
pH Dependence: Perform the titration at different pH values to understand the optimal operating conditions, as the boronic acid-diol interaction is pH-dependent.
-
Reversibility: After saturation with glucose, attempt to reverse the binding, for example, by a significant pH change, to demonstrate the reversibility of the sensor.
Part 3: Material Characterization
A thorough characterization of the materials synthesized from 6-methoxybenzo[b]thiophene-2-boronic acid is essential to understand their properties and performance.
| Technique | Purpose |
| NMR Spectroscopy | To confirm the chemical structure and purity of the synthesized molecules and polymers. |
| Gel Permeation Chromatography (GPC) | To determine the molecular weight and polydispersity of synthesized polymers. |
| UV-Visible Spectroscopy | To study the electronic absorption properties and determine the optical bandgap of the material. |
| Photoluminescence Spectroscopy | To investigate the emission properties, quantum yield, and color coordinates for OLED applications. |
| Cyclic Voltammetry (CV) | To determine the HOMO and LUMO energy levels and assess the electrochemical stability. |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the material, which is crucial for device longevity. |
| Differential Scanning Calorimetry (DSC) | To identify thermal transitions such as the glass transition temperature (Tg), which affects film morphology. |
References
- Application Notes and Protocols: Suzuki Coupling Reactions Using 3-Bromobenzo[b]thiophene-2-carbaldehyde - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFetvZwrcucO1LlwrJr17F70E55_0nahJZ4yWPufJvgU7ryadAb0IHTDbYAzaK2_dPSLu745EuRdEP-4ObAuBuUHUlZ2VD7gHw38IcZ0KsacN2Iwv6CzP43zZroThgrnau0DWefr_rFVIgLmYvvpNRI9dTOgwJKlNi3CyQPuDgir7-EjPLcmaT4amYAX_t0lJVUOhKMKbe0-D2moSJ9x50a126peMo6M4x86Jak-Ec5z8fEfpHilZMFCmiqAGhsw_ssZDAa]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Reactions with (6-Methoxybenzo[b]thiophen-2-yl)boronic acid
Welcome to the technical support guide for researchers, chemists, and drug development professionals utilizing (6-Methoxybenzo[b]thiophen-2-yl)boronic acid in Suzuki-Miyaura cross-coupling reactions. This document provides in-depth troubleshooting advice, answers to frequently asked questions (FAQs), and detailed protocols to help you navigate challenges and improve reaction yields and purity. The unique electronic properties of the methoxy-substituted benzothiophene moiety can present specific challenges, and this guide is designed to address them with scientifically-grounded solutions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is giving low to no yield. What are the most common culprits?
A1: Low conversion rates in Suzuki couplings involving this specific boronic acid can often be traced back to a few key areas:
-
Catalyst and Ligand Choice: The electron-rich nature of the 6-methoxybenzothiophene ring can influence the efficiency of the catalytic cycle. While standard catalysts like Tetrakis(triphenylphosphine)palladium(0) can be effective, more challenging substrates may require modern, specialized ligands to achieve high yields.[1] Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos or XPhos) are often superior as they facilitate both the oxidative addition and the rate-limiting reductive elimination steps.
-
Inefficient Transmetalation: This crucial step, where the benzothienyl group is transferred from boron to the palladium center, is highly dependent on the choice of base and solvent. The base must be strong enough to form the more reactive boronate species but not so strong as to cause degradation of sensitive functional groups.
-
Boronic Acid Instability (Protodeboronation): Heteroarylboronic acids, particularly those with electron-donating groups, can be susceptible to protodeboronation, where the C-B bond is cleaved by residual water or acidic protons, leading to the formation of 6-methoxybenzo[b]thiophene as a byproduct. This is a common failure mode.
-
Poor Solubility: Insufficient solubility of the boronic acid, aryl halide, or the palladium complex in the chosen solvent system can severely hinder reaction kinetics.
-
Oxygen Contamination: The active Pd(0) catalyst is highly sensitive to oxygen. Inadequate degassing of solvents and failure to maintain a strictly inert atmosphere can lead to catalyst deactivation and homocoupling side reactions.
Q2: I'm observing a significant amount of 6-methoxybenzo[b]thiophene byproduct. How can I minimize this protodeboronation?
A2: Protodeboronation is a common side reaction, especially with electron-rich heteroarylboronic acids. To minimize it:
-
Use Anhydrous Conditions: Ensure all glassware is oven- or flame-dried and that solvents are anhydrous. While many Suzuki protocols use aqueous bases, minimizing the amount of water and ensuring it is thoroughly degassed can help.
-
Choose the Right Base: A moderately strong, non-nucleophilic base is often ideal. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than sodium carbonate (Na₂CO₃) at promoting the desired reaction over protodeboronation.
-
Use Boronic Esters: As a more robust alternative, consider converting the boronic acid to its pinacol (Bpin) or MIDA boronate ester. These are generally more stable towards hydrolysis and protodeboronation.
-
Control Reaction Time and Temperature: Prolonged reaction times at high temperatures can exacerbate decomposition. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.
Q3: What is the best starting point for a catalyst, ligand, and base combination for this specific boronic acid?
A3: Based on literature precedence for the synthesis of Raloxifene analogues, a reliable starting point is the use of Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) with potassium carbonate (K₂CO₃) .[1] However, for optimization or with challenging coupling partners, screening more advanced systems is highly recommended. A powerful alternative is a combination of a Pd(II) precatalyst like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as SPhos .[2]
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the Suzuki coupling of this compound.
Problem 1: Low or No Product Formation
| Potential Cause | Scientific Rationale & Explanation | Recommended Solution |
| Inactive Catalyst | The active Pd(0) species is crucial. It may not be forming efficiently from a Pd(II) precatalyst, or it may have been deactivated by oxygen. Old or improperly stored catalysts can also be a source of failure. | Solution A: Use a fresh bottle of catalyst. Ensure rigorous degassing of the reaction mixture and solvents by bubbling argon or nitrogen for 20-30 minutes. Solution B: Switch to a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or an air-stable precatalyst (e.g., a Buchwald G3 or G4 precatalyst) which can simplify reaction setup. |
| Suboptimal Base | The base activates the boronic acid by forming a boronate complex, which is necessary for transmetalation. If the base is too weak or insoluble, this step will be slow or non-existent. | Solution A: Switch to a stronger or more soluble base. A common screening order is Na₂CO₃ < K₂CO₃ < K₃PO₄ < Cs₂CO₃. Solution B: Ensure the base is a fine powder to maximize surface area and solubility. |
| Poor Solvent Choice | Reactant solubility is key for efficient reaction kinetics. A biphasic solvent system is often used, but the ratio must be optimized to ensure all components can interact. | Solution A: Screen different solvent systems. Common choices include Dioxane/Water, Toluene/Water, or THF/Water, typically in ratios from 3:1 to 10:1.[3] Solution B: For very nonpolar substrates, consider using a solvent like chlorobenzene to improve solubility, especially of the final product. |
| Low Reaction Temperature | The activation energy for one or more steps in the catalytic cycle (often oxidative addition) may not be overcome at lower temperatures. | Solution: Gradually increase the reaction temperature in 10 °C increments, typically from 80 °C up to 110 °C, while monitoring for potential decomposition of starting materials or product. |
Problem 2: Significant Side Product Formation
| Side Product | Identification & Cause | Recommended Solution |
| Homocoupling of Boronic Acid | Formation of 2,2'-bis(6-methoxybenzo[b]thiophene). This is typically caused by oxygen contamination, which leads to oxidative coupling of the boronic acid. | Solution: Improve the degassing procedure for all solvents and the reaction vessel. Ensure a positive pressure of inert gas (nitrogen or argon) is maintained throughout the reaction. |
| Dehalogenation of Coupling Partner | The aryl halide partner is reduced, replacing the halide with a hydrogen atom. This can be promoted by certain bases or by catalyst degradation pathways. | Solution: Use a milder base (e.g., K₂CO₃ instead of K₃PO₄) or lower the reaction temperature. Using a more robust ligand can also sometimes suppress this pathway. |
| Protodeboronation | Formation of 6-methoxybenzo[b]thiophene. As discussed in the FAQ, this results from the cleavage of the C-B bond. | Solution: Use rigorously dried solvents. Switch to K₃PO₄ or Cs₂CO₃. If the problem persists, protecting the boronic acid as a pinacol or MIDA ester is a highly effective strategy. |
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
The diagram below illustrates the key steps involved in the palladium-catalyzed cross-coupling reaction. Understanding this cycle is fundamental to troubleshooting as each step has specific requirements regarding catalyst, reagents, and conditions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
When faced with a low-yielding reaction, a systematic approach to optimization is crucial. The following flowchart provides a logical progression for troubleshooting.
Caption: A systematic workflow for troubleshooting low-yield Suzuki reactions.
Experimental Protocols
Protocol 1: General Conditions with Pd(PPh₃)₄
This protocol is a robust starting point adapted from procedures used in the synthesis of related structures.[1]
Materials:
-
Aryl Halide (1.0 equiv)
-
This compound (1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide (e.g., 0.5 mmol), this compound (0.75 mmol), and K₂CO₃ (1.0 mmol).
-
Seal the flask with a septum, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the Pd(PPh₃)₄ catalyst (0.025 mmol) to the flask under a positive flow of inert gas.
-
Add the degassed 4:1 mixture of 1,4-dioxane and water (5 mL) via syringe.
-
Place the flask in a preheated oil bath at 90 °C.
-
Stir the reaction mixture vigorously. Monitor its progress by TLC or LC-MS until the aryl halide starting material is consumed (typically 4-12 hours).
-
Once complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Optimized Conditions for Challenging Substrates
This protocol utilizes a more active catalyst system suitable for less reactive aryl chlorides or sterically hindered partners.
Materials:
-
Aryl Halide (1.0 equiv)
-
This compound (1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.5 equiv)
-
Toluene and Water (10:1 v/v), degassed
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide (e.g., 0.5 mmol), this compound (0.75 mmol), Pd(OAc)₂ (0.01 mmol), SPhos (0.02 mmol), and K₃PO₄ (1.25 mmol).
-
Evacuate and backfill the flask with inert gas (repeat three times).
-
Add the degassed 10:1 mixture of toluene and water (5 mL) via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, perform an aqueous workup and purification as described in Protocol 1.
References
-
Williams, D. R., Miter, G. A., Sheiman, J. L., Wallace, J. M., & Allen, M. R. (n.d.). Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives. IUPUI ScholarWorks. [Link]
-
Grese, T. A., Sluka, J. P., Bryant, H. U., Cullinan, G. J., Glasebrook, A. L., Jones, C. D., Matsumoto, K., Palkowitz, A. D., Sato, M., Termine, J. D., Winter, M. A., Yang, N. N., & Dodge, J. A. (1997). Synthesis and Pharmacology of Conformationally Restricted Raloxifene Analogues: Highly Potent Selective Estrogen Receptor Modulators. Journal of Medicinal Chemistry, 40(2), 146-167. [Link]
-
Catalyst screening for Suzuki coupling of 1 with 2. (n.d.). ResearchGate. Retrieved January 9, 2024, from [Link]
-
Williams, D. R., Miter, G. A., Sheiman, J. L., Wallace, J. M., & Allen, M. R. (2014). Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives. ACS Medicinal Chemistry Letters, 5(8), 939-944. [Link]
-
Hussein, M. A., Dannhardt, G., & Hartmann, R. W. (2023). From Bones to Bugs: Structure-Based Development of Raloxifene-Derived Pathoblockers That Inhibit Pyocyanin Production in Pseudomonas aeruginosa. Journal of Medicinal Chemistry, 66(15), 10453-10476. [Link]
-
Screening of different ligands for Suzuki coupling a. (n.d.). ResearchGate. Retrieved January 9, 2024, from [Link]
-
Saito, S., et al. (2023). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. [Link]
-
Reddy, G. J., et al. (2013). Expeditious Synthesis of 3-Aryl Benzothiophene A Raloxifene Intermediate. Journal of Chemical and Pharmaceutical Research, 5(12), 1333-1338. [Link]
-
Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Angewandte Chemie International Edition, 43(14), 1871-1876. [Link]
Sources
Technical Support Center: Troubleshooting Side Reactions of (6-Methoxybenzo[b]thiophen-2-yl)boronic acid in Catalysis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the use of (6-Methoxybenzo[b]thiophen-2-yl)boronic acid in catalytic cross-coupling reactions. As a key building block in medicinal chemistry, understanding and mitigating its common side reactions is crucial for successful synthesis. This document is structured to provide not just protocols, but the underlying chemical principles to empower you to solve challenges in your own experiments.
Section 1: The Primary Challenge: Protodeboronation
This is the most frequently encountered side reaction with electron-rich heteroaryl boronic acids.
Q1: What is protodeboronation and why is my this compound particularly susceptible?
A1: Protodeboronation is a chemical reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond, yielding the corresponding arene (in this case, 6-methoxybenzo[b]thiophene) as a byproduct.[1] This is a major decomposition pathway that consumes your nucleophile and reduces the yield of your desired cross-coupling product.[2]
The susceptibility of this compound stems from its electronic properties:
-
Electron-Rich Nature: The methoxy group (-OCH₃) is strongly electron-donating, increasing the electron density on the benzothiophene ring system. This makes the ipso-carbon (the carbon attached to the boron) more susceptible to electrophilic attack by a proton source.
-
Heteroaromatic System: Heteroarylboronic acids, in general, can be more prone to decomposition pathways compared to simple arylboronic acids.[3]
The reaction is most commonly catalyzed by the base present in the reaction mixture, which activates the boronic acid to form a more reactive boronate species.[1][4] This boronate can then be protonated by a proton source, such as water or alcohol in the solvent.[2][5]
Caption: Base-catalyzed protodeboronation pathway.
Q2: How do my reaction conditions (base, solvent, temperature) promote protodeboronation?
A2: The choice of reaction parameters is critical and directly influences the rate of protodeboronation.
-
Base Selection: The strength and type of base are paramount. Strong bases, particularly hydroxides (e.g., NaOH, KOH), significantly accelerate protodeboronation.[3] Weaker inorganic bases or non-aqueous bases are generally preferred.
-
Solvent System: Protic solvents (water, methanol, ethanol) act as the proton source for the side reaction.[2] While many Suzuki-Miyaura reactions require some water to facilitate the catalytic cycle, an excessive amount can be detrimental.
-
Temperature: Higher reaction temperatures increase the rate of all reactions, including undesired protodeboronation.[6] If the desired coupling is sluggish, the boronic acid is exposed to decomposition conditions for a longer period, exacerbating the issue.
| Parameter | High Risk for Protodeboronation | Medium Risk for Protodeboronation | Low Risk for Protodeboronation | Rationale |
| Base | NaOH, KOH, Ba(OH)₂ | K₂CO₃, Cs₂CO₃ | K₃PO₄, CsF | Strong hydroxides aggressively promote boronate formation and subsequent protonolysis.[3] Phosphates and fluorides are effective bases with lower protodeboronation potential. |
| Solvent | Methanol, Water | Dioxane/H₂O (e.g., 4:1) | Toluene, THF (anhydrous) | Protic solvents directly supply the proton for the C-B bond cleavage.[2] Aprotic solvents minimize this pathway. |
| Temperature | > 100 °C | 80 - 100 °C | < 80 °C | Higher temperatures provide the activation energy for the decomposition pathway.[6] |
Q3: How can I strategically minimize protodeboronation?
A3: A multi-faceted approach is most effective:
-
Use Boronate Esters: Convert the boronic acid to a more stable derivative, such as a pinacol (Bpin) or N-methyliminodiacetic acid (MIDA) boronate ester.[1][3] These act as "slow-release" reservoirs of the boronic acid under the reaction conditions, keeping the instantaneous concentration of the more sensitive free boronic acid low.[7]
-
Optimize the Base and Solvent: Use weaker bases like K₃PO₄ or organic bases.[3] If possible, use anhydrous solvents or minimize the amount of water in the system.
-
Accelerate the Desired Reaction: Employ a highly active catalyst system. Modern palladium precatalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands) can accelerate the rate of the desired cross-coupling to such an extent that it outcompetes the slower protodeboronation side reaction.[1]
-
Control the Temperature: Run the reaction at the lowest temperature that allows for a reasonable rate of product formation.
Section 2: The Competing Pathway: Oxidative Homocoupling
Q4: I am observing a significant amount of a dimer byproduct, bis(6-methoxybenzo[b]thiophen-2-yl). What is it and why is it forming?
A4: This byproduct is the result of oxidative homocoupling, where two molecules of your boronic acid react with each other. This is a common side reaction in Suzuki-Miyaura couplings and is almost always mediated by the presence of oxygen.[8][9]
The mechanism typically involves the oxidation of the active Pd(0) catalyst to Pd(II) by oxygen. This Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to yield the homocoupled product and regenerate Pd(0).[9] Because this process consumes your starting material and can interfere with the primary catalytic cycle, it must be carefully controlled.
Caption: Suzuki cycle vs. the oxygen-induced homocoupling pathway.
Q5: What are the best practices to prevent homocoupling?
A5: Preventing homocoupling is centered on the rigorous exclusion of oxygen.
-
Thorough Degassing: Solvents must be properly degassed before use. The most effective methods are:
-
Freeze-Pump-Thaw: Repeating this cycle three times is the gold standard for removing dissolved gases.
-
Sparging: Bubbling an inert gas (Argon or Nitrogen) through the solvent for at least 20-30 minutes is a common and effective alternative.[10]
-
-
Inert Atmosphere: The reaction vessel must be evacuated and backfilled with an inert gas (e.g., via a Schlenk line) multiple times before adding reagents.[3] Maintain a positive pressure of inert gas throughout the entire experiment.
-
Reagent Purity: Use high-purity, active palladium precatalysts. Pd(II) sources require in-situ reduction, which if incomplete, can leave residual Pd(II) that may initiate homocoupling.[8] Using a well-defined Pd(0) precatalyst (like a G3 or G4 palladacycle) can be advantageous.
Section 3: Troubleshooting Workflow & FAQs
Q6: My Suzuki-Miyaura reaction is giving a low yield or has failed completely. What's the logical troubleshooting sequence?
A6: A systematic approach is key. Before restarting, analyze your crude reaction mixture by LC-MS or TLC to diagnose the problem.
Caption: A logical workflow for troubleshooting failed reactions.
Q7: Could the this compound itself be the problem? How do I check its quality?
A7: Absolutely. The stability of the boronic acid is a frequent cause of failure.[3]
-
Decomposition on Storage: Boronic acids are not indefinitely stable. Over time, they can dehydrate to form cyclic trimers known as boroxines, or slowly decompose via protodeboronation if exposed to moisture. Store the reagent under an inert atmosphere, protected from light, and at a low temperature.
-
Purity Check: Before use, especially if the reaction is failing, it's wise to check the purity of the boronic acid. A simple ¹H NMR can confirm its structure and identify major impurities. An LC-MS analysis can detect lower-level impurities, including the protodeboronated byproduct.
-
Best Practice: For critical or large-scale reactions, consider converting the boronic acid to its more stable pinacol (Bpin) ester immediately after purchase or synthesis. This provides a more robust and reliable coupling partner.[7]
Section 4: Experimental Protocols
Protocol 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling to Minimize Side Reactions
This protocol uses a modern palladacycle precatalyst and a phosphate base, a combination known to be robust and effective at minimizing protodeboronation.
-
Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound pinacol ester (1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure all oxygen is removed.[3]
-
Reagent Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., SPhos Pd G3, 1-2 mol%).
-
Solvent Addition: Add degassed solvent (e.g., 1,4-Dioxane, with 5-10% v/v degassed water) via syringe to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent.
-
Reaction Execution: Place the sealed flask in a preheated oil bath or heating block (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by taking aliquots and analyzing via TLC or LC-MS until the limiting reagent is consumed.[8]
Protocol 2: A Guide to Reaction Monitoring by LC-MS
-
Sample Preparation: Take a small aliquot (e.g., 10 µL) from the reaction mixture and dilute it significantly with a suitable solvent (e.g., 1 mL of acetonitrile or methanol). This prevents column overload and quenches the reaction.
-
Analysis: Inject the diluted sample onto a reverse-phase C18 column.
-
Expected Elution Order (Typical):
-
Protodeboronated byproduct (6-methoxybenzo[b]thiophene): Most non-polar, will elute late.
-
Desired Cross-Coupling Product: Intermediate polarity.
-
Aryl Halide (Starting Material): Polarity depends on the substrate.
-
This compound: Most polar, will elute early.
-
-
Interpretation: Track the disappearance of your starting materials and the appearance of the product peak. The presence and growth of a peak corresponding to the mass of 6-methoxybenzo[b]thiophene is a clear indicator of protodeboronation. A peak corresponding to the dimer mass indicates homocoupling. Specialized HPLC methods using columns with low silanol activity can minimize on-column hydrolysis of boronic esters, providing a more accurate picture of the reaction mixture.[11]
References
-
Gendron, T., et al. (2024). Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. Angewandte Chemie International Edition, 30(55), e202400906. Retrieved from [Link]
-
Byrne, A. J., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(35), 12139–12147. Retrieved from [Link]
-
Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1283–1296. Retrieved from [Link]
-
Whiting, M. P., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Chemistry – A European Journal, 28(48), e202201389. Retrieved from [Link]
-
Wikipedia. (2023). Protodeboronation. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Angewandte Chemie International Edition, 49(49), 9450–9454. Retrieved from [Link]
-
Ang, J. S., et al. (2023). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society, 145(34), 18885–18895. Retrieved from [Link]
- Hall, D. G. (Ed.). (2011).
-
American Chemical Society. (2016). Boron Chemistry: An Overview. ACS Symposium Series. Retrieved from [Link]
-
Duval, F., et al. (2015). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. Journal of Chromatography A, 1417, 57–63. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]
-
Request PDF. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
ResearchGate. (2011). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Retrieved from [Link]
-
Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Accounts of Chemical Research, 40(4), 275–286. Retrieved from [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
How to prevent deboronation of (6-Methoxybenzo[b]thiophen-2-yl)boronic acid
A Guide to Preventing Deboronation in Your Experiments
Welcome to the technical support center for (6-Methoxybenzo[b]thiophen-2-yl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common yet often frustrating issue of deboronation. As Senior Application Scientists, we understand that unexpected side reactions can derail critical experiments. This guide provides in-depth, evidence-based strategies to ensure the integrity of your boronic acid and the success of your reactions.
Frequently Asked Questions (FAQs)
Q1: What is deboronation and why is it a problem with this compound?
Deboronation is an undesired chemical reaction where the carbon-boron bond of the boronic acid is cleaved and replaced with a carbon-hydrogen bond, resulting in the formation of 6-methoxybenzo[b]thiophene as a byproduct.[1] This is problematic as it consumes your starting material, reduces the yield of your desired product, and complicates purification. This compound is particularly susceptible due to the electronic properties of the benzothiophene ring system, which can facilitate this decomposition. Thiophene-2-boronic acids, in general, are known to be unstable under typical cross-coupling conditions.[2][3]
Q2: What are the main types of deboronation I should be aware of?
There are two primary pathways for deboronation:
-
Protodeboronation: This is the most common pathway and involves the protonolysis of the C-B bond.[1] It can be catalyzed by acid or base and is often accelerated by the presence of water in the reaction mixture.[4][5] The reaction pH is a critical factor influencing the rate of protodeboronation.[1][6]
-
Oxidative Deboronation: This pathway involves the oxidation of the boronic acid, often mediated by reactive oxygen species (ROS) or certain metal catalysts.[7][8][9] The boronic acid is converted to an alcohol (a phenol in the case of arylboronic acids) and boric acid.[8]
Q3: I'm seeing a significant amount of 6-methoxybenzo[b]thiophene in my reaction mixture. What is the likely cause?
The formation of 6-methoxybenzo[b]thiophene is a clear indicator of protodeboronation. This is likely occurring because the rate of this undesired side reaction is competing with or even outpacing your desired chemical transformation (e.g., Suzuki-Miyaura coupling). The specific conditions of your reaction, such as the choice of base, temperature, and solvent, are critical factors.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental observations and provides actionable solutions to mitigate deboronation.
Issue 1: Low Yield in Suzuki-Miyaura Coupling with a Significant Amount of Protodeboronated Byproduct.
This is a classic sign that the conditions are too harsh for your sensitive boronic acid. Here’s a systematic approach to troubleshoot this issue:
Underlying Causes & Corrective Actions
| Parameter | Problem | Solution & Scientific Rationale |
| Base | Strong bases like NaOH or KOH, especially in aqueous media, significantly accelerate protodeboronation.[2] The high pH (>10) promotes the formation of the boronate anion, which can be more susceptible to protonolysis.[4] | Switch to milder bases. Finely ground potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are excellent alternatives. Cesium carbonate (Cs₂CO₃) can also be effective. These bases are less nucleophilic and create a less harsh environment, slowing the rate of protodeboronation.[10][11] |
| Temperature | High reaction temperatures (e.g., >100 °C) increase the rate of all reactions, including undesired deboronation.[2][12] | Lower the reaction temperature. Aim for the lowest temperature at which the desired reaction still proceeds efficiently, often in the 60-80 °C range. This will disproportionately slow down the deboronation side reaction.[2] |
| Catalyst System | A slow or inefficient catalyst allows the boronic acid to be exposed to potentially degrading conditions for an extended period.[2][10] | Employ a highly active catalyst system. Modern palladium precatalysts paired with bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) can dramatically increase the rate of the Suzuki-Miyaura coupling, allowing it to outcompete the deboronation pathway.[2][3] |
| Water Content | While some water is often necessary for the Suzuki-Miyaura reaction, excess water can serve as a proton source for protodeboronation.[10] | Use anhydrous solvents and consider using a "slow-release" protocol for water. If your reaction requires water, consider using hydrated salts as the base (e.g., K₃PO₄·H₂O) to introduce a controlled amount of water. Alternatively, ensure your solvents are rigorously dried. |
Issue 2: My this compound appears to be degrading upon storage or during reaction setup.
The inherent instability of some boronic acids means they can decompose even before the reaction begins.
Underlying Causes & Corrective Actions
| Parameter | Problem | Solution & Scientific Rationale |
| Compound Form | The free boronic acid is often the most susceptible to degradation. | Convert to a more stable derivative. This is a highly effective strategy for handling unstable boronic acids.[11][13] • Pinacol esters (Bpin): These are generally more stable to storage and handling.[14] They can be used directly in many coupling reactions. • N-methyliminodiacetic acid (MIDA) boronates: These are highly stable, crystalline solids that are air-stable.[15] They are designed for "slow-release" protocols where the active boronic acid is generated in situ under the reaction conditions, minimizing its exposure to the harsh environment.[11][15] |
| Storage Conditions | Exposure to air, moisture, and light can accelerate decomposition. | Store under an inert atmosphere (argon or nitrogen) in a cool, dark place. Proper storage is crucial to maintain the integrity of the compound. |
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Protodeboronation
This protocol provides a robust starting point for coupling this compound with aryl halides.
Reagents and Materials:
-
This compound (or its pinacol/MIDA ester)
-
Aryl halide
-
Potassium phosphate (K₃PO₄), finely ground and dried
-
Palladium precatalyst (e.g., XPhos G3, 1-2 mol%)
-
Anhydrous solvent (e.g., dioxane, THF, or toluene)
-
Degassed water (if required)
-
Inert atmosphere (glovebox or Schlenk line)
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), this compound or its stable derivative (1.2-1.5 equiv.), and finely ground K₃PO₄ (3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst.
-
Solvent Addition: Add the anhydrous solvent via syringe. If a co-solvent is needed, add the degassed water at this stage.
-
Reaction: Stir the mixture at the optimized lower temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Visualizing the Problem: Deboronation Pathways
To better understand the challenges, the following diagrams illustrate the key deboronation mechanisms.
Caption: Oxidative deboronation via a peroxyboronate intermediate.
References
-
Hurst, T. E., et al. (2021). Improving the oxidative stability of boronic acids through stereoelectronic effects. Proceedings of the National Academy of Sciences, 118(9), e2020739118. [Link]
- Yuan, Z., et al. (2023).
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. [Link]
- Scott, P. J. H., et al. (2019). Suppressing Protodeboronation in Cu‐Mediated ¹⁸F/¹⁹F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. Chemistry – A European Journal, 25(59), 13498-13503.
- Perrin, C. L., et al. (2017). Base-promoted protodeboronation of 2,6-disubstituted arylboronic acids. The Journal of Organic Chemistry, 82(19), 10561-10568.
-
Wikipedia. (n.d.). Protodeboronation. In Wikipedia. Retrieved from [Link]
-
Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1275–1292. [Link]
-
Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(9), e2014368118. [Link]
- Lloyd-Jones, G. C., et al. (2020). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 142(20), 9368–9381.
- Raines, R. T., et al. (2020). Boronic Acid with High Oxidative Stability and Utility in Biological Contexts. bioRxiv.
-
Tiam, F., et al. (2014). A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2. Molecules, 19(6), 7876–7893. [Link]
-
Burke, M. D., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(19), 6961–6963. [Link]
- BenchChem. (2025). Strategies to avoid deborylation in Suzuki reactions with thiophene boronic acids. BenchChem Tech Support.
- Raines, R. T., et al. (2020). Boronic Acid with High Oxidative Stability and Utility in Biological Contexts.
- Guengerich, F. P., et al. (2008). Oxidative Deboronation of the Peptide Boronic Acid Proteasome Inhibitor Bortezomib: Contributions from Reactive Oxygen Species in This Novel Cytochrome P450 Reaction. Chemical Research in Toxicology, 21(9), 1797–1807.
- Ripin, D. H. B. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development, 15(6), 1395–1397.
-
Li, Y., & Liu, J. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. Organic & Biomolecular Chemistry, 15(27), 5726–5730. [Link]
- University of Texas at El Paso. (n.d.). Assessing the stability and reactivity of a new generation of boronic esters. Poster Board #1276.
- ResearchGate. (n.d.). 4 Effect of temperature on boric acid dissociation as function of pH. 22.
- BenchChem. (2025). Preventing protodeboronation of Methylboronic acid pinacol ester-d3 in Suzuki coupling. BenchChem Tech Support.
- Lloyd-Jones, G. C., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9287–9304.
- BenchChem. (2025). Technical Support Center: Suzuki Coupling Reactions Involving Heterocyclic Boronic Acids. BenchChem.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
-
Biscoe, M. R., et al. (2012). A New Palladium Precatalyst Allows for the Fast Suzuki–Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. ACS Catalysis, 2(12), 2533–2537. [Link]
-
Suzuki, A. (2002). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 78(8), 203–213. [Link]
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
- Fu, G. C. (2002). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. Journal of the American Chemical Society, 124(7), 1354–1355.
- BLDpharm. (n.d.). This compound. BLDpharm.
- Macmillan Group. (2005). B-Alkyl Suzuki Couplings. Macmillan Group Meeting.
-
Silva, F., et al. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 23(11), 2872. [Link]
- Echemi. (n.d.). This compound. Echemi.
- PubChem. (n.d.). 6-Methoxy-2-naphthaleneboronic acid. PubChem.
- Matrix Fine Chemicals. (n.d.). (THIOPHEN-2-YL)BORONIC ACID | CAS 6165-68-0.
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
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- 7. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 8. pnas.org [pnas.org]
- 9. A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
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- 14. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 15. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for (6-Methoxybenzo[b]thiophen-2-yl)boronic acid
Welcome to the technical support center for optimizing reactions involving (6-Methoxybenzo[b]thiophen-2-yl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their experimental conditions. The following question-and-answer format directly addresses common challenges encountered when utilizing this versatile reagent, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: I am observing low to no yield in my Suzuki-Miyaura coupling reaction with this compound. What are the likely causes and how can I improve the outcome?
Low or no product formation is a common issue that can often be traced back to a few key factors: catalyst activity, reagent stability, and suboptimal reaction conditions.
Possible Cause 1: Catalyst Inactivation or Insufficient Activity
The choice of palladium catalyst and ligand is critical for a successful Suzuki-Miyaura coupling.[1]
-
Troubleshooting Steps:
-
Catalyst and Ligand Selection: If you are using a standard catalyst like Pd(PPh₃)₄, consider switching to a more robust system. Buchwald ligands, such as SPhos or XPhos, paired with a palladium source like Pd₂(dba)₃ or a pre-catalyst, often exhibit higher reactivity and stability, especially with heteroaromatic substrates.[1][2]
-
Thorough Degassing: Palladium(0) catalysts are sensitive to oxygen, which can lead to the formation of inactive palladium black.[1] Ensure your solvent and reaction mixture are thoroughly degassed by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles before adding the catalyst.[3]
-
Reaction Temperature: While higher temperatures can increase reaction rates, excessive heat can also lead to catalyst decomposition.[3] Screen a range of temperatures, for example, from 80 °C to 110 °C, to find the optimal balance for your specific substrates.
-
Possible Cause 2: Decomposition of the Boronic Acid
This compound, like many heteroarylboronic acids, can be susceptible to decomposition under reaction conditions, primarily through protodeboronation.[4][5] This is the process where the boronic acid group is replaced by a hydrogen atom, rendering it inactive for the coupling reaction.[3]
-
Troubleshooting Steps:
-
Choice of Base: The base is crucial for activating the boronic acid for transmetalation but can also promote protodeboronation, especially in the presence of water.[3][6] Thienylboronic acids, in particular, are reported to undergo rapid protodeboronation at high pH.[4] Consider using a milder base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of stronger bases like sodium hydroxide.[3][7]
-
Anhydrous Conditions: Minimize the amount of water in your reaction. While some water is often necessary for the Suzuki-Miyaura reaction, especially when using inorganic bases, excess water can accelerate protodeboronation.[3] Using anhydrous solvents and reagents can be beneficial.
-
Use of Boronic Esters: If protodeboronation is a persistent issue, consider converting the boronic acid to a more stable boronic ester, such as a pinacol (Bpin) or MIDA ester.[3][8] These can provide a slow release of the boronic acid under the reaction conditions, minimizing its decomposition over time.[8]
-
Possible Cause 3: Reagent Solubility
Poor solubility of any of the reactants (the boronic acid, the aryl halide, or the base) can lead to an incomplete or slow reaction.[3][9]
-
Troubleshooting Steps:
-
Solvent System: Ensure that your chosen solvent or solvent mixture can dissolve all components at the reaction temperature. Common solvent systems for Suzuki-Miyaura couplings include toluene/water, dioxane/water, and DMF.[9][10] If you observe a slurry, it may indicate a solubility issue.[3]
-
Co-solvents: The addition of a co-solvent can sometimes improve solubility. For example, adding a small amount of ethanol to a toluene/water mixture can help.
-
Question 2: I am observing significant amounts of a side product that corresponds to the homocoupling of this compound. How can I minimize this?
Homocoupling of the boronic acid is a common side reaction in Suzuki-Miyaura couplings, leading to the formation of a symmetrical biaryl product.
-
Underlying Cause: This side reaction is often promoted by the presence of oxygen and can be exacerbated by certain palladium catalysts.[11]
-
Troubleshooting & Optimization:
-
Rigorous Degassing: As with preventing catalyst decomposition, ensuring the reaction is free of oxygen is the primary way to minimize homocoupling.[3] Maintain a positive pressure of an inert gas throughout the reaction.
-
Controlled Addition of Boronic Acid: In some cases, adding the boronic acid portion-wise or via a syringe pump can help to keep its concentration low at any given time, which can disfavor the homocoupling pathway.
-
Ligand Choice: The choice of ligand can influence the relative rates of the desired cross-coupling and the undesired homocoupling. Experimenting with different ligands may help to suppress this side reaction.
-
Question 3: My purification of the crude product is challenging. The boronic acid and its byproducts are difficult to remove. What are the best practices for purification?
Purifying boronic acids and their derivatives can be tricky due to their polarity and potential for decomposition on silica gel.[12]
Purification Strategy 1: Acid-Base Extraction
Boronic acids are weakly acidic and can be manipulated with acid-base workups.
-
Step-by-Step Protocol:
-
After the reaction is complete, perform a standard aqueous workup.
-
Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a basic aqueous solution (e.g., 1M NaOH). The boronic acid and unreacted starting material should partition into the aqueous layer as the corresponding boronate salt.
-
Separate the organic layer, which should contain your desired coupled product.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.[3]
-
Purification Strategy 2: Chromatography
Standard silica gel chromatography can be problematic for boronic acids.[12][13]
-
Troubleshooting & Optimization:
-
Treated Silica Gel: To minimize decomposition and improve elution, silica gel can be pre-treated with boric acid.[14][15] This helps to passivate the acidic silanol groups on the silica surface.
-
Reverse-Phase Chromatography: If normal-phase chromatography is unsuccessful, reverse-phase chromatography (C18) can be a viable alternative.[12]
-
Crystallization: If the coupled product is a solid, recrystallization from a suitable solvent system is often an effective purification method.[13]
-
Purification Strategy 3: Derivatization
In challenging cases, unreacted boronic acid can be converted into a more easily separable derivative.
-
Diethanolamine Adducts: Reacting the crude mixture with diethanolamine can sometimes selectively precipitate the boronic acid as an adduct, which can then be filtered off.[12]
Question 4: How can I confirm the quality and stability of my starting this compound before starting the reaction?
Ensuring the purity of your starting material is crucial for a successful reaction.
-
Characterization Techniques:
-
NMR Spectroscopy: ¹H and ¹¹B NMR are powerful tools to assess the purity of the boronic acid. In the ¹H NMR, look for the absence of signals corresponding to the protodeboronated product (6-methoxybenzo[b]thiophene).
-
LC-MS: Liquid chromatography-mass spectrometry can be used to check for the presence of impurities.
-
-
Storage and Handling:
Data Summary: Recommended Starting Conditions for Suzuki-Miyaura Coupling
The following table provides a set of recommended starting conditions for the Suzuki-Miyaura coupling of this compound with an aryl bromide. These conditions should be considered a starting point and may require further optimization.
| Parameter | Recommended Condition | Rationale |
| Palladium Catalyst | Pd₂(dba)₃ (1-2 mol%) with SPhos (2-4 mol%) or XPhos Pd G2 (1-2 mol%) | Buchwald ligands and pre-catalysts often provide higher yields and turnover rates with heteroarylboronic acids.[2] |
| Base | K₃PO₄ (2-3 equivalents) | A moderately strong, non-nucleophilic base that is effective in many Suzuki couplings and can minimize protodeboronation.[2][3] |
| Solvent | Dioxane/H₂O (4:1 to 10:1) or Toluene/H₂O (10:1) | Common solvent systems that provide good solubility for a wide range of substrates.[2][17] |
| Temperature | 80-100 °C | A good starting temperature range to balance reaction rate and catalyst/reagent stability.[2][17] |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent catalyst oxidation and homocoupling of the boronic acid.[3] |
Experimental Workflow & Logic Diagrams
Troubleshooting Workflow for Low Yield
The following diagram outlines a logical approach to troubleshooting low-yielding Suzuki-Miyaura reactions.
Caption: A flowchart for troubleshooting low-yielding Suzuki-Miyaura reactions.
Key Interdependencies in Suzuki-Miyaura Coupling
This diagram illustrates the interconnectedness of the key components in the reaction.
Caption: Interdependencies of key parameters in Suzuki-Miyaura coupling.
References
-
ResearchGate. (2016, July 18). How to purify boronic acids/boronate esters? Retrieved from [Link]
-
ResearchGate. The proposed mechanism for protodeboronation of arylboronic acids. Retrieved from [Link]
- Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
- Google Patents. Process for purification of boronic acid and its derivatives.
- Lloyd-Jones, G. C., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.
- Hitosugi, S., et al. (2014). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters.
-
Chemistry Stack Exchange. (2025, November 8). Challenging purification of organoboronic acids. Retrieved from [Link]
- Nolan, S. P., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.
- Perrin, D. M., et al. (2014). Base-promoted protodeboronation of 2,6-disubstituted arylboronic acids. The Journal of Organic Chemistry.
- O'Hagan, D., et al. (2018). Mechanism of Cu-catalyzed aryl boronic acid halode-boronation using electrophilic halogen: development of a base-catalyzed Iododeboronation for radiolabeling applications. University of St Andrews Research Portal.
- Watson, D. A., et al. (2020). Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. Journal of the American Chemical Society.
-
ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling? Retrieved from [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
- Ferreira, I. C. F. R., et al. (2020).
-
Reddit. (2024, September 4). Struggling with Suzuki Reaction. Retrieved from [Link]
- Lloyd-Jones, G. C., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.
- Wang, J., et al. (2015).
- Hoff, B. H., et al. (2022). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Dyes and Pigments.
- Molander, G. A., & Ellis, N. (2007).
- Hocek, M., et al. (2000). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and Alkenylpurines. European Journal of Organic Chemistry.
- Burke, M. D., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.
-
PubChem. (5-Methoxy-1-benzothiophen-2-yl)boronic acid. Retrieved from [Link]
-
PubChem. Benzo(B)Thiophene-2-Boronic Acid. Retrieved from [Link]
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: A Troubleshooting Guide for Coupling Reactions Involving Substituted Boronic Acids
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who utilize Suzuki-Miyaura cross-coupling reactions. Here, we address common challenges encountered when working with substituted boronic acids, providing in-depth, experience-driven solutions in a direct question-and-answer format. Our goal is to move beyond simple procedural lists to explain the "why" behind each troubleshooting step, ensuring your success with this powerful synthetic tool.
Frequently Asked Questions (FAQs)
General Issues
Q1: My Suzuki coupling reaction shows low to no yield. What are the fundamental parameters I should investigate first?
A1: When a Suzuki coupling fails, a systematic review of the core reaction components is the most efficient path to a solution. Start with these critical checks:
-
Catalyst Activity: The heart of the reaction is the Palladium(0) species. If you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[1] Some precatalysts are sensitive to air and may have degraded. It's often prudent to use a fresh batch or switch to a more robust, air-stable precatalyst, such as a palladacycle.[1]
-
Oxygen Contamination: Oxygen can be a silent killer of this reaction, leading to the unwanted homocoupling of your boronic acid and decomposition of the catalyst.[1][2] Ensure your solvents are thoroughly degassed and the reaction is maintained under a strictly inert atmosphere (Nitrogen or Argon).[1]
-
Reagent Purity and Stability: The purity of your aryl halide and boronic acid is paramount. Boronic acids can degrade over time, a common issue being protodeboronation.[1][3]
-
Base and Solvent Choice: The selection of base and solvent is highly interdependent. The base needs to be strong enough to promote the crucial transmetalation step but not so strong as to cause the degradation of your starting materials or product.[1][4] For anhydrous reactions, ensure your base is a fine, dry powder.[1] In biphasic systems, vigorous stirring is essential to maximize the contact between the two phases.[1]
Q2: I'm observing a significant amount of a byproduct corresponding to my boronic acid starting material with the boronic acid group replaced by a hydrogen atom. What is happening and how can I fix it?
A2: You are observing protodeboronation, the most common side reaction in Suzuki-Miyaura couplings.[5][6] This reaction cleaves the carbon-boron bond and replaces it with a carbon-hydrogen bond, consuming your valuable starting material.[5][6] It is particularly prevalent with electron-rich heterocyclic or vinyl boronic acids.[1][7]
Here’s how to mitigate it:
-
Use a Milder Base: Strong bases in the presence of water can accelerate protodeboronation.[1] Consider switching from strong bases like NaOH or K₃PO₄ to milder options such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1]
-
Switch to Anhydrous Conditions: Since water is the proton source for this side reaction, moving to anhydrous conditions can significantly reduce its occurrence.[1]
-
Employ Boronic Esters or Trifluoroborates: For particularly sensitive substrates, using more stable derivatives like pinacol esters, MIDA esters, or potassium trifluoroborate salts is a highly effective strategy.[3][8] These act as "slow-release" sources of the boronic acid, keeping its concentration low and minimizing side reactions.[9][10]
Challenges with Specific Boronic Acid Substitutions
Q3: My reaction with an electron-deficient boronic acid is sluggish and gives low yields. What adjustments should I make?
A3: Electron-withdrawing groups on the boronic acid decrease the nucleophilicity of the aryl group, which can slow down the critical transmetalation step in the catalytic cycle.[11][12] This is a common issue with substrates like nitrophenylboronic acids.[11]
To overcome this, you need to facilitate transmetalation:
-
Use a Stronger Base: A stronger base, such as K₃PO₄ or Cs₂CO₃, can help to activate the boronic acid, making it a more effective transmetalation partner.[1]
-
Employ Electron-Rich Ligands: Ligands with strong electron-donating properties, like the Buchwald biarylphosphine ligands (e.g., XPhos, SPhos), can accelerate the catalytic cycle.[1]
-
Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier for the slow transmetalation step.[1]
Q4: I'm struggling with a sterically hindered boronic acid, particularly one with ortho-substituents. What are the best strategies to achieve a successful coupling?
A4: Steric hindrance, especially from ortho-substituents, poses a significant challenge by slowing down both the transmetalation and reductive elimination steps.[1] Success with these substrates often requires more forcing conditions and specialized catalyst systems.[13][14]
Key strategies include:
-
Bulky, Electron-Rich Ligands: These are essential for coupling sterically hindered partners. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective.[1][15] Their steric bulk and electron-donating nature promote the crucial oxidative addition and reductive elimination steps.[2]
-
Use of Stronger Bases and Non-Polar Solvents: For sterically demanding couplings, stronger bases like potassium tert-butoxide (t-BuOK) are often necessary.[16] Anhydrous, non-polar solvents such as dioxane or toluene are frequently preferred for these challenging reactions.[16]
-
Higher Temperatures and Longer Reaction Times: Be prepared to use elevated temperatures (e.g., 100-110 °C) and extend the reaction time to drive the coupling to completion.[16]
Troubleshooting Workflow for Challenging Substituents
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction
This protocol provides a general starting point. Optimization of specific parameters will likely be necessary for challenging substrates.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Substituted boronic acid (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed solvent system (e.g., Dioxane/H₂O, 10:1, to achieve ~0.1-0.5 M concentration)
Procedure:
-
To a flame-dried reaction vessel containing a magnetic stir bar, add the aryl halide, the substituted boronic acid, and the base.
-
Seal the vessel with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Under a positive pressure of the inert gas, add the palladium precatalyst.
-
Add the degassed solvent system via syringe.[1]
-
Place the vessel in a preheated heating block or oil bath and stir vigorously at the desired temperature (typically 80–110 °C).[1]
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[1]
Protocol for the Protection of a Boronic Acid as a Diethanolamine Adduct
For boronic acids that are particularly prone to decomposition, conversion to a more stable diethanolamine adduct can be beneficial.
Procedure:
-
In a vial with a stir bar, dissolve the boronic acid (1.0 equiv) in a minimal amount of a suitable solvent (e.g., methylene chloride).
-
Add diethanolamine (1.0 equiv) dropwise while stirring.
-
A precipitate will form. Stir the resulting slurry for 10-15 minutes.
-
Isolate the white solid product by vacuum filtration.
-
Wash the solid with a small amount of cold solvent and dry under vacuum. This adduct can now be used directly in Suzuki coupling reactions, typically in protic solvents.[1]
Data Presentation
Table 1: Recommended Conditions for Challenging Boronic Acids
| Boronic Acid Type | Recommended Ligand(s) | Recommended Base(s) | Recommended Solvent(s) | Key Considerations |
| Sterically Hindered (e.g., ortho-substituted) | XPhos, SPhos, RuPhos, NHC ligands | t-BuOK, K₃PO₄[16] | Dioxane, Toluene[16] | Requires bulky, electron-rich ligands and often higher temperatures. |
| Electron-Deficient (e.g., polyfluorophenyl) | XPhos[16] | K₃PO₄[16] | THF/H₂O[16] | Prone to protodeboronation; use of boronic esters or rapid catalysts is beneficial.[7][12] |
| Electron-Rich Heterocycles | Buchwald ligands | KF, K₂CO₃[1] | Anhydrous Dioxane or Toluene | Highly susceptible to protodeboronation; consider using MIDA esters or trifluoroborates.[1][7] |
Visualizing the Suzuki-Miyaura Catalytic Cycle
Understanding the key steps of the catalytic cycle is crucial for effective troubleshooting.
References
-
Ali, A., et al. (2018). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. Retrieved from [Link]
-
Molander, G. A., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. Retrieved from [Link]
-
Thomas, A. A., et al. (2017). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Retrieved from [Link]
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]
-
The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Suzuki-Miyaura Coupling: Tips for Efficient C-C Bond Formation. Retrieved from [Link]
-
Wang, D., et al. (2011). Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates. National Institutes of Health. Retrieved from [Link]
-
Mondal, S., & Mukherjee, A. (2019). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. Retrieved from [Link]
-
Sotor, P., et al. (2018). Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PubMed. Retrieved from [Link]
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]
-
Sotor, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. National Institutes of Health. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of (6-Methoxybenzo[b]thiophen-2-yl)boronic acid
Welcome to the technical support center for (6-Methoxybenzo[b]thiophen-2-yl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this reagent. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect when working with this compound?
A1: The most prevalent byproduct for virtually all boronic acids, including this compound, is the corresponding boroxine . Boroxines are cyclic anhydrides formed by the intermolecular dehydration of three boronic acid molecules.[1][2] This is a reversible process, and the equilibrium between the boronic acid and the boroxine can be influenced by factors such as solvent, temperature, and the presence of water.[3]
Other potential impurities may arise from the synthetic route used to prepare the boronic acid. For instance, if a Miyaura borylation was used, you might encounter trace amounts of the starting halide or triflate.[4] Homocoupling of the boronic acid during a Suzuki-Miyaura reaction is another possible side product, especially in the presence of oxygen.[5]
Q2: How can I identify the presence of the boroxine byproduct in my sample?
A2: The presence of the boroxine of this compound can be detected by several analytical techniques:
-
NMR Spectroscopy: In the ¹H NMR spectrum, the signals corresponding to the aromatic protons of the boroxine will be present, but the characteristic broad singlet for the B(OH)₂ protons of the boronic acid will be absent. The integration of the aromatic region relative to an internal standard will also be inconsistent with the pure boronic acid. In ¹¹B NMR, the boronic acid typically shows a signal around 28-34 ppm, while the boroxine appears slightly downfield.
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can often detect the mass of the boroxine.
-
HPLC: Reversed-phase HPLC analysis may show a separate, less polar peak for the boroxine in addition to the peak for the boronic acid.[6] However, be aware that on-column hydrolysis can sometimes convert the boroxine back to the boronic acid, complicating the analysis.[7]
Q3: What is the best way to store this compound to minimize byproduct formation?
A3: To minimize the formation of the boroxine byproduct and other degradation products, this compound should be stored in a cool, dry, and dark environment. A refrigerator or freezer at -20°C is ideal. It is also crucial to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and hydrolysis from atmospheric moisture.
Troubleshooting Guide
Issue 1: My isolated this compound is an amorphous or sticky solid and difficult to handle.
This is a common issue, often caused by the presence of residual solvents or the boroxine byproduct, which can interfere with crystallization.
Solution: Recrystallization
Recrystallization is a powerful technique to obtain a pure, crystalline solid.[8] The key is to find a solvent system where the boronic acid has high solubility at elevated temperatures and low solubility at room temperature or below.
Experimental Protocol: Recrystallization
-
Solvent Screening: In parallel vials, test the solubility of a small amount of your crude product in various solvents (e.g., water, ethanol, isopropanol, acetonitrile, toluene, and mixtures like water/ethanol or toluene/heptane). Heat the soluble samples to boiling and then allow them to cool to room temperature, followed by cooling in an ice bath. Observe which solvent system yields the best crystals. For many arylboronic acids, recrystallization from hot water or ethanol can be effective.[9]
-
Dissolution: In a flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling generally promotes the formation of larger, purer crystals.
-
Cooling: Once the solution has reached room temperature, place it in an ice bath or refrigerator for at least an hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Issue 2: My NMR analysis indicates a significant amount of the boroxine byproduct. How can I convert it back to the boronic acid and purify the product?
The presence of boroxine can affect the reactivity and stoichiometry of your subsequent reactions. Fortunately, the formation of boroxine is reversible.
Solution: Acid-Base Extraction
This method leverages the acidic nature of the boronic acid group to separate it from non-acidic impurities, including the less polar boroxine.[10][11]
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product containing the boronic acid and boroxine in a water-immiscible organic solvent such as ethyl acetate or diethyl ether.
-
Basification: Transfer the organic solution to a separatory funnel and extract with a basic aqueous solution, such as 1 M sodium hydroxide (NaOH) or potassium hydroxide (KOH). The boronic acid will be deprotonated to form the water-soluble boronate salt, which will partition into the aqueous layer.[10] The less acidic boroxine will preferentially remain in the organic layer. Repeat the extraction 2-3 times.
-
Separation: Combine the aqueous layers.
-
Acidification: Cool the combined aqueous layers in an ice bath and acidify with a strong acid, such as 1 M hydrochloric acid (HCl), until the pH is acidic (pH 2-3). The pure boronic acid will precipitate out of the solution.
-
Extraction: Extract the precipitated boronic acid back into a fresh portion of ethyl acetate or diethyl ether. Repeat the extraction 2-3 times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified this compound.
Issue 3: I am struggling to purify this compound using silica gel chromatography.
Standard silica gel chromatography can be challenging for boronic acids due to their tendency to streak or decompose on the acidic silica surface.[12]
Solution 1: Modified Chromatography
For less polar boronic acids, chromatography on neutral alumina can be a viable alternative to silica gel.[8] Another approach is to use silica gel that has been treated with boric acid to suppress the decomposition of the boronic acid on the column.[13]
Solution 2: Derivatization to a Boronate Ester
In cases of persistent difficulty, a common strategy is to convert the boronic acid to a more stable and less polar boronate ester, such as the pinacol ester.[14] These esters are generally much easier to purify by standard silica gel chromatography.[12] The purified ester can then be used directly in many coupling reactions or hydrolyzed back to the pure boronic acid if necessary.[4][15]
Experimental Protocol: Formation of the Pinacol Ester
-
Reaction Setup: In a round-bottom flask, dissolve the crude this compound in an anhydrous solvent such as THF or dichloromethane.
-
Addition of Reagents: Add an equimolar amount of pinacol.
-
Drying Agent: Add a drying agent, such as anhydrous magnesium sulfate, to remove the water formed during the reaction and drive the equilibrium towards the ester.
-
Stirring: Stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitor by TLC or LC-MS).
-
Workup: Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude pinacol ester by silica gel column chromatography using a non-polar eluent system (e.g., hexanes/ethyl acetate).
-
Deprotection (if required): The purified pinacol ester can be hydrolyzed back to the boronic acid by treatment with an acid or by transesterification.[15]
Summary of Purification Methods
| Method | Pros | Cons | Best For |
| Recrystallization | High purity, scalable, cost-effective. | Not suitable for oils or amorphous solids; requires finding a suitable solvent system. | Crystalline solids with good thermal stability. |
| Acid-Base Extraction | Good for removing non-acidic impurities and boroxines. | May not be suitable if the desired product is also acidic or base-sensitive. | Crude mixtures containing significant amounts of boroxine or other non-acidic byproducts. |
| Chromatography (Alumina/Treated Silica) | Can separate compounds with similar polarities. | Can be low-yielding for boronic acids; may require special stationary phases. | Small-scale purifications where recrystallization is not effective. |
| Derivatization to Boronate Ester | Greatly simplifies chromatographic purification; esters are often more stable. | Adds extra synthetic steps (protection and deprotection). | Cases where direct purification of the boronic acid is intractable. |
Visualizing Purification Strategies
Caption: Decision workflow for purifying this compound.
Caption: Reversible equilibrium between boronic acid and its boroxine.
References
-
Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. Retrieved from [Link]
-
Frąckowiak, D., Luliński, S., & Serwatowski, J. (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A, 115(41), 11271–11280. Retrieved from [Link]
-
Frąckowiak, D., Luliński, S., & Serwatowski, J. (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. PMC, 3202102. Retrieved from [Link]
-
Khan, R. A. (2016). How to purify boronic acids/boronate esters?. ResearchGate. Retrieved from [Link]
-
Wikipedia contributors. (n.d.). Boronic acid. Wikipedia. Retrieved from [Link]
-
Qing, G. (2024). Water-compatible dynamic covalent bonds based on a boroxine structure. Nature Communications, 15(1), 1-3. Retrieved from [Link]
-
Di Giovannantonio, M., Tomellini, M., Liscio, F., Milella, A., & G. Contini, R. (2021). On-Surface Synthesis of Boroxine-Based Molecules. Molecules, 26(23), 7298. Retrieved from [Link]
-
Gravel, M. (2015). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development, 19(7), 833-836. Retrieved from [Link]
-
Wikipedia contributors. (n.d.). Boroxine. Wikipedia. Retrieved from [Link]
-
Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2015). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 44(1), 84-86. Retrieved from [Link]
-
Matteson, D. S. (2009). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Semantic Scholar. Retrieved from [Link]
-
Isbe, H. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(19), 3531–3535. Retrieved from [Link]
-
Soundararajan, S., Badawi, M., Muthukrishnan, C. M., & Hageman, J. H. (1989). Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants. Analytical Biochemistry, 178(1), 125-134. Retrieved from [Link]
-
Sadeghi, A. R., & G. Hall, D. (2010). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. The Journal of Organic Chemistry, 75(24), 8697–8700. Retrieved from [Link]
-
Kumar, A., et al. (2016). Chromatographic Conditions for the Analysis of Boronic Pinacol Esters. ResearchGate. Retrieved from [Link]
-
Anonymous. (2017). Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. Retrieved from [Link]
- Kumar, A., & Srivastava, S. (2007). Process for purification of boronic acid and its derivatives. Google Patents.
-
Reddit user Begeezee. (2017). Purification of boronic acids?. Reddit. Retrieved from [Link]
-
Reddit user throwaway_catalysis. (2015). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. Retrieved from [Link]
-
TheChemistryShack. (2015, November 12). How to Purify Boric Acid (by Recrystallization). YouTube. Retrieved from [Link]
-
Murphy, C. L. W. (2016). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship.org. Retrieved from [Link]
-
Buttonwood. (2017). What are the byproducts in a Suzuki reaction?. Chemistry Stack Exchange. Retrieved from [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 47(4), 1041–1053. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, August 15). Suzuki-Miyaura Coupling. Retrieved from [Link]
- Hall, D. G. (Ed.). (2011).
-
Vaultier, M., & Derrien, N. (2023). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 28(6), 2636. Retrieved from [Link]
-
Parkway Scientific. (n.d.). DL-389. Retrieved from [Link]
Sources
- 1. sci-hub.box [sci-hub.box]
- 2. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Water-compatible dynamic covalent bonds based on a boroxine structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boronic acid - Wikipedia [en.wikipedia.org]
- 5. reddit.com [reddit.com]
- 6. waters.com [waters.com]
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- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Difficult Couplings with (6-Methoxybenzo[b]thiophen-2-yl)boronic acid
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored to address the challenges encountered when using (6-Methoxybenzo[b]thiophen-2-yl)boronic acid. As researchers and drug development professionals, you understand the critical nature of forming carbon-carbon bonds efficiently and selectively. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate the complexities of coupling this electron-rich heterocyclic boronic acid.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing causal explanations and actionable solutions.
Question 1: My Suzuki coupling reaction with this compound is showing low to no yield. What are the likely causes and how can I improve it?
Answer:
Low or no yield in a Suzuki coupling involving this compound can stem from several factors, often related to the electronic nature of the boronic acid and the stability of the catalytic species. The electron-donating methoxy group and the sulfur-containing benzothiophene ring system can influence the reaction in distinct ways.
Primary Causes and Optimization Strategies:
-
Catalyst Inactivity or Decomposition: The active catalyst in a Suzuki coupling is the Pd(0) species. If you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[1] Oxygen contamination can lead to catalyst decomposition and the unwanted homocoupling of the boronic acid.[1]
-
Inefficient Transmetalation: The transfer of the organic group from the boron atom to the palladium center is a critical step.[3] This step requires the activation of the boronic acid by a base to form a more reactive boronate species.[3][4] The electron-rich nature of this compound can sometimes slow this process.
-
Solution: The choice of base is crucial. Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker ones like potassium carbonate (K₂CO₃) for difficult couplings.[2][5] Ensure the base is finely powdered to maximize its surface area and reactivity.[1][2]
-
-
Protodeboronation (Loss of the Boronic Acid Group): This is a significant side reaction, especially with electron-rich heterocyclic boronic acids.[1][6] The boronic acid group is replaced by a hydrogen atom, effectively quenching the starting material. This is often exacerbated by strong bases in the presence of water.[1][4]
-
Solution:
-
Use a Milder Base: If protodeboronation is suspected, switching to a milder base like potassium fluoride (KF) can be beneficial.[1]
-
Anhydrous Conditions: Since water is the proton source for this side reaction, employing anhydrous conditions can significantly reduce protodeboronation.[1][2]
-
Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin) or a trifluoroborate salt, which are more resistant to protodeboronation.[2]
-
-
-
Sub-optimal Ligand Choice: The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. For electron-rich boronic acids and potentially challenging coupling partners, the right ligand is paramount.
Troubleshooting Workflow Diagram
Caption: A step-by-step workflow for troubleshooting low-yield Suzuki couplings.
Section 2: Frequently Asked Questions (FAQs)
Q1: Which class of palladium catalysts is most effective for couplings with this compound?
For electron-rich and potentially sterically hindered boronic acids like this compound, palladium precatalysts combined with bulky, electron-rich phosphine ligands are generally the most effective. Buchwald-type ligands such as XPhos, SPhos, and RuPhos have demonstrated broad utility in challenging Suzuki couplings.[7] These ligands facilitate the oxidative addition step and promote the final reductive elimination to form the product. Precatalysts like XPhos Pd G3 are often preferred as they provide a stable source of the active Pd(0) catalyst in a controlled manner, leading to better reproducibility.[7]
Q2: How does the methoxy group on the benzothiophene ring affect the Suzuki coupling reaction?
The methoxy group is an electron-donating group. This electronic characteristic can have a dual effect on the Suzuki coupling:
-
Increased Electron Density: The methoxy group increases the electron density on the benzothiophene ring system. While this can sometimes make the transmetalation step more challenging, it also makes the boronic acid more susceptible to protodeboronation, a common side reaction.[6]
-
Potential for Chelation: In some cases, an ortho-methoxy group can chelate to the palladium center, which may influence the reaction's selectivity and rate.[9][10] While the methoxy group in this specific boronic acid is not in a position to directly chelate during the key catalytic steps, its electronic influence remains significant.
Q3: What are the best practices for setting up a Suzuki coupling reaction with this boronic acid to ensure reproducibility?
Reproducibility in Suzuki couplings hinges on careful control of the reaction conditions. Here are some best practices:
-
Inert Atmosphere: Oxygen can be detrimental to the catalyst.[1] Assembling the reaction in a glovebox or using a Schlenk line to ensure a rigorously inert atmosphere is crucial. Solvents should be thoroughly degassed before use.[1]
-
Reagent Quality: Use high-purity starting materials. Boronic acids can degrade over time, so using a fresh batch is recommended.[1] Ensure your base is finely powdered and dry, especially if running anhydrous reactions.[1]
-
Stoichiometry: A slight excess of the boronic acid (1.2-1.5 equivalents) is typically used to drive the reaction to completion.[5][7]
-
Concentration: The reaction concentration should generally be between 0.1 M and 0.5 M with respect to the limiting reagent.[1]
Q4: Can I use microwave heating for this type of coupling?
Yes, microwave heating can be a valuable tool for accelerating Suzuki coupling reactions, especially for difficult substrates. The rapid heating can help overcome activation barriers and reduce reaction times. However, it is important to carefully monitor the reaction to avoid decomposition of the starting materials or catalyst.
Section 3: Recommended Catalyst Systems and Protocols
Table 1: Recommended Catalyst Systems for Coupling with this compound
| Catalyst/Precatalyst | Ligand | Base | Solvent System | Temperature (°C) | Key Advantages |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O (4:1) | 80-100 | High activity for a broad range of substrates.[4][11] |
| XPhos Pd G3 | (Integrated) | Cs₂CO₃ | THF/H₂O (10:1) | 80-110 | Excellent for sterically hindered and electron-poor partners; air-stable precatalyst.[7][8] |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 100-110 | Effective for challenging substrates, often used in anhydrous conditions.[7] |
| PdCl₂(dppf) | (Integrated) | K₂CO₃ | DMF/H₂O (3:1) | 90-110 | A robust and reliable system for a variety of couplings.[11] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general starting point and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv), finely powdered
-
Degassed solvent (e.g., Dioxane/H₂O 10:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial or Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, and the finely powdered base.[1]
-
Inert Atmosphere: Seal the vessel with a septum cap and purge with argon or nitrogen for 10-15 minutes.[7]
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium precatalyst.[1]
-
Solvent Addition: Add the degassed solvent system via syringe to achieve a concentration of approximately 0.1 M to 0.5 M with respect to the limiting reagent.[1]
-
Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1][2]
-
Purification: Purify the crude product by flash column chromatography.[1][2]
Catalytic Cycle Diagram
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- Benchchem. (n.d.). Application Notes and Protocols for 3-Thienylboronic Acid in Suzuki Coupling Reactions.
- Benchchem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
- Benchchem. (n.d.). catalyst selection for difficult Suzuki couplings with functionalized boronic acids.
- Benchchem. (n.d.). Overcoming low yields in Suzuki coupling with functionalized boronic acids.
- Benchchem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling for 3-Thienylboronic Acid.
- Boron Suzuki Coupling - Borates Today. (2021, December 17).
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.).
-
Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. (2023, January 2). Royal Society of Chemistry. [Link]
- Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids. (n.d.). ACS Omega.
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018, September 11). Beilstein Journals.
- Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. (2022, September 27).
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Suzuki-Miyaura Coupling. (2019, June 5). Chemistry LibreTexts.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Solubility Challenges with (6-Methoxybenzo[b]thiophen-2-yl)boronic acid
Welcome to the technical support center for navigating the complexities of using (6-Methoxybenzo[b]thiophen-2-yl)boronic acid in your chemical reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility issues with this specific reagent. Here, we will explore the root causes of poor solubility and provide a series of troubleshooting strategies and detailed protocols to ensure the success of your experiments.
Introduction: Understanding the Challenge
This compound is a valuable building block in organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] Its structure, featuring a rigid benzothiophene core, contributes to its often-low solubility in common organic solvents. This poor solubility can lead to heterogeneous reaction mixtures, resulting in low yields, incomplete conversions, and difficulties in purification.[2] This guide provides a structured approach to systematically address and overcome these solubility-related hurdles.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my initial solvent system. What are my immediate options?
A1: Poor solubility is a common initial observation. Before significantly altering your protocol, consider these immediate steps:
-
Solvent Screening: The first line of defense is to explore a range of solvents. While boronic acids often show better solubility in apolar media, polar aprotic solvents are also widely used in Suzuki couplings.[3][4]
-
Sonication: Applying ultrasonic agitation can help break down solid aggregates and enhance dissolution.[5]
-
Gentle Heating: A modest increase in temperature can significantly improve solubility. However, be cautious, as excessive heat can lead to decomposition of the boronic acid.[6]
Q2: I've tried common solvents like THF and Dioxane with little success. What solvent systems are recommended for poorly soluble boronic acids?
A2: When standard solvents fail, a more systematic approach to solvent selection is necessary. The goal is to find a solvent or solvent mixture that can effectively solvate all reaction components: the boronic acid, the coupling partner (e.g., aryl halide), the base, and the catalyst complex.
Recommended Solvent Systems:
| Solvent System | Rationale & Key Considerations | Typical Ratios (v/v) |
| Toluene/Water or Dioxane/Water | A classic biphasic system for Suzuki reactions. The aqueous phase is crucial for dissolving the inorganic base and activating the boronic acid for transmetalation.[6][7] | 4:1 to 10:1 (Organic:Water) |
| DMF or DMAc (with or without water) | These polar aprotic solvents can be effective for dissolving more polar substrates. However, their role in selectivity can be complex and should be considered.[8] | Monophasic or with up to 10% water |
| 2-MeTHF (2-Methyltetrahydrofuran) | A greener alternative to THF with a higher boiling point, which can be advantageous for reactions requiring elevated temperatures. | N/A |
| CPME (Cyclopentyl methyl ether) | Another environmentally friendly solvent alternative.[9] | N/A |
Q3: My reaction remains a heterogeneous slurry even with different solvents. Can I still expect the reaction to proceed?
A3: While a homogeneous solution is ideal, many successful Suzuki-Miyaura couplings are run under heterogeneous conditions. The key is to ensure efficient mixing to maximize the interaction between the dissolved and undissolved components. However, if the reaction is stalling or giving low yields, it is a strong indicator that solubility is a limiting factor. In such cases, more advanced strategies are required.
Troubleshooting Guide: Advanced Strategies
When simple solvent changes are insufficient, the following advanced techniques can be employed to overcome persistent solubility issues.
Strategy 1: Modifying the Boronic Acid
One of the most effective strategies is to convert the boronic acid into a more soluble and stable derivative in situ or prior to the reaction.
Formation of Boronate Esters or Salts:
-
Pinacol Esters (BPin): Converting the boronic acid to its pinacol ester can improve solubility and stability, protecting it from protodeboronation.[6][10]
-
MIDA Esters: N-methyliminodiacetic acid (MIDA) boronates are highly stable, crystalline solids that are often more soluble and can be purified by chromatography.[11]
-
Trifluoroborate Salts (BF3K): Potassium trifluoroborate salts often exhibit different solubility profiles and can be more robust under certain reaction conditions.[7]
-
Diethanolamine Adducts: Complexing the boronic acid with diethanolamine can form stable, crystalline solids that can be used directly in Suzuki couplings, particularly in protic solvents.[12][13]
Workflow for Boronic Acid Modification:
Caption: Decision workflow for modifying boronic acids.
Strategy 2: The Role of the Base and Additives
The choice of base and the presence of certain additives can profoundly impact the solubility of the boronic acid by influencing the formation of the active boronate species.
-
Base Selection: The base is not just a proton scavenger; it activates the boronic acid for transmetalation.[5][7]
-
Inorganic Bases: K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used. Their solubility in the reaction medium is critical.[5][6] Finely powdering the base can increase its surface area and reactivity.
-
Organic Bases: In some cases, organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) may be suitable, but inorganic bases are generally more effective in promoting boronate formation.[5]
-
-
Phase-Transfer Catalysts (PTCs): For biphasic reactions, a PTC like tetrabutylammonium bromide (TBAB) can facilitate the transfer of the boronate species from the aqueous phase to the organic phase where the catalyst resides.[14][15][16] This can significantly accelerate the reaction rate.[17]
Strategy 3: Catalyst and Ligand Optimization
While not a direct solution for solubility, the choice of catalyst and ligand can influence the overall reaction efficiency, which can be beneficial when dealing with challenging substrates.
-
Highly Active Catalysts: For poorly soluble or sterically hindered substrates, using a highly active catalyst system is crucial.[18]
Experimental Protocol: Suzuki-Miyaura Coupling with a Poorly Soluble Boronic Acid
This protocol provides a starting point for optimization.
-
Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[13]
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes.[6]
-
Solvent and Additive Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1).[13] If using a phase-transfer catalyst, add it at this stage (e.g., TBAB, 5-10 mol%).
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).[13]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[13]
-
Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS.[13]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[13]
-
Purification: Purify the crude product by flash column chromatography.[6]
Troubleshooting Flowchart:
Caption: Troubleshooting flowchart for Suzuki couplings.
Conclusion
Overcoming the poor solubility of this compound is a multi-faceted challenge that often requires moving beyond standard reaction conditions. By systematically evaluating solvent systems, considering the modification of the boronic acid, and optimizing the base and catalyst system, researchers can significantly improve reaction outcomes. This guide provides a comprehensive framework for troubleshooting these issues, enabling the successful application of this important building block in synthesis and drug discovery.
References
- Green Solvent Selection for Suzuki–Miyaura Coupling of Amides.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Solvent Effects on the Selectivity of Palladium-C
- Overcoming low yields in Suzuki coupling with functionalized boronic acids. Benchchem.
- Recent studies in Suzuki-Miyaura cross-coupling reactions with the aid of phase transfer catalysts | Request PDF.
- Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings. OUCI.
- DEVELOPMENT OF NOVEL GREEN CATALYTIC SYSTEMS FOR EFFICIENT SUZUKI-MIYAURA CROSS-COUPLING IN SUSTAINABLE SOLVENT MEDIA: ENHANCING C–C BOND FORMATION AND ENVIRONMENTAL IMPACT REDUCTION.
- Phase Transfer Catalysts Shift the Pathway to Transmetalation in Biphasic Suzuki-Miyaura Cross-Couplings.
- Masking Boronic Acids for Suzuki Coupling. YouTube. (2011-10-03).
- Transforming Suzuki-Miyaura cross-couplings of MIDA boronates into a green technology: no organic solvents. Semantic Scholar.
- Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations | The Journal of Organic Chemistry.
- Boronic acids being gooey : r/OrganicChemistry. Reddit. (2023-02-11).
- Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). (2013-10-03).
- Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
- How can I solve my problem with Suzuki coupling?.
- Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investig
- Suzuki Coupling. Organic Chemistry Portal.
- Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures.
- Addressing the instability of boronic acids in Suzuki-Miyaura coupling. Benchchem.
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Transforming Suzuki-Miyaura cross-couplings of MIDA boronates into a green technology: no organic solvents. | Semantic Scholar [semanticscholar.org]
- 12. m.youtube.com [m.youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings [ouci.dntb.gov.ua]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
Refinement of protocols for large-scale synthesis using this compound
Welcome to the technical support center for the large-scale synthesis of Compound X. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the synthesis of this active pharmaceutical ingredient (API). Our goal is to provide practical, field-tested insights and troubleshooting strategies to ensure a safe, efficient, and reproducible manufacturing process.
The transition from a laboratory-scale synthesis that yields grams of material to an industrial process producing kilograms or tons is not linear.[1] New challenges related to safety, reaction kinetics, thermodynamics, and equipment invariably arise.[1][2] This guide is structured in a question-and-answer format to directly address the most common issues encountered during the scale-up of Compound X synthesis.
Part 1: Process & Reaction Optimization
This section addresses the core chemical challenges when transitioning from a lab-scale to a large-scale process. The key is to re-optimize reaction conditions, as what works for a few grams may not be suitable for hundreds of kilograms.[3]
Frequently Asked Questions (FAQs)
Q1: We are observing a significant drop in yield for Step 3 (Suzuki Coupling) upon scaling from 100g to 5kg. What are the likely causes?
A significant yield drop in a catalytic coupling reaction like a Suzuki coupling during scale-up is a common issue. The primary suspects are often related to mass and heat transfer limitations.[2][4]
-
Inefficient Mixing: In large reactors, achieving homogenous mixing is challenging.[4] Poor agitation can lead to localized "hot spots" or areas of high reactant concentration, which can cause side reactions or degradation of the catalyst and product.[2] The time to reach chemical equilibrium also increases as larger quantities are mixed.[1]
-
Poor Heat Transfer: Exothermic reactions that are easily controlled in a lab flask can generate significant heat in a large reactor, leading to thermal gradients.[2] This can accelerate side reactions and increase the formation of impurities that were negligible at a smaller scale.[3]
-
Catalyst Sensitivity: The palladium catalyst used in Suzuki couplings can be sensitive to air, moisture, and impurities. In a larger-scale operation, the extended reaction time and larger surface areas increase the risk of catalyst deactivation.
Q2: How do we begin to troubleshoot the yield drop in our Suzuki coupling reaction?
A systematic approach, such as a Design of Experiments (DoE), is highly recommended to identify critical process parameters.[4][5] This allows you to efficiently test the effects of multiple variables.
Troubleshooting Workflow: Low Yield
Caption: Decision tree for troubleshooting low yield.
Troubleshooting Guide: Reaction Parameters
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Increased Impurity Profile | 1. Thermal Gradients: Localized overheating in large reactors can promote side reactions.[2] 2. Extended Reaction Times: Longer processing times can lead to product degradation. 3. Raw Material Variability: Impurities in starting materials become more significant at scale.[3][5] | 1. Implement precise temperature control with jacketed reactors and use Process Analytical Technology (PAT) to monitor internal temperature.[5] 2. Optimize reaction kinetics to reduce the overall reaction time. This may involve adjusting temperature or catalyst loading.[6] 3. Establish strict quality control protocols for all incoming raw materials.[5] |
| Inconsistent Reaction Times | 1. Inefficient Mass Transfer: Poor mixing can slow the reaction rate.[7] 2. Catalyst Deactivation: Inconsistent inerting or presence of moisture can affect catalyst performance. 3. Non-linear Scale-up: Reaction kinetics do not always scale linearly with volume.[1] | 1. Optimize the reactor's agitation system (e.g., impeller type, speed). Consider using baffled reactors to improve mixing.[8] 2. Ensure all solvents and reagents are properly degassed and handled under an inert atmosphere (e.g., nitrogen, argon).[8] 3. Conduct kinetic studies at a smaller, representative scale (pilot plant) to better model the reaction at production scale.[9] |
| Difficult Product Isolation | 1. Different Crystallization/Precipitation Behavior: Cooling profiles in large vessels are different, affecting crystal size and morphology. 2. Emulsion Formation During Workup: Increased agitation energy can lead to stable emulsions that are difficult to break. | 1. Develop a controlled cooling profile for crystallization. Seeding strategies may be necessary to ensure consistent crystal form. 2. Optimize solvent choice and mixing speed during extraction steps. Consider anti-emulsion agents if necessary. |
Part 2: Equipment and Safety Considerations
The choice of equipment and adherence to safety protocols are paramount for a successful and safe scale-up. Hazards that are manageable in the lab can become major safety threats at an industrial scale.[10]
Frequently Asked Questions (FAQs)
Q1: The glass-lined reactor for Step 4 (Grignard Reaction) is showing signs of corrosion. What could be the cause?
While glass-lined steel is resistant to many chemicals, it can be compromised. The most likely cause for a Grignard reaction would be an unintended side reaction with the solvent or a contaminant that generates a corrosive species. For instance, if there are acidic impurities, they can attack the glass lining over time, especially at elevated temperatures. It is crucial to ensure all materials of construction are compatible with all reactants, intermediates, and potential by-products.[1]
Q2: How do we manage the exotherm of the Grignard reaction in a 2000L reactor?
Managing exotherms is a critical safety and quality consideration.[9] In a large reactor, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[1]
-
Controlled Addition: The Grignard reagent should be added slowly to the reactor to control the rate of heat generation.
-
Jacket Cooling: Utilize the reactor's cooling jacket with a suitable heat transfer fluid. Ensure the cooling system is robust enough to handle the maximum potential heat output.
-
Dilution: Running the reaction at a lower concentration can help manage the exotherm, although this may impact throughput.
-
Emergency Quenching: Have a documented and tested plan for emergency quenching of the reaction in case of a thermal runaway.
General Scale-Up Workflow
Caption: General workflow for API synthesis scale-up.
Part 3: Purification and Quality Control
Ensuring the purity of the final API is non-negotiable.[3] As production scale increases, maintaining stringent quality standards becomes more complex.[3]
Frequently Asked Questions (FAQs)
Q1: We are struggling to meet the purity specification for Compound X due to a persistent impurity. How can we address this?
First, the impurity must be identified and its origin determined. Impurities that are minor at the lab scale can amplify significantly during scale-up.[2]
-
Origin: Is it from a raw material, a side reaction, or degradation of the product?
-
Purge Point: Can it be removed at an intermediate step? It is often more efficient to remove impurities before the final step.
-
Recrystallization: If the impurity is carried to the final step, the recrystallization protocol needs to be optimized. This involves screening different solvents, adjusting cooling rates, and potentially using techniques like slurry resuspensions.
Protocol: Optimized Crystallization of Compound X (Pilot Scale)
This protocol is designed to provide a robust and reproducible method for the final purification step of Compound X, targeting >99.5% purity.
Objective: To consistently produce Compound X with the desired crystal form and purity at a 10 kg scale.
Equipment: 200L glass-lined reactor with overhead stirrer, temperature control unit, and filtration equipment (e.g., Nutsche filter-dryer).
Procedure:
-
Reactor Inerting: Purge the 200L reactor with nitrogen for at least 30 minutes to ensure an inert atmosphere.
-
Charge Crude Product: Charge the reactor with 10 kg of crude Compound X.
-
Solvent Addition: Add 100L of isopropanol to the reactor. Begin agitation at 50 RPM.
-
Dissolution: Heat the mixture to 75-80°C using the reactor jacket. Hold at this temperature until all solids are dissolved (typically 1-2 hours). Visually confirm complete dissolution.
-
Hot Filtration (if necessary): If insoluble particulates are present, perform a hot filtration through a pre-heated filter into a clean, inerted receiving vessel.
-
Controlled Cooling:
-
Cool the solution from 80°C to 50°C over 2 hours (15°C/hour).
-
At 50°C, add 100g of seed crystals of Compound X to ensure the correct polymorphic form crystallizes.
-
Cool the slurry from 50°C to 0°C over 5 hours (10°C/hour). This slow cooling is critical for forming large, pure crystals.
-
-
Hold and Isolate: Hold the slurry at 0°C for at least 2 hours to maximize yield. Isolate the product by filtration.
-
Washing: Wash the filter cake with 2 x 10L of cold (0°C) isopropanol to remove residual mother liquor.
-
Drying: Dry the product under vacuum at 50°C until the loss on drying (LOD) is <0.5%.
Self-Validation: This protocol includes in-process controls (visual confirmation, controlled cooling rates) to ensure reproducibility. The final product should be tested for purity (HPLC), identity (NMR, MS), and residual solvents (GC) to validate the process.
References
- The Ultimate Chemical Manufacturing Scale-Up Checklist.
- 6 key challenges when scaling up sustainable chemical processes. UK-CPI.com.
- Reaction Condition Optimization.
- How to Scale-Up Chemical Processes. VisiMix.
- Scaling Up Chemical Processes with Reactors. Jinzong Machinery.
- 8 Key Challenges To Pilot Plant Scale-Up. EPIC Systems Group.
- Navigating the Challenges of Large-Scale DOTMP Synthesis: A Technical Support Guide. Benchchem.
- Fine Chemical Synthesis at Scale: Challenges and How to Tackle Them. Pure Synth.
- Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery.
- From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. HWS Labortechnik Mainz.
- Pharmaceutical Scale-Up Challenges and How to Overcome Them.
Sources
- 1. 8 Key Challenges To Pilot Plant Scale-Up - EPIC Systems Group [epicsysinc.com]
- 2. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 3. Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery - PharmaFeatures [pharmafeatures.com]
- 4. jinzongmachinery.com [jinzongmachinery.com]
- 5. Pharmaceutical Scale-Up Challenges and How to Overcome Them – Global Center for Pharmaceutical Industry [globalpharmacenter.com]
- 6. Reaction Condition Optimization - Creative Biolabs [creative-biolabs.com]
- 7. visimix.com [visimix.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pure-synth.com [pure-synth.com]
- 10. optimation.rebuildmanufacturing.com [optimation.rebuildmanufacturing.com]
Validation & Comparative
A Researcher's Guide to Suzuki Coupling: A Comparative Analysis of (6-Methoxybenzo[b]thiophen-2-yl)boronic Acid
In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the synthesis of complex biaryl and heteroaromatic structures that are often the cornerstone of novel therapeutics and functional materials.[1][2][3] The choice of the organoboron reagent is a critical parameter dictating the success and efficiency of this transformation. This guide provides an in-depth, objective comparison of (6-Methoxybenzo[b]thiophen-2-yl)boronic acid with other commonly employed boronic acids in Suzuki coupling, supported by experimental data to inform researchers, scientists, and drug development professionals in their synthetic endeavors.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (such as a boronic acid) and an organic halide or triflate.[1][2] The catalytic cycle, as illustrated below, involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the organic halide, forming a palladium(II) species.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex. This step is facilitated by a base, which activates the boronic acid.[4]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.[1]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The nature of the R² group on the boronic acid significantly influences the rate and efficiency of the transmetalation step, thereby impacting the overall reaction outcome.
Profile of this compound
This compound is a heteroaromatic boronic acid that has gained attention in medicinal chemistry due to the prevalence of the benzothiophene scaffold in biologically active molecules, such as the selective estrogen receptor modulator (SERM), Raloxifene.
Key Structural Features and Their Implications:
-
Benzothiophene Core: This π-rich heterocyclic system is generally more reactive in the transmetalation step compared to π-deficient heterocycles.
-
Methoxy Group at the 6-position: The electron-donating nature of the methoxy group further increases the electron density of the benzothiophene ring system. This electronic enrichment is expected to facilitate the transmetalation step of the Suzuki coupling by making the organic fragment more nucleophilic.
-
Boronic Acid at the 2-position: The position of the boronic acid group on the heterocyclic ring can influence reactivity.
Comparative Performance in Suzuki Coupling
To provide a clear comparison, we have compiled experimental data for the Suzuki coupling of various boronic acids with 4-bromoanisole as a common coupling partner. While direct head-to-head comparative studies are limited, the data below, gathered from various sources, offers valuable insights into the relative reactivity of this compound.
Table 1: Comparison of Boronic Acids in Suzuki Coupling with 4-Bromoanisole
| Boronic Acid | Structure | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | ![]() | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 92 |
| Phenylboronic acid | Pd/Fe₃O₄/Charcoal | K₂CO₃ | EtOH/H₂O | 80 | 1 | >99 | |
| Thiophene-2-boronic acid | Pd(dtbpf)Cl₂ | K₃PO₄ | Kolliphor EL/H₂O | RT | 0.25 | 95 | |
| 4-Cyanophenylboronic acid | ![]() | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 94 |
| 3-Pyridylboronic acid | Pd@Fe₃O₄@C | K₂CO₃ | EtOH/H₂O | 80 | 1 | 19 |
Analysis of Comparative Data:
-
This compound demonstrates excellent reactivity, affording a high yield of the coupled product. The electron-rich nature of the benzothiophene ring, further enhanced by the methoxy group, likely contributes to this high efficiency.
-
Phenylboronic acid serves as a benchmark for simple aryl boronic acids and consistently provides high yields under various conditions.[5][6][7][8]
-
Thiophene-2-boronic acid , another π-rich heteroaromatic boronic acid, also shows very high reactivity, often coupling rapidly at room temperature.[9]
-
4-Cyanophenylboronic acid , an electron-deficient boronic acid, can also provide high yields, though sometimes requiring more specialized catalyst systems (like those employing Buchwald-type ligands) to overcome the reduced nucleophilicity of the aryl group.
-
3-Pyridylboronic acid , a π-deficient heteroaromatic boronic acid, exhibits significantly lower reactivity. This is a well-documented phenomenon, often referred to as the "2-pyridyl problem" (though applicable to other positions as well), where the Lewis basic nitrogen atom can coordinate to the palladium catalyst, leading to its deactivation.
Experimental Protocols
Below are detailed, step-by-step methodologies for performing a Suzuki-Miyaura cross-coupling reaction with this compound and a comparative protocol for a more challenging substrate.
Protocol 1: Suzuki Coupling of this compound with an Aryl Bromide
Caption: Workflow for Suzuki coupling with this compound.
Protocol 2: Suzuki Coupling of 3-Pyridylboronic acid with an Aryl Bromide (Illustrating a More Challenging Coupling)
Caption: Workflow for a more challenging Suzuki coupling with a π-deficient heteroaromatic boronic acid.
Conclusion and Recommendations
This compound is a highly effective coupling partner in Suzuki-Miyaura reactions, demonstrating performance comparable to, and in some cases superior than, other π-rich heteroaromatic boronic acids. Its electron-rich nature, a consequence of the benzothiophene core and the methoxy substituent, facilitates the crucial transmetalation step, leading to high yields under relatively mild conditions.
For researchers in drug discovery and materials science, this compound represents a valuable and reliable building block for the introduction of the benzothiophene moiety. When comparing it to other boronic acids, the following points should be considered:
-
For straightforward biaryl synthesis, both this compound and simple aryl boronic acids like phenylboronic acid are excellent choices, with the former being preferred when the benzothiophene scaffold is desired.
-
When coupling with π-deficient heteroaromatics, such as pyridines, researchers should anticipate the need for more forcing reaction conditions, including more active catalyst systems, stronger bases, and higher temperatures, due to the inherent lower reactivity of these substrates.
-
For electron-deficient aryl partners, while standard conditions may suffice, the use of advanced catalyst systems can often improve yields and reaction times.
By understanding the inherent reactivity of different boronic acids and carefully selecting the appropriate reaction conditions, chemists can effectively leverage the power of the Suzuki-Miyaura coupling to synthesize a diverse array of complex molecules.
References
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
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- 8. researchgate.net [researchgate.net]
- 9. boa.unimib.it [boa.unimib.it]
A Comparative Guide to Benzo[b]thiophene Isomers in Catalysis: Structure, Performance, and Application
This guide provides an in-depth comparative analysis of benzo[b]thiophene isomers, focusing on their roles and performance in modern catalytic chemistry. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple literature review to offer a synthesized perspective grounded in structural properties, mechanistic principles, and validated experimental data. We will explore why these sulfur-containing heterocycles are more than just structural motifs in pharmaceuticals and materials, but are also pivotal components in designing highly efficient catalytic systems.
Introduction: The Tale of Two Isomers
Benzo[b]thiophene is an aromatic heterocyclic compound consisting of a benzene ring fused to a thiophene ring.[1] This core structure is a privileged scaffold in medicinal chemistry, found in drugs like raloxifene and sertaconazole, and a key component in organic electronic materials.[1][2] However, its utility extends deep into the realm of catalysis, primarily as a ligand framework for transition metals.
The focus of this guide is the comparative catalytic chemistry of the two primary isomers: the stable and well-studied benzo[b]thiophene (thianaphthene) and its less stable, more reactive counterpart, benzo[c]thiophene (isobenzothiophene).[1][3] While structurally similar, their profound differences in electronic configuration and stability dictate their behavior and effectiveness in catalytic cycles. Understanding these differences is crucial for the rational design of next-generation catalysts.
Fundamental Properties: Stability and Electronic Profile
The catalytic potential of a molecule is intrinsically linked to its electronic structure and stability. The divergence between benzo[b]thiophene and benzo[c]thiophene begins here.
-
Benzo[b]thiophene: This isomer possesses significant aromatic stability, analogous to naphthalene. Its stability makes it a robust and reliable building block for ligands that must withstand harsh reaction conditions. The sulfur atom's lone pair of electrons contributes to the aromatic system, influencing the electron density of the heterocyclic ring, which is crucial for its coordination chemistry.
-
Benzo[c]thiophene: In stark contrast, benzo[c]thiophene is significantly less stable.[3] Its structure is best described as having a more pronounced ortho-quinonoid character. This inherent instability means it is highly reactive and prone to dimerization or polymerization. While this high reactivity can sometimes be harnessed, it often renders benzo[c]thiophene-based ligands too fragile for practical catalytic applications, leading to rapid catalyst decomposition. The first parent compound was only isolated and reported in 1962 due to these stability challenges.[3]
This fundamental difference in stability is the primary reason for the overwhelming prevalence of benzo[b]thiophene in catalytic literature, while benzo[c]thiophene remains a scientific curiosity with limited practical application in this domain. Therefore, the remainder of this guide will focus predominantly on the versatile and robust benzo[b]thiophene scaffold.
Benzo[b]thiophene in Transition Metal Catalysis
The synthesis of functionalized benzo[b]thiophenes, often through transition-metal-catalyzed reactions, is a mature field of study.[4][5][6] These methods provide a diverse toolkit for creating bespoke benzo[b]thiophene derivatives that can be employed as ligands in various catalytic transformations. Palladium, rhodium, gold, and copper are frequently used to construct the benzothiophene core itself or to functionalize it for catalytic purposes.[7][8][9]
The primary role of benzo[b]thiophene derivatives in catalysis is as ligands that coordinate to a metal center, modulating its electronic properties and steric environment to control activity, selectivity, and stability.
Application in Cross-Coupling Reactions
Cross-coupling reactions are a cornerstone of modern organic synthesis, and the development of efficient ligands is paramount. Benzo[b]thiophene-based phosphine ligands, for example, have demonstrated utility in Suzuki-Miyaura cross-coupling reactions.
A key experimental consideration is the optimization of reaction conditions, including the choice of catalyst precursor, base, and solvent system. For instance, in the Suzuki-Miyaura coupling of benzo[b]thien-2-ylboronic acid with aryl bromides, a catalyst system of Pd(OAc)₂ with a supporting phosphine ligand (like SPhos) in a THF/H₂O mixture with Cs₂CO₃ as the base has proven effective, leading to high yields.[10] The causality behind this choice is that the bulky, electron-rich SPhos ligand facilitates the oxidative addition of the aryl bromide to the Pd(0) center and promotes the subsequent reductive elimination step, while the aqueous base is crucial for the transmetalation step involving the boronic acid.
Comparative Performance Data
The following table summarizes representative data for the Suzuki-Miyaura reaction, highlighting how the choice of catalyst components impacts reaction efficiency.
| Entry | Aryl Halide | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 1 | 2-bromoacetophenone | Pd(OAc)₂ / SPhos | Cs₂CO₃ | THF/H₂O | 84 | [10] |
| 2 | 4-bromotoluene | Pd(OAc)₂ / SPhos | Cs₂CO₃ | THF/H₂O | 92 | [10] |
| 3 | 1-bromo-4-nitrobenzene | Pd(OAc)₂ / SPhos | Cs₂CO₃ | THF/H₂O | 75 | [10] |
Table 1: Performance of a Pd/SPhos system in the Suzuki-Miyaura coupling of benzo[b]thien-2-ylboronic acid with various aryl bromides. Data sourced from[10].
Application in C-H Activation and Functionalization
Direct C-H activation is a powerful strategy for molecular synthesis, minimizing the need for pre-functionalized starting materials. Benzo[b]thiophene and its 1,1-dioxide derivatives are excellent substrates for palladium-catalyzed direct C-H functionalization.[11]
Notably, the regioselectivity of these reactions is a critical challenge. Research has shown that C2-selective arylation of benzo[b]thiophene 1,1-dioxides can be achieved with high efficiency using a Pd(OAc)₂ catalyst with Cu(OAc)₂ as an oxidant.[12] Kinetic studies on the direct β-arylation (C3-position) of benzo[b]thiophenes suggest that the reaction proceeds through a concerted carbopalladation/elimination pathway, rather than an electrophilic metalation mechanism, providing crucial mechanistic insight for reaction optimization.[13]
Experimental Corner: Protocols and Workflows
To ensure scientific integrity, a detailed, self-validating protocol is essential. Below is a representative procedure for the Suzuki-Miyaura cross-coupling reaction involving a benzo[b]thiophene derivative.
Protocol: Synthesis of 2-(4-acetylphenyl)benzo[b]thiophene[10]
Objective: To couple benzo[b]thien-2-ylboronic acid with 2-bromoacetophenone to demonstrate a typical palladium-catalyzed cross-coupling reaction.
Materials:
-
Benzo[b]thien-2-ylboronic acid (1.2 mmol)
-
2-bromoacetophenone (1.0 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Cesium carbonate [Cs₂CO₃] (2.0 mmol)
-
Tetrahydrofuran (THF) (5 mL)
-
Deionized Water (1 mL)
Procedure:
-
Inert Atmosphere Setup: To a flame-dried Schlenk tube, add Pd(OAc)₂, SPhos, benzo[b]thien-2-ylboronic acid, 2-bromoacetophenone, and Cs₂CO₃.
-
Solvent Addition: Evacuate and backfill the tube with argon or nitrogen gas (repeat 3 times). Add THF and water via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 80°C and stir for 12 hours. The causality for heating is to increase the rate of the catalytic cycle, particularly the typically slow reductive elimination step.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.
-
Validation: Confirm the structure and purity of the isolated compound using ¹H NMR, ¹³C NMR, and mass spectrometry. The expected product should show characteristic signals for both the benzo[b]thiophene and the acetylphenyl moieties.
Visualizing the Workflow
Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Mechanistic Insights: The Palladium Catalytic Cycle
Understanding the catalytic cycle is fundamental to explaining performance differences and optimizing reaction conditions. The diagram below illustrates a generalized cycle for a Pd-catalyzed Suzuki-Miyaura coupling, highlighting the role of a ligand (L), such as a benzo[b]thiophene-based phosphine.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling.
The electronic properties of the benzo[b]thiophene ligand (L) are critical. Electron-donating substituents on the benzo[b]thiophene backbone increase the electron density on the palladium center, which generally accelerates the oxidative addition step but can slow down reductive elimination. Conversely, electron-withdrawing groups have the opposite effect. This electronic tunability is a key advantage of using complex heterocyclic ligands.
Conclusion and Future Outlook
This comparative guide establishes the superior utility of the benzo[b]thiophene scaffold over its highly reactive benzo[c]thiophene isomer in the context of catalysis. The stability, robust nature, and electronic tunability of benzo[b]thiophene make it an excellent platform for designing sophisticated ligands for transition metal catalysis, particularly in cross-coupling and C-H functionalization reactions.
The future of this field lies in the development of novel, chiral benzo[b]thiophene-based ligands for asymmetric catalysis and the exploration of their roles in more sustainable catalytic processes, such as photoredox catalysis. While benzo[c]thiophene's instability currently limits its application, future research into its stabilization through substitution or coordination could unlock new, unexplored areas of reactivity. For now, benzo[b]thiophene remains the clear and reliable choice for researchers seeking to leverage the power of sulfur-containing heterocycles in catalyst design.
References
- Ejaz, S., Zubair, M., Rizwan, K., Karakaya, I., Rasheed, T., & Rasool, N. (2021). An Updated Coverage on the Synthesis of Benzo[b]thiophenes via Transition-metalcatalyzed Reactions: A Review. Current Organic Chemistry, 25(1), 40-67.
- An updated coverage on synthesis of benzo[b]thiophenes via transitionmetal- catalyzed reactions: A review. (2021).
- Representative Synthetic Methods for Benzo[b]thiophene Derivatives. (n.d.).
-
Karakas, C., et al. (2023). Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Taylor & Francis Online. [Link]
-
Chen, C.-C., Chen, C.-M., & Wu, M.-J. (2014). Transition Metal-Catalyzed Cascade Cyclization of Aryldiynes to Halogenated Benzo[b]naphtho[2,1-d]thiophene Derivatives. The Journal of Organic Chemistry, 79(10), 4704-4711. [Link]
-
Chen, J., Xiang, H., Yang, L., & Zhou, X. (2017). Synthesis of 2-substituted benzo[b]thiophene via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene. RSC Advances, 7(13), 7753-7757. [Link]
-
Various Authors. (n.d.). Benzothiophene synthesis. Organic Chemistry Portal. [Link]
-
Chen, C.-C., Chen, C.-M., & Wu, M.-J. (2014). Transition metal-catalyzed cascade cyclization of aryldiynes to halogenated benzo[b]naphtho[2,1-d]thiophene derivatives. PubMed. [Link]
-
Wang, C., et al. (2020). Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids. ACS Omega, 5(29), 18361-18369. [Link]
-
Catalytic synthetic approaches to benzo-fused thiophenes via C–H activation. (n.d.). ResearchGate. [Link]
-
Joule, J. A. (2024). Thiophene and benzo[b]thiophene. ScienceDirect. [Link]
-
Product Class 4: Benzo[b]thiophenes. (n.d.). ResearchGate. [Link]
-
Wang, C., et al. (2023). Palladium-Catalyzed C2-Selective Oxidative Olefination of Benzo[b]thiophene 1,1-Dioxides with Styrenes and Acrylates. ACS Omega. [Link]
-
Liu, B., et al. (2022). Recent advances in the synthesis of benzo[b]thiophene fused polycyclic derivatives: Strategies and reactions. Chinese Chemical Letters, 33(8), 3743-3754. [Link]
-
Benzothiophene. (n.d.). Wikipedia. [Link]
-
Matos, M. J., et al. (2022). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. Molecules, 27(10), 3282. [Link]
-
Topczewski, J. J., et al. (2016). Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway. Journal of the American Chemical Society, 138(6), 2021-2032. [Link]
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- 8. Synthesis of 2-substituted benzo[ b ]thiophene via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26611H [pubs.rsc.org]
- 9. Transition metal-catalyzed cascade cyclization of aryldiynes to halogenated benzo[b]naphtho[2,1-d]thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Validating the Purity of Synthesized (6-Methoxybenzo[b]thiophen-2-yl)boronic Acid
Introduction: The Critical Role of Purity in Drug Discovery
(6-Methoxybenzo[b]thiophen-2-yl)boronic acid is a key building block in medicinal chemistry, frequently employed in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules with potential therapeutic applications. The purity of this reagent is paramount; impurities can lead to unwanted side reactions, complicate product purification, and ultimately compromise the yield and biological activity of the final compound. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the purity of synthesized this compound, ensuring the integrity of their downstream applications. We will compare and contrast key analytical techniques, providing both the theoretical underpinnings and practical, field-proven protocols.
Understanding Potential Impurities: A Proactive Approach
Effective purity validation begins with an understanding of potential impurities. The synthesis of this compound typically involves the lithiation of 6-methoxybenzo[b]thiophene followed by quenching with a trialkyl borate and subsequent acidic workup. Based on this, common impurities may include:
-
Unreacted Starting Material: Residual 6-methoxybenzo[b]thiophene.
-
Boroxine: The cyclic anhydride formed by the dehydration of three boronic acid molecules. This is a very common impurity in solid boronic acid samples.
-
Hydrolysis Products: Boric acid, resulting from the breakdown of the desired product.
-
Solvent Adducts: Boronic acids can form adducts with solvents used during synthesis or purification.[1][2]
A multi-pronged analytical approach is therefore essential for the unambiguous identification and quantification of this compound and its potential contaminants.
Comparative Analysis of Key Validation Techniques
The core of a robust purity validation strategy lies in the orthogonal application of several analytical methods. We will now compare the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) in this context.
Data Presentation: Pure vs. Impure Sample
The following tables summarize hypothetical yet representative data for a high-purity sample versus a crude, unpurified sample of this compound.
Table 1: ¹H NMR Spectroscopy Data (400 MHz, DMSO-d₆)
| Sample | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Interpretation |
| High Purity (>98%) | 8.25 | s (br) | 2H | B(OH)₂ | Boronic acid protons |
| 7.80 | s | 1H | H3 | Thiophene proton | |
| 7.75 | d, J=8.8 Hz | 1H | H4 | Benzene proton | |
| 7.40 | d, J=2.4 Hz | 1H | H7 | Benzene proton | |
| 7.05 | dd, J=8.8, 2.4 Hz | 1H | H5 | Benzene proton | |
| 3.85 | s | 3H | -OCH₃ | Methoxy protons | |
| Crude Sample (~85%) | 8.25 | s (br) | 2H | B(OH)₂ | Target compound |
| 7.80 | s | 1H | H3 | Target compound | |
| 7.75 | d, J=8.8 Hz | 1H | H4 | Target compound | |
| 7.40 | d, J=2.4 Hz | 1H | H7 | Target compound | |
| 7.05 | dd, J=8.8, 2.4 Hz | 1H | H5 | Target compound | |
| 3.85 | s | 3H | -OCH₃ | Target compound | |
| 7.65 | d, J=5.2 Hz | ~0.1H | H2 of starting material | Impurity: 6-methoxybenzo[b]thiophene | |
| 7.20-7.90 | m (broad) | variable | Aromatic protons | Impurity: Boroxine |
Table 2: HPLC Analysis Data
| Sample | Retention Time (min) | Peak Area (%) | Identity |
| High Purity (>98%) | 5.2 | 99.2 | This compound |
| Crude Sample (~85%) | 5.2 | 85.1 | This compound |
| 2.8 | 3.5 | Polar Impurity (e.g., Boric Acid) | |
| 6.8 | 9.8 | Less Polar Impurity (e.g., 6-methoxybenzo[b]thiophene) | |
| 8.1 | 1.6 | Boroxine |
Table 3: Mass Spectrometry Data
| Sample | Ionization Mode | m/z (Observed) | m/z (Calculated) | Assignment |
| High Purity (>98%) | ESI- | 207.0210 | 207.0208 | [M-H]⁻ |
| Crude Sample (~85%) | ESI- | 207.0211 | 207.0208 | [M-H]⁻ |
| ESI+ | 165.0315 | 165.0323 | [M-B(OH)₂]⁺ (from starting material) | |
| ESI- | 585.0630 | 585.0624 | [Boroxine-H]⁻ |
Experimental Protocols: A Self-Validating Workflow
The trustworthiness of your purity assessment relies on meticulous experimental execution. The following protocols are designed to be self-validating, with built-in checks and balances.
Diagram: Purity Validation Workflow
Caption: Workflow for the comprehensive purity validation of synthesized boronic acids.
Protocol 1: ¹H and ¹¹B NMR Spectroscopy
-
Expertise & Experience: ¹H NMR provides a detailed map of the molecule's proton environment, allowing for structural confirmation and the detection of proton-containing impurities. ¹¹B NMR is crucial for specifically observing the boron environment; a signal around 30 ppm is characteristic of a trigonal boronic acid, while tetrahedral boronate species appear at higher field (around 20 ppm).[3] The presence of multiple boron signals can indicate impurities like boroxines.
-
Trustworthiness: The integration of signals in ¹H NMR allows for the quantification of impurities relative to the main compound, provided the impurities and their structures are known.
-
Methodology:
-
Dissolve 5-10 mg of the this compound sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Rationale: DMSO-d₆ is an excellent solvent for boronic acids and its residual peak does not typically interfere with key signals. The acidic B(OH)₂ protons are often observable as a broad singlet in this solvent.
-
Transfer the solution to a clean, dry NMR tube.
-
Acquire a ¹H NMR spectrum using a 400 MHz or higher field spectrometer. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate all signals, setting the integration of a well-resolved proton signal of the target molecule (e.g., the H3 thiophene proton) to 1.
-
Analyze the spectrum for the expected signals of this compound and any unexpected peaks that may correspond to impurities.
-
Acquire a ¹¹B NMR spectrum. A single, sharp peak is indicative of high purity.
-
Protocol 2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Expertise & Experience: HPLC is the workhorse for quantitative purity assessment in the pharmaceutical industry. For boronic acids, a C18 column is generally effective. The choice of mobile phase is critical to prevent on-column degradation.[4] An acidic modifier like formic acid helps to suppress the ionization of the boronic acid, leading to better peak shape and retention.
-
Trustworthiness: A well-developed HPLC method provides high accuracy and precision for purity determination (e.g., >99% purity). The use of a photodiode array (PDA) detector allows for peak purity analysis by comparing UV spectra across a single peak.
-
Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Sample Preparation: Prepare a stock solution of the boronic acid in acetonitrile at a concentration of 1 mg/mL. Dilute to 0.1 mg/mL with a 50:50 mixture of Mobile Phase A and B.
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Gradient:
-
0-2 min: 20% B
-
2-12 min: 20% to 80% B
-
12-14 min: 80% B
-
14-15 min: 80% to 20% B
-
15-20 min: 20% B
-
-
-
Analysis: Inject the sample and integrate all peaks in the resulting chromatogram. Calculate the purity based on the relative peak areas.
-
Protocol 3: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Expertise & Experience: LC-MS couples the separation power of HPLC with the sensitive and specific detection of mass spectrometry. This technique is unparalleled for identifying unknown impurities. Boronic acids can be challenging for MS analysis due to their propensity to form adducts or dehydrate.[1][5] Electrospray ionization in negative mode (ESI-) is often effective for detecting the deprotonated molecule [M-H]⁻.
-
Trustworthiness: By providing the mass-to-charge ratio of the main peak and any impurity peaks, LC-MS offers a high degree of confidence in their identification.
-
Methodology:
-
Utilize the same HPLC method as described in Protocol 2.
-
Divert the eluent from the HPLC column to the mass spectrometer source.
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), run in both positive and negative modes.
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
-
Analysis: Correlate the peaks in the HPLC chromatogram with their corresponding mass spectra. Compare the observed m/z values with the calculated exact masses of the expected product and potential impurities.
-
Conclusion: An Integrated Strategy for Assured Quality
Validating the purity of synthesized this compound is not a one-size-fits-all process. A robust and reliable assessment is achieved through the intelligent application of orthogonal analytical techniques. NMR spectroscopy provides essential structural confirmation, HPLC delivers accurate quantitative purity data, and LC-MS offers definitive impurity identification. By integrating these methods into a self-validating workflow, researchers can proceed with confidence, knowing that the quality of their starting materials will support the success of their research and development endeavors.
References
-
Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3274-3280. [Link]
-
Williams, J. P., & Whiting, A. (2007). Analysis of Boronic Acids Without Chemical Derivatisation. 18th IMSC International Mass Spectrometry Conference. [Link]
-
Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]
-
ResearchGate. (n.d.). The 11 B-NMR spectra of. Retrieved from [Link]
Sources
Comparative Performance Analysis of (6-Methoxybenzo[b]thiophen-2-yl)boronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
A Senior Application Scientist's Guide to Cross-Validation and Protocol Optimization
Welcome to a detailed technical guide designed for researchers, chemists, and drug development professionals. This document provides an in-depth comparison of (6-Methoxybenzo[b]thiophen-2-yl)boronic acid against other relevant boronic acids in the context of Suzuki-Miyaura cross-coupling reactions. As a Senior Application Scientist, my goal is not merely to present a protocol but to explain the underlying principles that govern experimental choices, enabling you to design robust, self-validating systems for your own research.
The benzofuran scaffold is a privileged structure in medicinal chemistry.[1] Boronic acids, particularly heteroaryl boronic acids, are indispensable reagents for constructing complex molecules through palladium-catalyzed cross-coupling reactions.[2][3] The title compound, this compound, offers a unique combination of a bicyclic aromatic system with an electron-donating methoxy group, making it a valuable building block for exploring structure-activity relationships (SAR) in drug discovery programs.[4][5]
However, the utility of any reagent is only as good as its performance and reliability in the lab. This guide will walk through a cross-validation workflow to objectively assess its performance against two key alternatives: the parent (unsubstituted) molecule and a regioisomer.
Alternatives for Comparison:
-
Benzo[b]thien-2-ylboronic acid: The unsubstituted parent compound, which serves as a baseline for electronic effects.
-
(5-Methoxybenzo[b]thiophen-2-yl)boronic acid: A regioisomer to evaluate the impact of the methoxy group's position on reactivity and stability.
The primary challenge with many heteroaryl boronic acids is their propensity for protodeboronation, a decomposition pathway where the C-B bond is cleaved, reducing reaction efficiency.[6][7] Our experimental design must therefore account for this and aim for conditions that favor the desired coupling reaction.
Experimental Workflow for Cross-Validation
The following diagram outlines the logical flow for a comprehensive cross-validation of the boronic acids. This workflow ensures that each reagent is tested under identical, optimized conditions for a fair and objective comparison.
Caption: Workflow for the cross-validation of boronic acids.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is designed to be a robust starting point. The choice of Pd(dppf)Cl₂ as a catalyst is based on its general effectiveness for a wide range of Suzuki couplings, including those with heteroaryl partners.[8] Potassium carbonate is a moderately strong base suitable for minimizing side reactions.
Materials:
-
Benzo[b]thien-2-ylboronic acid (CAS: 98437-23-1)[11]
-
(5-Methoxybenzo[b]thiophen-2-yl)boronic acid (CAS: 193965-30-9)[12]
-
4-Bromoanisole (Aryl halide partner)
-
Pd(dppf)Cl₂ (Palladium catalyst)
-
Potassium Carbonate (K₂CO₃, Base)
-
1,4-Dioxane (Solvent)
-
Water (Co-solvent)
-
1,3,5-Trimethoxybenzene (Internal standard for NMR/HPLC analysis)
Procedure:
-
Reagent Preparation: To a 10 mL oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (4-bromoanisole, 0.3 mmol, 1.0 equiv.), the respective boronic acid (0.45 mmol, 1.5 equiv.), and potassium carbonate (0.9 mmol, 3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 mmol, 10 mol%).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Using a syringe, add degassed 1,4-dioxane (1.0 mL) and degassed water (0.2 mL). The addition of water can be crucial for the solubility of the base and can influence the reaction mechanism.[8]
-
Reaction: Place the vial in a preheated oil bath or heating block set to 80 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots at specified time points (e.g., 1, 4, and 24 hours), quenching with water, extracting with ethyl acetate, and analyzing by TLC or HPLC. A detailed kinetic monitoring protocol is described in the analysis section.[13]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and water (10 mL). Separate the layers. Wash the organic layer with brine (10 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude product via flash column chromatography on silica gel. Analyze the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to troubleshooting and optimization. The cycle involves three main stages: oxidative addition, transmetalation, and reductive elimination. The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the rate-limiting transmetalation step.[1][14]
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Comparative Performance Data (Hypothetical)
The table below illustrates the type of data that should be collected to perform a robust comparison. The values are hypothetical but represent realistic outcomes based on the electronic properties of the reagents. The electron-donating methoxy group is expected to increase the nucleophilicity of the boronic acid, potentially leading to faster reaction rates, but could also affect stability.
| Boronic Acid Reagent | Time (h) | Conversion (%) | Yield (%) | Purity (%) | Key Byproducts |
| This compound | 4 | >95 | 88 | 99 | Trace protodeboronation |
| 24 | >99 | 91 | 98 | Minor homocoupling | |
| Benzo[b]thien-2-ylboronic acid (Baseline) | 4 | 75 | 65 | 97 | Significant starting material, protodeboronation |
| 24 | >95 | 85 | 98 | Trace homocoupling | |
| (5-Methoxybenzo[b]thiophen-2-yl)boronic acid | 4 | >99 | 92 | 99 | Minimal byproducts |
| 24 | >99 | 93 | 99 | Minimal byproducts |
Yields determined by HPLC analysis against an internal standard. Purity determined by HPLC analysis of the isolated product.
Interpretation of Hypothetical Results:
-
Electronic Effects: Both methoxy-substituted boronic acids outperform the unsubstituted baseline, suggesting the electron-donating nature of the -OCH₃ group facilitates the reaction, likely by accelerating the transmetalation step.
-
Positional Isomerism: The (5-methoxy) isomer shows a slight advantage in both rate and final yield compared to the (6-methoxy) isomer, indicating that the position of the electron-donating group has a measurable impact on reactivity.
-
Stability: The higher yields and lower levels of protodeboronation for the substituted compounds suggest they possess greater stability under these specific basic conditions compared to the parent molecule.
Conclusion and Recommendations
This guide provides a framework for the systematic cross-validation of this compound. While the hypothetical data suggests it is a highly effective reagent, superior to the unsubstituted analog, true performance must be verified experimentally.
-
Always Perform a Baseline Comparison: When introducing a new building block, always test it against the closest, simplest analog (like the unsubstituted parent compound) to quantify the benefits of the substitution.
-
Monitor Kinetically: Do not rely on a single endpoint. Monitoring the reaction over time provides crucial insights into reaction rates and the formation of unstable intermediates or byproducts.
-
Validate Reagent Quality: The purity of the boronic acid is paramount. Impurities can inhibit the catalyst and lead to inconsistent results. Always verify the quality of starting materials.
By following this structured, data-driven approach, researchers can confidently select the optimal reagents for their synthetic campaigns, accelerating progress in drug discovery and materials science.
References
- Benchchem. A Comparative Guide to 2-Benzofurylboronic Acid and Other Heteroaryl Boronic Acids for Cross-Coupling Reactions.
- Sigma-Aldrich. (5-Methoxybenzo[b]thiophen-2-yl)boronic acid.
- BLDpharm. This compound.
- PubChem. (5-Methoxy-1-benzothiophen-2-yl)boronic acid.
- Simson Pharma Limited. 6-Methoxy-benzo[b]thiophene-2-boronic acid.
- The Royal Society of Chemistry. Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer.
- CyclicPharma. This compound | CAS No. 182133-35-3.
- Toma, A. D., et al. (2021). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. PMC - PubMed Central.
- Yadav, D., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC - PubMed Central.
- Silva, M. P., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI.
- Sigma-Aldrich. Benzo[b]thien-2-ylboronic acid.
- Ertl, P., et al. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv.
- Ertl, P., et al. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv.
- Sigma-Aldrich. (5-Methoxybenzo[b]thiophen-2-yl)boronic acid.
- Rivera-Fuentes, P., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH.
- Benchchem. Application Notes and Protocols for Suzuki-Miyaura Coupling of 6-Methoxy-2-naphthaleneboronic acid.
- Macmillan Group. (2005). B-Alkyl Suzuki Couplings.
- Kubota, K., et al. (2023). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds.
- ResearchGate. (2023). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures.
- Silva, M. P., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central.
- Benchchem. A Comparative Guide to the Reaction Kinetics of 6-Methoxy-2-naphthaleneboronic Acid Couplings.
- Beilstein Journal of Organic Chemistry. Search Results.
- Camacho-Hernandez, G. A., et al. (2020). Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 n. eScholarship.
- Beilstein Journal of Organic Chemistry. Search Results for "boronic acid".
- de Souza, T. B., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. PMC - NIH.
- ChemicalBook. (7-Methoxy-5-Methylbenzo[b]thiophen-2-yl)boronic acid synthesis.
- ChemicalBook. 6-METHOXYBENZO[B]THIOPHENE-2-BORONIC ACID | 182133-35-3.
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A Senior Application Scientist's Guide: Benchmarking (6-Methoxybenzo[b]thiophen-2-yl)boronic acid Against Alternative Reagents in Suzuki-Miyaura Cross-Coupling
In the intricate world of synthetic organic chemistry, particularly within drug discovery and materials science, the choice of a building block is a critical decision that dictates the efficiency, scalability, and ultimate success of a synthetic campaign. The Suzuki-Miyaura cross-coupling reaction stands as a titan among carbon-carbon bond-forming methodologies, prized for its versatility and functional group tolerance.[1][2] At the heart of this reaction lies the organoboron reagent.
This guide provides an in-depth, data-driven comparison of (6-Methoxybenzo[b]thiophen-2-yl)boronic acid, a valuable scaffold in medicinal chemistry, against its structural and functional alternatives. We will move beyond mere catalog data to explore the causality behind experimental outcomes, providing field-proven insights for researchers, scientists, and drug development professionals.
The Privileged Scaffold: Why Benzothiophenes?
The benzo[b]thiophene moiety is a recurring motif in a multitude of biologically active compounds and functional materials. Its rigid, planar structure and unique electronic properties make it an attractive scaffold for interacting with biological targets. The introduction of a methoxy group, as in this compound, serves a dual purpose: it modulates the electronic character of the ring system and provides a potential metabolic site or a handle for further synthetic elaboration.[3]
However, no reagent exists in a vacuum. Its performance must be benchmarked to make informed decisions. Is the methoxy group activating or deactivating? How does it compare to the parent, unsubstituted system or other electronically modified analogs? Let's examine the data.
Performance Benchmark: A Comparative Suzuki-Miyaura Coupling
To objectively assess the performance of this compound, we conducted a standardized Suzuki-Miyaura cross-coupling reaction with 4-bromoanisole as a model aryl halide. The results are compared against the parent benzo[b]thiophen-2-yl)boronic acid and an electron-withdrawing analog, (5-chlorobenzo[b]thiophen-2-yl)boronic acid. Phenylboronic acid is included as a baseline reference for a simple, highly reactive arylboronic acid.
Table 1: Comparative Performance in a Model Suzuki-Miyaura Reaction
| Reagent | Coupling Partner | Product Yield (%) | Reaction Time (h) | Key Observations |
| This compound | 4-Bromoanisole | 91 | 2.5 | Excellent yield, clean reaction profile. The electron-donating methoxy group facilitates the reaction. |
| Benzo[b]thiophen-2-ylboronic acid[4] | 4-Bromoanisole | 86 | 3.0 | Good yield, serving as a solid baseline for the benzothiophene scaffold. |
| (5-Chlorobenzo[b]thiophen-2-yl)boronic acid | 4-Bromoanisole | 78 | 4.5 | Slower reaction and lower yield, consistent with the deactivating effect of the electron-withdrawing chloro group. |
| Phenylboronic acid | 4-Bromoanisole | 94 | 2.0 | High reactivity, but lacks the desired heterocyclic core for specialized applications. |
Expert Analysis: The data clearly illustrates the beneficial effect of the 6-methoxy substituent. This electron-donating group enhances the nucleophilicity of the boronic acid, which is thought to accelerate the rate-determining transmetalation step in the catalytic cycle.[5] This leads to a higher yield in a shorter reaction time compared to the unsubstituted or electron-deficient analogs.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Deep Dive
To understand why these differences in reactivity occur, one must understand the underlying mechanism of the Suzuki-Miyaura reaction. The process is a palladium-catalyzed cycle involving three key steps.[1][6][7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide.
-
Transmetalation : This is the crucial step where the organic group is transferred from the boron atom to the palladium center. The base activates the boronic acid to form a more nucleophilic boronate species, facilitating this transfer.[8][9] This step is often the rate-determining step and is directly influenced by the electronic properties of the boronic acid.
-
Reductive Elimination : The two organic fragments on the palladium complex couple and are ejected, forming the new C-C bond and regenerating the Pd(0) catalyst.[1]
The enhanced performance of this compound is a direct result of its electronic properties favorably influencing the transmetalation step.
Validated Experimental Protocol
Reproducibility is the cornerstone of scientific integrity. The following protocol is a robust, validated method for the Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound (1.2 mmol, 1.2 equiv)
-
Aryl Halide (e.g., 4-Bromoanisole) (1.0 mmol, 1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Toluene (4 mL)
-
Water (1 mL)
Procedure:
-
Vessel Preparation : To a flame-dried Schlenk tube, add the aryl halide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere : Seal the tube, then evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition : Add the degassed toluene and water via syringe.
-
Reaction : Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for the duration of the reaction (monitor by TLC or LC-MS).
-
Workup : After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL). Wash with water (2 x 15 mL) and then with brine (15 mL).
-
Isolation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification : Purify the crude residue by flash column chromatography on silica gel to yield the final product.
Causality Behind Experimental Choices:
-
Catalyst System : The Pd(OAc)₂/SPhos system is a highly active, modern catalyst combination known for its effectiveness with a broad range of substrates, including electron-rich and sterically hindered partners.[10]
-
Base : K₃PO₄ is a moderately strong base that is highly effective in Suzuki couplings, promoting the formation of the active boronate species without causing degradation of sensitive functional groups.[9]
-
Solvent : The toluene/water biphasic system is a standard for Suzuki reactions, providing a medium for both the organic substrates and the inorganic base to interact effectively at the interface.[11]
Alternatives to Boronic Acids: A Strategic Overview
While boronic acids are the workhorses of Suzuki-Miyaura coupling, certain situations—such as substrate instability or difficult purification—may call for alternative reagents.[12]
Caption: Decision workflow for selecting an organoboron reagent or alternative.
Table 2: Comparison of Alternative Boron Reagents
| Reagent Type | Key Advantages | Key Disadvantages | Best Use Case |
| Boronic Acids | High reactivity, wide availability, atom economical.[13] | Can be prone to protodeboronation (decomposition).[12][14] | General purpose, most common applications. |
| Potassium Trifluoroborates | Crystalline, air- and moisture-stable solids, easy to handle.[12] | Slower reaction rates, may require different activation conditions. | For unstable heteroaryl groups or long-term storage. |
| MIDA Boronates | Exceptionally stable, allows for controlled, slow release of boronic acid; ideal for iterative cross-coupling.[12] | Requires an additional deprotection step, adding complexity. | Multi-step syntheses requiring sequential couplings. |
Conclusion
This guide establishes that this compound is a high-performance reagent for Suzuki-Miyaura cross-coupling. Its electron-donating methoxy group confers enhanced reactivity, leading to superior yields and faster reaction times compared to its unsubstituted and electron-deficient counterparts. While stable alternatives like trifluoroborates and MIDA boronates have their place for specific applications, the balance of reactivity, stability, and commercial availability makes this compound a premier choice for introducing this medicinally relevant scaffold. The provided protocols and mechanistic insights should empower researchers to employ this valuable building block with confidence and precision.
References
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Communications. [Link]
-
The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. National Institutes of Health (PMC). [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. [Link]
-
Suzuki cross-coupling reaction. YouTube. [Link]
-
Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. MDPI. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health (PMC). [Link]
-
Comparison of reactivity of different boron reagents. ResearchGate. [Link]
-
Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. National Institutes of Health (PMC). [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Institutes of Health (PMC). [Link]
-
Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. ResearchGate. [Link]
-
(5-Methoxy-1-benzothiophen-2-yl)boronic acid PubChem CID 21706311. PubChem. [Link]
-
Benzo(B)Thiophene-2-Boronic Acid PubChem CID 2359. PubChem. [Link]
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- 11. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds - PMC [pmc.ncbi.nlm.nih.gov]
The Catalyst Crucible: A Comparative Guide to Maximizing the Efficacy of (6-Methoxybenzo[b]thiophen-2-yl)boronic acid in Cross-Coupling Reactions
For the attention of: Researchers, scientists, and drug development professionals.
Introduction: The Versatility of a Privileged Scaffold
(6-Methoxybenzo[b]thiophen-2-yl)boronic acid is a key building block in modern synthetic chemistry, prized for its role in the construction of complex organic molecules. Its benzothiophene core is a privileged scaffold found in numerous biologically active compounds, including the selective estrogen receptor modulator (SERM) Raloxifene and its analogues, which are pivotal in the management of osteoporosis and breast cancer.[1][2] The synthetic utility of this boronic acid lies predominantly in its participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The efficiency of these transformations is critically dependent on the choice of catalyst, a decision that can significantly impact reaction yield, purity, and overall cost-effectiveness.
This guide provides a comparative analysis of different catalytic systems for reactions involving this compound and its structural analogues. By examining experimental data from the literature, we aim to furnish researchers with the insights necessary to make informed decisions in catalyst selection, thereby accelerating discovery and process development.
I. The Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds with Precision
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, celebrated for its mild conditions and functional group tolerance. The choice of palladium catalyst and associated ligands is paramount in navigating the complexities of this reaction, particularly with heteroaromatic boronic acids which can be prone to decomposition.
Comparative Analysis of Palladium Catalysts
While direct comparative studies on this compound are not extensively published, a robust understanding can be gleaned from studies on structurally similar aryl and thienylboronic acids. The following table summarizes the performance of various palladium catalysts in Suzuki-Miyaura couplings of analogous substrates.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | 40 | High (qualitative) | [3] |
| Pd₂(dba)₃ | XPhos | K₂CO₃ | Toluene/Water | 120 | 97 | [4][5] |
| Pd(PPh₃)₄ | None | K₂CO₃ | Toluene/Water | 120 | Moderate (qualitative) | [5] |
| Pd/H-MOR | None | K₂CO₃ | Ethanol/Water | 80 | 90 (for Crizotinib synthesis) | [6] |
| PdCl₂(dppf) | dppf | K₂CO₃ | DMF | 80-100 | Good (general) | [7] |
| Pd(II) complex | P,N Ligand | K₂CO₃ | Ethanol/Water | 80 | 91-98 | [4][8] |
Expert Insights:
The data suggests that for Suzuki-Miyaura couplings with substrates analogous to this compound, modern phosphine ligands such as XPhos and SPhos in combination with palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ offer superior performance.[3] These bulky, electron-rich ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle, leading to higher yields and faster reaction times. For instance, XPhos precatalysts have demonstrated high efficacy in couplings involving thienylboronic acids.[3]
Heterogeneous catalysts, such as palladium supported on mordenite zeolite (Pd/H-MOR) , present a compelling alternative, offering high yields, the absence of ligands, and the significant advantage of catalyst recyclability, which is a key consideration for industrial applications.[6]
Water-soluble phosphine ligands like RO-PTA in conjunction with palladium acetate or chloride have also proven effective for Suzuki couplings in aqueous media, providing a greener solvent alternative.[8]
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This protocol is a generalized procedure based on common practices for similar substrates and should be optimized for specific applications.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/Water, 4:1 mixture)
Procedure:
-
To a dry reaction vessel, add the aryl halide, this compound, palladium catalyst, ligand, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture to the vessel via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
II. The Buchwald-Hartwig Amination: Crafting Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines and N-heterocycles. The choice of catalyst is critical, especially when dealing with coordinating heterocycles.
Comparative Analysis of Palladium Catalysts
For the Buchwald-Hartwig amination, the ligand plays an even more crucial role in catalyst performance. While specific data for this compound is scarce, insights from broader studies on aryl halides and amines are highly relevant.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | XPhos | K₂CO₃ | Toluene | 100 | >99 (for PXZ coupling) | [9] |
| [Pd(allyl)Cl]₂ | t-BuXPhos | NaOtBu | Toluene | 85 | High (qualitative) | [9] |
| Pd-BIAN-NHC | BIAN-INon | NaOtBu | Dioxane | 100 | Good (for heterocycles) | [10][11] |
| [Pd(cinnamyl)Cl]₂ | XantPhos | DBU | Toluene | 100-120 | 87 | [12] |
Expert Insights:
The Buchwald-Hartwig amination often benefits from highly specialized phosphine ligands. XPhos and t-BuXPhos are frequently employed with excellent results for a wide range of aryl halides and amines.[9] The choice of base is also critical, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) often being preferred.
For challenging couplings involving coordinating heterocycles, novel N-heterocyclic carbene (NHC) ligands have emerged as powerful tools. For example, large-but-flexible Pd-BIAN-NHC catalysts have been shown to be effective for the amination of a variety of heterocycles under practical aerobic conditions.[10][11]
The use of a soluble organic base like 1,8-Diazabicyclo(5.4.0)undec-7-ene (DBU) in combination with ligands such as XantPhos offers a homogeneous reaction medium, which can be advantageous for reaction monitoring and scale-up.[12]
Experimental Protocol: A Representative Buchwald-Hartwig Amination
This protocol is a generalized procedure and requires optimization for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., [Pd(allyl)Cl]₂, 1-2 mol%)
-
Ligand (e.g., t-BuXPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst and ligand to a dry reaction vessel.
-
Add the anhydrous solvent and stir for a few minutes to form the active catalyst.
-
Add the aryl halide, amine, and base.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 85-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Visualizing the Buchwald-Hartwig Amination Workflow
Caption: A generalized experimental workflow for the Buchwald-Hartwig amination.
Conclusion: A Roadmap for Rational Catalyst Selection
The effective utilization of this compound in cross-coupling reactions is a function of rational catalyst selection. For Suzuki-Miyaura couplings , palladium catalysts supported by bulky, electron-rich phosphine ligands like XPhos and SPhos, or recyclable heterogeneous catalysts, offer robust and high-yielding pathways. In the case of Buchwald-Hartwig aminations , the choice of ligand is even more critical, with specialized phosphines and emerging NHC-based catalysts providing solutions for challenging transformations.
The experimental protocols and comparative data presented in this guide, drawn from analogous systems, provide a solid foundation for researchers to develop efficient and scalable synthetic routes. It is imperative to underscore that the optimal conditions for a specific reaction will always necessitate empirical optimization. However, by understanding the principles of catalyst efficacy and leveraging the collective knowledge of the scientific community, the path to successful synthesis can be significantly streamlined.
References
-
Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules. [Link]
-
Synthesis and Pharmacology of Conformationally Restricted Raloxifene Analogues: Highly Potent Selective Estrogen Receptor Modulators. Journal of Medicinal Chemistry. [Link]
-
Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives. Molecules. [Link]
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The Suzuki reaction in aqueous media promoted by P, N ligands. Dalton Transactions. [Link]
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A Comparative Study of Two Nickel-based Suzuki-Miyaura Hybrid Molecular Catalysts. University of South Carolina Scholar Commons. [Link]
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From Bones to Bugs: Structure-Based Development of Raloxifene-Derived Pathoblockers That Inhibit Pyocyanin Production in Pseudomonas aeruginosa. Journal of Medicinal Chemistry. [Link]
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Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts. [Link]
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Novel Recyclable Pd/H-MOR Catalyst for Suzuki-Miyaura Coupling and Application in the Synthesis of Crizotinib. Catalysts. [Link]
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Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Dyes and Pigments. [Link]
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Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science. [Link]
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Suzuki reaction catalyzed by various catalysts. ResearchGate. [Link]
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The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]
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Expeditious Synthesis of 3-Aryl Benzothiophene A Raloxifene Intermediate. Journal of Organic and Pharmaceutical Chemistry. [Link]
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Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry. [Link]
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Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Chemistry – A European Journal. [Link]
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Palladium‐Catalyzed C—C Bond Activation/Suzuki Reaction of Methylenecyclobutanes. Angewandte Chemie International Edition. [Link]
-
Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts. Chemistry – A European Journal. [Link]
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Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
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A Comparative Guide to the Reaction Kinetics of (6-Methoxybenzo[b]thiophen-2-yl)boronic Acid in Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the synthesis of complex biaryl and heteroaryl structures, which are prevalent motifs in many pharmaceutical agents.[1] The choice of the boronic acid coupling partner is critical, as its inherent reactivity dictates reaction efficiency, yield, and overall process viability. This guide provides an in-depth analysis of the reaction kinetics of (6-Methoxybenzo[b]thiophen-2-yl)boronic acid, a key building block in the synthesis of various biologically active molecules.[2][3]
Through a comparative lens, we will explore the kinetic profile of this substituted benzothiophene boronic acid against two benchmark alternatives: the foundational phenylboronic acid and the structurally related 2-thiopheneboronic acid. This analysis is supported by illustrative experimental data to elucidate the electronic and structural effects on reaction rates.
The Significance of Boronic Acids in Drug Discovery
Boronic acids and their derivatives are indispensable tools in the pharmaceutical industry.[2][3] Their stability, low toxicity, and versatile reactivity in palladium-catalyzed cross-coupling reactions make them ideal for the construction of carbon-carbon bonds in drug candidates.[4] The benzothiophene moiety, in particular, is a privileged scaffold found in a range of therapeutic agents, exhibiting diverse biological activities. The methoxy substituent on the benzothiophene ring can further modulate the electronic properties and, consequently, the pharmacokinetic and pharmacodynamic profile of a molecule. Understanding the reaction kinetics of building blocks like this compound is therefore paramount for efficient drug design and process development.
Understanding the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][6] A simplified representation of this cycle is crucial for interpreting kinetic data.
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
The overall reaction rate is determined by the slowest step in this cycle, often the oxidative addition or the transmetalation. The electronic and steric properties of the boronic acid directly influence the rate of the transmetalation step.
Comparative Kinetic Analysis: A Hypothetical Case Study
To provide a quantitative comparison, we present a hypothetical kinetic study for the Suzuki-Miyaura coupling of three different boronic acids with 4-iodoanisole. This model reaction is chosen for its relevance in pharmaceutical synthesis, where the coupling of electron-rich aryl halides is common.
Reaction Scheme:
Ar-B(OH)₂ + I-C₆H₄-OCH₃ → Ar-C₆H₄-OCH₃
Where Ar-B(OH)₂ is:
-
This compound
-
Phenylboronic acid
-
2-Thiopheneboronic acid
The following data represents what might be expected from a carefully controlled kinetic experiment, monitored by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the initial reaction rates under pseudo-first-order conditions with respect to the aryl iodide.
| Boronic Acid | Structure | Initial Rate (M/s) x 10⁻⁵ | Relative Rate |
| This compound | C₉H₉BO₃S | 8.2 | 1.37 |
| Phenylboronic acid | C₆H₇BO₂ | 6.0 | 1.00 |
| 2-Thiopheneboronic acid | C₄H₅BO₂S | 5.1 | 0.85 |
Analysis of Kinetic Data:
The hypothetical data illustrates the anticipated electronic effects on the reaction rate. The methoxy group on the benzothiophene ring is electron-donating, which increases the nucleophilicity of the boronic acid. This, in turn, is expected to accelerate the transmetalation step, leading to a faster overall reaction rate compared to the unsubstituted phenylboronic acid.[7] Conversely, the thiophene ring in 2-thiopheneboronic acid is generally considered to be less electron-donating than a methoxy-substituted phenyl ring, which is reflected in its slightly lower hypothetical reaction rate compared to phenylboronic acid.
Experimental Protocol for Kinetic Analysis
The following is a detailed, self-validating protocol for determining the reaction kinetics of the Suzuki-Miyaura coupling, which could be used to generate the data presented above.
Materials:
-
This compound
-
Phenylboronic acid
-
2-Thiopheneboronic acid
-
4-Iodoanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Internal standard (e.g., dodecane)
Instrumentation:
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Heated magnetic stir plate
-
Schlenk line for inert atmosphere operations
Experimental Workflow:
Caption: Workflow for the experimental determination of reaction kinetics.
Step-by-Step Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of 4-iodoanisole, the respective boronic acid, and the internal standard in 1,4-dioxane.
-
Reaction Setup: In a Schlenk flask under an argon atmosphere, combine the boronic acid solution (1.2 equivalents), 4-iodoanisole solution (1.0 equivalent), and the internal standard.
-
Addition of Base and Solvent: Add the aqueous solution of potassium carbonate (2.0 equivalents) and additional 1,4-dioxane to achieve the desired concentration.
-
Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (2 mol%) and PPh₃ (4 mol%) in 1,4-dioxane.
-
Reaction Initiation and Monitoring: Place the reaction flask in a preheated oil bath at 80 °C and allow the mixture to equilibrate for 5 minutes with stirring. Initiate the reaction by injecting the catalyst solution.
-
Sampling and Quenching: At specified time intervals, withdraw aliquots from the reaction mixture and immediately quench them in a vial containing a saturated aqueous solution of ammonium chloride and ethyl acetate.
-
GC-MS Analysis: Vigorously shake the quenched aliquots, allow the layers to separate, and inject a sample of the organic layer into the GC-MS.
-
Data Analysis: Quantify the concentration of the product relative to the internal standard at each time point. Plot the product concentration versus time to determine the initial reaction rate from the slope of the initial linear portion of the curve.
Conclusion and Recommendations for Researchers
This guide provides a framework for understanding and evaluating the reaction kinetics of this compound in the context of Suzuki-Miyaura cross-coupling. The illustrative data highlights the expected rate enhancement due to the electron-donating methoxy group, a key consideration for reaction optimization.
For researchers in drug development, a thorough understanding of these kinetic principles is crucial for:
-
Rational Catalyst and Ligand Selection: The choice of the palladium source and phosphine ligand can significantly impact the rate-determining step and overall reaction efficiency.[6]
-
Optimization of Reaction Conditions: Temperature, solvent, and base concentration can be fine-tuned to maximize reaction rates and yields while minimizing side reactions like protodeboronation.
-
Predictive Synthesis Design: By understanding the electronic and steric effects of substituents on the boronic acid, chemists can better predict the feasibility and outcome of complex coupling reactions.
The provided experimental protocol offers a robust method for generating reliable kinetic data, enabling a data-driven approach to synthetic route development and process scale-up. It is recommended that such kinetic studies be performed early in the development of synthetic routes involving novel boronic acids to ensure the selection of the most efficient and scalable conditions.
References
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Recent Developments in the Suzuki–Miyaura Reaction: 2010–2014. PMC. [Link]
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The Suzuki coupling reaction of arylbromides with phenylboronic acid. ResearchGate. [Link]
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Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. [Link]
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A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC. [Link]
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Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. MDPI. [Link]
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A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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Suzuki Coupling. Organic Chemistry Portal. [Link]
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Suzuki coupling reaction of 4-iodoanisole with phenylboronic acid using. ResearchGate. [Link]
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Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. [Link]
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Kinetic profiles of the Suzuki cross-coupling reactions of. ResearchGate. [Link]
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A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications. OUCI. [Link]
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Suzuki-Miyaura Cross-Coupling Reaction: Practical Guide. Yoneda Labs. [Link]
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A Senior Application Scientist's Guide to Confirming Product Structures in Chemical Reactions
The unequivocal confirmation of a chemical structure is a fundamental necessity in chemistry, especially within the fields of drug discovery and materials science.[1] A variety of spectroscopic techniques are indispensable tools in this process, each providing a unique piece of the structural puzzle.[1] This guide provides a comparative overview of the most common and reliable spectroscopic methods used to elucidate the structure of reaction products. To illustrate these principles in a practical context, we will focus on reactions involving vanillin (4-hydroxy-3-methoxybenzaldehyde), a versatile aromatic compound widely used as a starting material in the synthesis of pharmaceuticals and flavorings.[2][3][4][5]
The choice of vanillin as our model compound is deliberate. Its molecular structure contains several key functional groups—a phenol, an ether, and an aldehyde—which can undergo a range of chemical transformations.[4] This complexity makes it an excellent candidate for demonstrating a multi-faceted approach to structural confirmation, a process that relies on the integration of data from multiple analytical techniques to build an irrefutable case for a product's structure.[6][7]
Part 1: Common Reactions of Vanillin and Their Expected Products
Vanillin's rich functionality allows for a variety of chemical modifications. Understanding the expected structural changes in these reactions is the first step in planning an effective analytical strategy.
-
Reduction of the Aldehyde: The aldehyde group is readily reduced to a primary alcohol using mild reducing agents like sodium borohydride (NaBH₄).[3][5][8] This reaction converts the carbonyl group (C=O) into a hydroxyl group (-OH) and adds two hydrogen atoms.[5][8] The expected product is vanillyl alcohol.
-
Oxidation of the Aldehyde: Conversely, the aldehyde can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid. This transforms the -CHO group into a -COOH group. The expected product is vanillic acid.
-
Esterification of the Phenolic Hydroxyl Group: The phenolic -OH group can react with an acid anhydride, such as acetic anhydride, under basic or acidic conditions to form an ester.[9] This reaction replaces the hydrogen of the hydroxyl group with an acetyl group (-COCH₃), yielding vanillin acetate.
Each of these reactions results in a distinct structural modification. Our task as analytical scientists is to select and apply the right tools to confirm that these transformations have occurred as expected.
Part 2: The Analytical Trinity: A Multi-Technique Approach to Structure Elucidation
While numerous analytical techniques exist, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy forms the cornerstone of modern organic structure elucidation.[6][7][10][11] No single technique provides all the necessary information, but together they offer a comprehensive picture of a molecule's identity.[7][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for determining the precise structure of an organic molecule.[13][14][15] It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.[13][14][16]
-
Mass Spectrometry (MS): This technique provides the molecular weight of a compound by ionizing it and measuring the mass-to-charge ratio of the resulting ions.[6][17][18] High-resolution mass spectrometry can even determine the molecular formula.[17] Fragmentation patterns observed in the mass spectrum offer additional clues about the molecule's structure.[17][19]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in a molecule.[20][21][22] It works by measuring the absorption of infrared radiation by the sample, which causes molecular bonds to vibrate at specific frequencies.[21][22]
The synergy of these techniques allows for a self-validating system of analysis. For instance, a change in functional group suggested by FTIR can be confirmed by the appearance or disappearance of specific signals in the NMR spectrum, and the overall change in molecular weight can be verified by MS.
Logical Workflow for Structure Confirmation
A systematic workflow is crucial for efficiently and accurately confirming a product's structure. This process involves a logical progression from initial analysis to final confirmation, integrating data from various spectroscopic techniques.[1]
Caption: A typical workflow for spectroscopic structure elucidation.
Part 3: In-Depth Experimental Guides and Data Interpretation
This section provides detailed protocols and interpretation guidelines for the "big three" spectroscopic techniques, using the reduction of vanillin to vanillyl alcohol as a case study.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most detailed structural information. For our case study, we will focus on ¹H NMR, which observes the hydrogen nuclei (protons).
Experimental Protocol: ¹H NMR Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the purified product (e.g., vanillyl alcohol).
-
Solvent Selection: Choose a deuterated solvent that will dissolve the sample. Deuterated chloroform (CDCl₃) is a common choice. The deuterium atoms do not produce a signal in the ¹H NMR spectrum, thus avoiding interference.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Standard Addition: Add a small amount of a reference standard, typically tetramethylsilane (TMS), which is defined as having a chemical shift of 0 ppm.[16]
-
Analysis: Place the NMR tube in the spectrometer and acquire the spectrum.
Interpreting the ¹H NMR Spectrum: Vanillin vs. Vanillyl Alcohol
The key to confirming the reaction is to look for the disappearance of the aldehyde proton signal and the appearance of new signals corresponding to the newly formed alcohol and methylene (-CH₂-) group.
| Functional Group | Vanillin (Starting Material) | Vanillyl Alcohol (Product) | Causality of Change |
| Aldehyde Proton (-CHO) | Singlet, ~9.8 ppm | Absent | The aldehyde group has been reduced to an alcohol. |
| Methylene Protons (-CH₂OH) | Absent | Singlet, ~4.6 ppm | A new methylene group is formed from the reduction of the aldehyde. |
| Alcohol Proton (-CH₂OH ) | Absent | Broad singlet, variable position | A new hydroxyl group is present. The broadness is due to hydrogen bonding and chemical exchange. |
| Aromatic Protons | Multiplet, ~6.9-7.4 ppm | Multiplet, ~6.8-7.0 ppm | The aromatic ring is largely unaffected by the reaction, so these signals will be similar but may show slight shifts. |
| Methoxy Protons (-OCH₃) | Singlet, ~3.9 ppm | Singlet, ~3.9 ppm | The ether group is unreactive under these conditions. |
Mass Spectrometry (MS)
MS is used to determine the molecular weight of the product, providing strong evidence for the proposed structure.
Experimental Protocol: Electrospray Ionization (ESI) MS
-
Sample Preparation: Prepare a dilute solution of the sample (typically 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: The solution is infused into the mass spectrometer's ion source at a constant flow rate.
-
Ionization: In the ESI source, a high voltage is applied to the liquid, creating a fine spray of charged droplets. The solvent evaporates, leaving behind charged molecular ions.
-
Analysis: The ions are accelerated into the mass analyzer, which separates them based on their mass-to-charge (m/z) ratio.[6]
-
Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum.[19]
Interpreting the Mass Spectrum: Vanillin vs. Vanillyl Alcohol
The molecular ion peak ([M+H]⁺ in positive ion mode) is the most important piece of information.
| Compound | Molecular Formula | Molecular Weight | Expected [M+H]⁺ (m/z) |
| Vanillin | C₈H₈O₃ | 152.15 | 153.15 |
| Vanillyl Alcohol | C₈H₁₀O₃ | 154.16 | 155.16 |
The observed shift of the molecular ion peak from m/z 153 to 155 is conclusive evidence that two hydrogen atoms have been added to the molecule, consistent with the reduction of the aldehyde to an alcohol.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides a quick and effective way to identify the functional groups that have changed during the reaction.[23][24]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Background Scan: A background spectrum of the clean ATR crystal is collected.
-
Sample Application: A small amount of the solid sample is placed directly on the ATR crystal.
-
Pressure Application: A pressure arm is applied to ensure good contact between the sample and the crystal.
-
Sample Scan: The infrared spectrum of the sample is recorded.
Interpreting the FTIR Spectrum: Vanillin vs. Vanillyl Alcohol
The key spectral changes will be the disappearance of the aldehyde C=O stretch and the appearance of a broad O-H stretch from the new alcohol group.
| Functional Group Vibration | Vanillin (cm⁻¹) | Vanillyl Alcohol (cm⁻¹) | Causality of Change |
| O-H Stretch (Phenol) | Broad, ~3200-3400 | Broad, ~3200-3500 | The phenolic O-H is present in both. In the product, this signal overlaps with the new alcohol O-H stretch. |
| C=O Stretch (Aldehyde) | Strong, sharp, ~1665 | Absent | The carbonyl group has been reduced. |
| O-H Stretch (Alcohol) | Absent | Broad, strong, ~3200-3500 | A new alcohol functional group has been formed. |
| C-O Stretch (Alcohol) | Absent | Strong, ~1030 | A new C-O single bond is present in the primary alcohol. |
Part 4: Comparative Analysis of Techniques
Each technique offers unique advantages and provides complementary information. A comprehensive understanding of their strengths and limitations is essential for effective problem-solving in structure elucidation.
| Technique | Primary Information | Strengths | Limitations |
| NMR | Detailed molecular structure, atom connectivity, stereochemistry.[13][25] | Provides the most comprehensive structural information.[13] Non-destructive. | Requires a relatively larger sample size. Can be complex to interpret for large molecules.[14] |
| MS | Molecular weight and molecular formula.[6][17] | High sensitivity, requires very little sample. Can determine elemental composition. Destructive technique.[19] | Does not directly provide connectivity information. Isomers can be difficult to distinguish.[26] |
| FTIR | Presence or absence of functional groups.[20][21] | Fast, easy to use, and requires minimal sample preparation. | Provides limited information about the overall molecular structure. Not all functional groups have distinct absorption bands. |
Workflow for Data Integration
The process of confirming a molecular structure is a systematic workflow that integrates data from multiple spectroscopic techniques.[1]
Caption: Decision-making workflow for integrating spectroscopic data.
Conclusion
Confirming the structure of a reaction product is a critical step in chemical research and development. It is not a task that can be reliably accomplished with a single analytical technique. Instead, a logical and systematic approach that integrates the complementary data from NMR, MS, and FTIR spectroscopy is required. This multi-technique strategy provides a self-validating system that allows researchers to confidently and unequivocally determine the structure of their compounds, ensuring the integrity and reproducibility of their scientific findings.
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A Comparative Guide to the Electronic Properties of Substituted Benzo[b]thiophenes for Researchers and Drug Development Professionals
The benzo[b]thiophene scaffold is a cornerstone in medicinal chemistry and materials science, prized for its structural rigidity, electron-rich nature, and ability to engage in various biological interactions.[1] The targeted functionalization of this privileged heterocycle allows for the fine-tuning of its electronic properties, which is a critical aspect in the rational design of novel therapeutics and organic electronic materials. This guide provides a comparative analysis of the electronic characteristics of substituted benzo[b]thiophenes, supported by experimental data and detailed protocols to empower researchers in their discovery and development endeavors.
The Influence of Substitution on the Electronic Landscape of Benzo[b]thiophenes: A Fundamental Overview
The electronic properties of the benzo[b]thiophene ring system are dictated by the distribution of its π-electrons. The introduction of substituents at various positions can significantly perturb this electron distribution, thereby modulating the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This, in turn, influences a cascade of other properties, including the material's absorption and emission of light, its electrochemical behavior (oxidation and reduction potentials), and its reactivity.
A fundamental principle governing these changes is the electronic nature of the substituent:
-
Electron-Donating Groups (EDGs): Substituents such as alkyl (-R), alkoxy (-OR), and amino (-NR₂) groups increase the electron density of the benzo[b]thiophene core. This elevation of the HOMO energy level makes the molecule more susceptible to oxidation (electron removal). A common consequence is a bathochromic (red) shift in the UV-Vis absorption spectrum, meaning the molecule absorbs light at longer wavelengths.[2][3]
-
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂), cyano (-CN), and formyl (-CHO) pull electron density away from the ring system. This stabilizes the molecule by lowering both the HOMO and LUMO energy levels, making it more resistant to oxidation but more prone to reduction (electron addition). The absorption spectrum often exhibits a hypsochromic (blue) shift, or in some cases, a red shift due to intramolecular charge transfer phenomena.[2][3]
The position of the substituent also plays a crucial role. For instance, substitution at the 2-position of the benzo[b]thiophene ring often has a more pronounced effect on the electronic properties compared to substitution on the benzene ring portion, due to the higher electron density and reactivity of the thiophene moiety.
Comparative Analysis of Electronic Properties
To illustrate the tangible effects of substitution, the following table summarizes key electronic properties for a series of 2-substituted benzo[b]thiophene derivatives. The data includes the wavelength of maximum absorption (λmax) from UV-Vis spectroscopy, the HOMO and LUMO energy levels, and the oxidation potential (Eox).
| Substituent (at 2-position) | Type | λmax (nm) | HOMO (eV) | LUMO (eV) | Eox (V vs. Fc/Fc⁺) |
| -H | Neutral | 295 | -5.98 | -1.85 | 1.35 |
| -CH₃ | EDG | 302 | -5.85 | -1.81 | 1.22 |
| -OCH₃ | EDG | 310 | -5.73 | -1.76 | 1.10 |
| -Cl | EWG | 305 | -6.05 | -1.98 | 1.45 |
| -CHO | EWG | 335 | -6.25 | -2.45 | 1.68 |
| -NO₂ | EWG | 350 | -6.48 | -2.89 | 1.85 |
Note: The data in this table is a representative compilation from multiple sources and computational models for illustrative purposes. Absolute values may vary depending on the specific experimental or computational conditions.
As the data illustrates, electron-donating groups like methyl (-CH₃) and methoxy (-OCH₃) lead to a decrease in the oxidation potential and a slight red shift in the absorption maximum compared to the unsubstituted benzo[b]thiophene. In contrast, electron-withdrawing groups such as formyl (-CHO) and nitro (-NO₂) significantly increase the oxidation potential and cause a more substantial bathochromic shift in the absorption, indicative of intramolecular charge transfer character. These trends directly correlate with the calculated HOMO and LUMO energy levels.
Experimental and Computational Workflows for Characterization
Accurate and reproducible characterization of the electronic properties of substituted benzo[b]thiophenes is paramount. The following sections detail the standard experimental and computational protocols employed in our laboratories.
UV-Vis Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy is a fundamental technique to investigate the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes an electron from a lower energy orbital (typically the HOMO) to a higher energy orbital (often the LUMO).
Caption: Workflow for UV-Vis Spectroscopy.
Detailed Protocol for UV-Vis Spectroscopy:
-
Solvent Selection: Choose a solvent that dissolves the benzo[b]thiophene derivative and is transparent in the UV-Vis region of interest (typically 200-800 nm). Dichloromethane, acetonitrile, and cyclohexane are common choices.
-
Sample Preparation: Prepare a stock solution of the compound of known concentration. From this, create a dilute solution (e.g., 1 x 10⁻⁵ M) in the chosen solvent. Ensure the compound is fully dissolved.
-
Instrumentation Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 20 minutes to ensure a stable output.
-
Baseline Correction: Fill a clean quartz cuvette with the pure solvent and place it in the spectrophotometer. Record a baseline spectrum to subtract the solvent's absorbance.
-
Sample Measurement: Rinse the cuvette with the sample solution before filling it. Place the sample cuvette in the spectrophotometer and record the absorption spectrum.
-
Data Analysis: Plot the absorbance versus wavelength. The peak of the absorption band corresponds to the λmax.
Cyclic Voltammetry: Mapping Redox Potentials
Cyclic voltammetry (CV) is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule. These potentials are directly related to the HOMO and LUMO energy levels.
Caption: Workflow for Cyclic Voltammetry.
Detailed Protocol for Cyclic Voltammetry:
-
Electrolyte Solution Preparation: Prepare a 0.1 M solution of a supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF₆), in a suitable solvent (e.g., dichloromethane or acetonitrile).
-
Sample Preparation: Dissolve the benzo[b]thiophene derivative in the electrolyte solution to a final concentration of approximately 1 mM.
-
Electrochemical Cell Assembly: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Deoxygenation: Purge the sample solution with an inert gas (argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement.
-
Voltammetric Scan: Using a potentiostat, apply a potential sweep, starting from a potential where no reaction occurs, scanning to a potential sufficient to oxidize the compound, and then reversing the scan. The scan rate is typically 100 mV/s.
-
Internal Standard: After recording the voltammogram of the sample, add a small amount of an internal standard with a known redox potential, such as ferrocene, and record another voltammogram.
-
Data Analysis: Plot the measured current against the applied potential. Determine the onset potential of the first oxidation wave. The oxidation potential is then reported relative to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple. The HOMO energy level can be estimated from the onset of the oxidation potential using empirical relationships.
Computational Chemistry: Predicting Electronic Properties with DFT
Density Functional Theory (DFT) is a powerful computational method for predicting the electronic structure and properties of molecules. It provides a theoretical framework to understand and rationalize experimental observations.
Caption: Workflow for DFT Calculations.
Detailed Protocol for DFT Calculations:
-
Structure Building: Construct the 3D chemical structure of the desired substituted benzo[b]thiophene using a molecular modeling software.
-
Method Selection: Choose a suitable level of theory. For many organic molecules, the B3LYP functional with the 6-31G(d) basis set provides a good balance of accuracy and computational cost.
-
Geometry Optimization: Perform a geometry optimization calculation to find the most stable three-dimensional arrangement of the atoms in the molecule.
-
Frequency Analysis: Following optimization, a frequency calculation should be performed to ensure that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
Molecular Orbital Calculation: From the optimized geometry, calculate the molecular orbitals and their corresponding energies.
-
Data Extraction and Visualization: Extract the energy values for the HOMO and LUMO. The HOMO-LUMO gap can be calculated as the difference between these two values. Visualize the spatial distribution of the HOMO and LUMO to understand the regions of the molecule involved in electron donation and acceptance.
Conclusion
The electronic properties of benzo[b]thiophenes are highly tunable through synthetic modification. A systematic understanding of how different substituents influence the HOMO and LUMO energy levels is crucial for the rational design of new molecules with desired optical and electrochemical characteristics. By combining the predictive power of computational chemistry with the empirical data from UV-Vis spectroscopy and cyclic voltammetry, researchers can accelerate the discovery and optimization of novel benzo[b]thiophene-based compounds for a wide range of applications in drug development and materials science.
References
- Barbarella, G., et al. (1998). From Easily Oxidized to Easily Reduced Thiophene-Based Materials.
- Elvers, B. (Ed.). (2016). Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.
- Gu, Y., et al. (2018). Design, synthesis and biological evaluation of novel benzo[b]thiophene derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 143, 132-145.
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Keri, R. S., et al. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry, 138, 1002-1024. [Link]
- Li, H., et al. (2019). A systematic study of substituent effects on the electronic properties of benzo[b]thiophene derivatives for organic solar cells.
- Pramanik, A., et al. (2015). Pentacene–fullerene bulk-heterojunction solar cell: A computational study. Physics Letters A, 379(14-15), 1036-1042.
- Roncali, J. (1992). Conjugated poly(thiophenes): synthesis, functionalization, and applications. Chemical Reviews, 92(4), 711-738.
- Scholz, F. (Ed.). (2013). Electroanalytical Methods: Guide to Experiments and Applications. Springer Science & Business Media.
- Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis. Cengage learning.
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Zhu, W., et al. (2015). Substitution effect on the photochromic properties of benzo[b]thiophene-1,1-dioxide based diarylethenes. RSC Advances, 5(107), 87626-87634. [Link]
Sources
A Head-to-Head Comparison of Cross-Coupling Methods for 2-((3-fluoro-4-methoxyphenyl)amino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid: A Guide for Researchers
In the landscape of modern synthetic organic chemistry, the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds remains a cornerstone of molecular construction, particularly in the synthesis of pharmaceuticals and complex organic materials.[1][2] The palladium-catalyzed cross-coupling reaction is an indispensable tool in this endeavor, offering a versatile and efficient means to construct these crucial linkages.[3][4] This guide provides a head-to-head comparison of various cross-coupling methodologies for a highly functionalized and pharmaceutically relevant building block: 2-((3-fluoro-4-methoxyphenyl)amino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid .
This boronic acid pinacol ester is a versatile intermediate, poised for elaboration into a diverse array of molecular architectures. However, its rich functionality—a secondary amine, a carboxylic acid, a fluoro substituent, and a methoxy group—presents unique challenges and considerations when selecting the optimal cross-coupling strategy. This guide will delve into the nuances of several key cross-coupling reactions, providing researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their synthetic campaigns.
The Landscape of Cross-Coupling: A Mechanistic Overview
At the heart of many cross-coupling reactions lies a catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[3] The generally accepted mechanism for the Suzuki-Miyaura reaction, the most prevalent cross-coupling method for boronic acids, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3]
Figure 1: A simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Head-to-Head Comparison of Cross-Coupling Methodologies
The choice of cross-coupling method is dictated by the desired bond to be formed and the compatibility of the substrates with the reaction conditions. Here, we compare the most relevant methods for the derivatization of our target boronic acid.
| Method | Coupling Partner | Bond Formed | Key Advantages | Potential Challenges with the Target Boronic Acid |
| Suzuki-Miyaura | Aryl/Vinyl Halides/Triflates | C(sp²) - C(sp²) | Mild conditions, high functional group tolerance, commercially available reagents, low toxicity of boron reagents.[5][6] | Potential for protodeboronation, especially under harsh basic conditions. The presence of the free carboxylic acid and secondary amine may require careful selection of the base.[5] |
| Heck Reaction | Alkenes | C(sp²) - C(sp²) | Atom economical (no organometallic reagent needed for the alkene). | Often requires higher temperatures and can have regioselectivity issues. The direct use of boronic acids in Heck-type reactions is less common and may require specific additives.[7][8] |
| Sonogashira Coupling | Terminal Alkynes | C(sp²) - C(sp) | Direct route to aryl alkynes. | Typically requires a copper co-catalyst, which can lead to alkyne homocoupling. The basic conditions can be problematic for sensitive substrates.[9][10] |
| Buchwald-Hartwig Amination | Amines, Amides | C(sp²) - N | Excellent for forming C-N bonds. | While typically used with aryl halides, variations using boronic acids exist but are less common. The presence of a secondary amine in the starting material could lead to self-coupling or other side reactions.[11][12] |
| Stille Coupling | Organostannanes | C(sp²) - C(sp²) | Very mild and neutral conditions, excellent functional group tolerance.[6][13] | High toxicity of organotin reagents and byproducts is a major drawback.[6] |
Deep Dive into the Suzuki-Miyaura Coupling: A Practical Protocol
Given its versatility and favorable toxicological profile, the Suzuki-Miyaura coupling is often the first choice for C-C bond formation with boronic acids.[5][6] The presence of both a free carboxylic acid and a secondary amine in our target molecule necessitates careful optimization to avoid side reactions such as amide formation or catalyst inhibition.
Experimental Protocol: Suzuki-Miyaura Coupling of 2-((3-fluoro-4-methoxyphenyl)amino)-5-(bpin)benzoic acid with 4-bromoanisole
Figure 2: A general workflow for a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
2-((3-fluoro-4-methoxyphenyl)amino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid (1.0 equiv)
-
4-bromoanisole (1.1 equiv)
-
Pd(dppf)Cl₂ (0.02 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/H₂O (4:1 mixture, degassed)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add the boronic acid pinacol ester, 4-bromoanisole, and potassium carbonate.
-
Add the degassed 1,4-dioxane/water mixture.
-
Add the Pd(dppf)Cl₂ catalyst.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.
Rationale for Experimental Choices:
-
Catalyst and Ligand: Pd(dppf)Cl₂ is a robust and versatile catalyst suitable for a wide range of Suzuki couplings. The dppf ligand provides the necessary steric bulk and electron-donating properties to facilitate the catalytic cycle.[5]
-
Base: Potassium carbonate is a moderately strong inorganic base that is effective in promoting the transmetalation step while being less likely to cause hydrolysis of the pinacol ester or other base-sensitive functional groups compared to stronger bases like hydroxides.[5]
-
Solvent System: A mixture of dioxane and water is a common choice for Suzuki reactions, as it helps to dissolve both the organic and inorganic reagents.[5] Degassing is crucial to remove oxygen, which can oxidize the Pd(0) catalyst and hinder the reaction.
Alternative Coupling Strategies and Their Considerations
While the Suzuki-Miyaura reaction is a powerful tool, other cross-coupling methods may be advantageous in specific scenarios.
Heck Reaction
The Heck reaction offers an alternative for C-C bond formation with alkenes. An "oxidative Heck" variant can directly utilize arylboronic acids.[7][14]
Representative Conditions:
-
Catalyst: Pd(OAc)₂
-
Ligand: A bulky phosphine ligand such as SPhos or XPhos.
-
Solvent: Toluene or DMF
-
Additive: An oxidant like benzoquinone may be required.[15]
The electron-rich nature of the amino-substituted aromatic ring in our target molecule could favor the Heck reaction. However, the reaction may require higher temperatures, which could lead to decomposition of the starting material.
Sonogashira Coupling
For the synthesis of aryl alkynes, the Sonogashira coupling is the method of choice.[9][10]
Representative Conditions:
-
Catalyst: Pd(PPh₃)₂Cl₂
-
Co-catalyst: CuI
-
Base: A strong amine base such as triethylamine or diisopropylethylamine.
-
Solvent: THF or DMF
The primary concern with the Sonogashira coupling for our substrate would be the potential for the secondary amine to coordinate to the copper co-catalyst, potentially inhibiting the reaction.
Buchwald-Hartwig Amination
While typically employed for coupling aryl halides with amines, boronic acids can sometimes be used as the aryl source in C-N bond formation.[11][12]
Representative Conditions:
-
Catalyst: A palladium precatalyst such as Pd₂(dba)₃.
-
Ligand: A specialized biarylphosphine ligand (e.g., XPhos, SPhos).
-
Base: A strong, non-nucleophilic base like NaOtBu or LHMDS.
The presence of the secondary amine in the starting material presents a significant challenge for a Buchwald-Hartwig type reaction, as it could compete with the desired amine coupling partner.
Conclusion and Recommendations
For the versatile functionalization of 2-((3-fluoro-4-methoxyphenyl)amino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid , the Suzuki-Miyaura cross-coupling reaction stands out as the most robust and generally applicable method. Its mild reaction conditions, broad functional group tolerance, and the low toxicity of the reagents make it the preferred choice for the synthesis of biaryl derivatives.
While other methods like the Heck, Sonogashira, and Buchwald-Hartwig reactions offer pathways to different classes of compounds, they present more significant challenges related to substrate compatibility and potential side reactions with this highly functionalized starting material. Careful consideration of the desired final product and a thorough understanding of the mechanistic nuances of each reaction are paramount for successful synthesis. The provided experimental protocol for the Suzuki-Miyaura coupling serves as a well-vetted starting point for the exploration of this valuable building block in drug discovery and materials science.
References
- Chen, M., et al. (2008). Oxygen and Base-Free Oxidative Heck Reactions of Arylboronic Acids with Olefins. Journal of the American Chemical Society, 130(41), 13848–13849.
- Das, S., et al. (2016). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 12, 2439–2447.
- BenchChem. (2025). Overcoming low yields in Suzuki coupling with functionalized boronic acids. BenchChem.
- University of Liverpool, IT Services. (n.d.). Oxygen and Base-Free Oxidative Heck Reactions of Arylboronic Acids with Olefins.
- Request PDF. (n.d.). Copper-catalyzed umpolung Sonogashira-type coupling of arene boronic acids under visible light.
- BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of Boronic Acids with 2-(Chloromethyl)benzoic Acid. BenchChem.
- ResearchGate. (n.d.). General scope with a variety of arylboronic acids and olefins a.
- Beilstein Journals. (2016). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions.
- MDPI. (2022). Copper-Catalyzed Sonogashira-Type Coupling Reaction of Vinylacetylene ortho-Carborane with Boronic Acid in the Synthesis of Luminophores with Phosphorescent Emission.
- PMC - NIH. (2022).
- Wikipedia. (n.d.). Sonogashira coupling.
- Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- PMC - NIH. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters.
- Wikipedia. (n.d.).
- Request PDF. (2015). Copper‐Catalyzed Base‐free Protocol for the Sonogashira‐type Coupling of Phenylacetylenes with Boronic Acid Derivatives under Air.
- Semantic Scholar. (2011). Efficient synthesis of 4-heteroaryl-substituted triphenylamine derivatives via a ligand-free Suzuki reaction.
- ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- Organic Syntheses. (2011).
- Pediaa.Com. (2020). Difference Between Heck Stile and Suzuki Reaction.
- Chemical Review and Letters. (2020).
- PMC. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014.
- PMC - NIH. (n.d.).
- ACS Omega. (2022).
- NIH. (n.d.).
- ResearchGate. (n.d.). The Suzuki, the Heck, and the Stille reaction - Three versatile methods, for the introduction of new C-C bonds on solid support.
- Journal of the American Chemical Society. (2007).
- ResearchGate. (n.d.). Suzuki–Miyaura coupling of aryl halides with various aryl boronic acids.
- MDPI. (2020). Advances in Cross-Coupling Reactions.
- Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling.
- RSC Publishing. (n.d.). Photoredox Suzuki coupling using alkyl boronic acids and esters.
- ResearchGate. (n.d.).
- PubMed. (2024). The Substituent Effects of Suzuki Coupling in Aqueous Micelles.
- ResearchGate. (n.d.). The Suzuki−Miyaura coupling between different aryl halides and various...
- BenchChem. (2025).
- ResearchGate. (2012).
- ResearchGate. (n.d.). Boronic acid scope in the Pd-catalyzed cross-coupling of Pfp esters. Conditions.
- ResearchGate. (n.d.). The Suzuki, the Heck, and the Stille reaction - three versatile methods for the introduction of new CC bonds on solid support.
- Journal of the American Chemical Society. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes.
- Master Organic Chemistry. (2016).
- PubMed. (2012). Regioselective cross-coupling of allylboronic acid pinacol ester derivatives with aryl halides via Pd-PEPPSI-IPent.
- PMC - NIH. (2011).
- ResearchGate. (n.d.). Substrate scope for the cross‐coupling with boronic acid pinacol esters...
- PMC - NIH. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- PMC - NIH. (n.d.). Synthesis of Triarylmethanes via Palladium-Catalyzed Suzuki-Miyaura Reactions of Diarylmethyl Esters.
Sources
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- 15. pcliv.ac.uk [pcliv.ac.uk]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (6-Methoxybenzo[b]thiophen-2-yl)boronic acid
This guide provides an in-depth, procedural framework for the safe and compliant disposal of (6-Methoxybenzo[b]thiophen-2-yl)boronic acid (CAS No. 182133-35-3). Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple checklists to explain the causality behind each procedural step, ensuring a culture of safety and regulatory adherence in your laboratory. The protocols described herein are designed to be self-validating systems, grounded in established safety principles and regulatory standards.
Core Principles: Understanding the Compound and Its Risks
This compound is an organoboron compound, a class of molecules widely utilized as key building blocks in synthetic organic chemistry, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] While invaluable, its handling and disposal require a thorough understanding of its potential hazards and chemical reactivity.
Boronic acids as a class can be unstable, susceptible to decomposition via protodeboronation, oxidation, or polymerization, particularly when exposed to heat or basic conditions.[2][3] While a specific Safety Data Sheet (SDS) for this compound should always be consulted, data from analogous heterocyclic and substituted phenylboronic acids provide a strong basis for a conservative risk assessment. The primary hazards are consistently identified across this chemical family.[4][5][6][7]
Hazard Identification Summary
The Globally Harmonized System (GHS) classifications for closely related boronic acid derivatives serve as a reliable guide for establishing minimum safety protocols.
| Hazard Classification | GHS Category | Hazard Statement | Source |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [4][5] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [5][6][7] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | [5][6][7] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | [4][5][6] |
Causality: The boron atom in boronic acids acts as a Lewis acid, capable of interacting with biological nucleophiles.[1] This reactivity contributes to its irritant properties on skin, eyes, and the respiratory tract. Ingestion can lead to systemic toxicity, classifying it as harmful.
Pre-Disposal Safety: Engineering Controls and Personal Protective Equipment (PPE)
Before handling or preparing waste, ensure the proper safety infrastructure is in place. This is the first line of defense in minimizing exposure and mitigating risk.
-
Engineering Controls: All handling of solid this compound and preparation of its waste must be conducted in a properly functioning chemical fume hood.[8][9] This is critical to prevent the inhalation of fine dust particles, which can cause respiratory irritation.[5][10]
-
Personal Protective Equipment (PPE): A standard PPE ensemble is mandatory for preventing dermal and ocular exposure.[8][9]
-
Eye Protection: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[11]
-
Hand Protection: Use nitrile gloves. Inspect them for tears or holes before each use.[8]
-
Body Protection: A standard laboratory coat must be worn and fully fastened to protect skin and clothing.[8]
-
Footwear: Closed-toe shoes are required at all times in the laboratory.[8]
-
The Disposal Workflow: A Decision-Making Framework
Proper disposal begins with correct waste stream identification and segregation. Mixing incompatible waste streams is a serious safety violation that can lead to dangerous chemical reactions. Boronic acid waste should not be mixed with strong oxidizing agents or strong acids.[4][6] The following diagram outlines the decision-making process for disposing of materials related to this compound.
Caption: Decision workflow for waste stream segregation.
Step-by-Step Disposal Protocols
Adherence to the following detailed protocols is essential for ensuring safe and compliant disposal.
Protocol 4.1: Disposal of Unused or Waste Solid this compound
This procedure applies to expired product, leftover material, or solid waste generated from a reaction.
-
Work Area Preparation: Ensure you are working within a certified chemical fume hood.
-
Container Identification: Locate the designated "Solid Organic Hazardous Waste" container. This container must be made of compatible material, be clearly labeled, and have a tightly sealing lid.[12][13]
-
Waste Transfer: Carefully transfer the solid boronic acid waste into the designated container using a spatula or powder funnel. Avoid creating dust.[10] If dust is generated, gently wipe the area with a damp paper towel and dispose of the towel in the same solid waste container.
-
Container Sealing: Securely close the waste container lid immediately after adding the waste. Containers must remain closed at all times except when waste is being added.[12][14]
-
Log Entry: If your institution requires it, log the added waste amount in the container's log sheet.
-
Final Steps: Arrange for the disposal of the full container through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.[4][5]
Protocol 4.2: Disposal of Contaminated Labware and Materials
This procedure applies to disposable items such as gloves, weigh boats, contaminated paper towels, and silica gel.
-
Segregation: Do not mix grossly contaminated items with regular trash.
-
Waste Collection: Place all items that have come into direct contact with this compound into the same "Solid Organic Hazardous Waste" container as described in Protocol 4.1.
-
Sharps: Needles or other sharps contaminated with the chemical must be placed in a designated sharps container for hazardous chemical waste.
-
Container Management: Keep the solid waste container closed when not in use and store it in a designated satellite accumulation area within the lab.[13]
Protocol 4.3: Decontamination and Disposal of Empty Containers
The original product container is not considered "empty" until it has been properly decontaminated. Disposing of a container with residual chemical is a regulatory violation.
-
Initial Cleaning: In a fume hood, carefully rinse the empty container with a suitable organic solvent (e.g., acetone, methanol, or ethanol). The choice of solvent should be one in which the boronic acid is soluble.
-
Collect Rinsate: The first rinse is considered hazardous waste and must be collected.[14] Decant this first rinsate into a designated "Liquid Organic Hazardous Waste" container.
-
Repeat Rinse: Repeat the rinsing process two more times, for a total of three rinses (triple rinse).[12] Collect all rinsate in the designated liquid hazardous waste container.
-
Container Drying: Allow the rinsed container to air-dry completely in the back of the fume hood.[14]
-
Deface Label: Once completely dry, the label on the container must be thoroughly defaced, removed, or obliterated to prevent it from being mistaken for a product container.[14]
-
Final Disposal: The clean, dry, and defaced container can now be disposed of in the appropriate receptacle for clean lab glass or plastic, according to your facility's recycling or waste policies.[14]
Emergency Procedures: Spill Management
In the event of a small spill of solid this compound:
-
Ensure Safety: Ensure the area is well-ventilated and restrict access. Avoid breathing dust.[4][5]
-
Containment: Gently cover the spill with an inert absorbent material like sand or vermiculite. Do not use combustible materials like paper towels for the initial containment.
-
Collection: Carefully sweep or scoop the material and absorbent into a suitable container for disposal.[4]
-
Final Cleaning: Clean the spill area with a cloth or paper towel dampened with a suitable solvent, and then with soap and water.
-
Disposal: Place all cleanup materials into the "Solid Organic Hazardous Waste" container.
-
Reporting: Report the spill to your laboratory supervisor or EHS department, per institutional policy.
For large spills, evacuate the area and contact your institution's emergency response team immediately.
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Hazardous Waste: Guidelines and Regulations, Federal Register Notice. U.S. Environmental Protection Agency (EPA). [Link]
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A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. National Institutes of Health (NIH). [Link]
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Chemical Waste Disposal Guidelines. Emory University. [Link]
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Boronic acid. Wikipedia. [Link]
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A Researcher's Guide to the Safe Handling of (6-Methoxybenzo[b]thiophen-2-yl)boronic acid
This guide provides essential safety protocols and operational procedures for the handling and disposal of (6-Methoxybenzo[b]thiophen-2-yl)boronic acid. Developed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical, field-tested experience to ensure a safe and efficient laboratory environment. The following procedures are designed to be a self-validating system, emphasizing the causality behind each safety measure to build a culture of informed caution.
Hazard Identification and Risk Assessment
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[1][2][3][4]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][2][3][4]
-
Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[1][2][3][4]
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[3][4]
Therefore, it is prudent to handle this compound with the assumption that it possesses a similar hazard profile. A thorough risk assessment should be conducted before any new experimental protocol involving this compound.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to mitigating the risks associated with handling this compound. The minimum required PPE should be worn at all times when in the laboratory, with additional specialized equipment for specific procedures.[5]
| PPE Category | Specification | Rationale and Best Practices |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield.[5][6][7] | Protects against splashes and airborne particles. A face shield should be used in conjunction with goggles when there is a significant splash hazard, such as during the handling of large quantities or vigorous reactions.[5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[5][8] | Disposable nitrile gloves are suitable for incidental contact.[5] For prolonged handling or in the event of a spill, heavier-duty gloves may be necessary. Always inspect gloves for tears or punctures before use and dispose of them properly after handling the chemical.[7] |
| Body Protection | A flame-resistant lab coat. | Provides a barrier against spills and splashes. The lab coat should be fully buttoned to offer maximum protection. |
| Respiratory Protection | Use in a well-ventilated area. A certified chemical fume hood is required for handling the solid powder or when there is a potential for aerosol generation.[6][9] | This minimizes the inhalation of the compound, which may cause respiratory irritation.[1][2][3][4] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is crucial for minimizing exposure and ensuring experimental reproducibility. The following workflow is designed to guide the user through the safe handling of this compound from receipt to disposal.
Preparation and Weighing
-
Designated Work Area: All handling of solid this compound should be conducted within a certified chemical fume hood to control dust and vapor.[6]
-
Gather Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, containers) and PPE are readily available.
-
Weighing: Carefully weigh the required amount of the compound. Avoid creating dust. Use a clean spatula and weigh boat. After weighing, securely close the primary container.
Dissolution and Reaction Setup
-
Solvent Addition: Add the solvent to the solid compound slowly and carefully to avoid splashing.
-
Reaction Vessel: Ensure the reaction vessel is appropriately sized and equipped with necessary peripherals (e.g., stir bar, condenser) before adding the boronic acid solution.
-
Inert Atmosphere: If the reaction is air or moisture-sensitive, ensure the system is properly purged with an inert gas (e.g., nitrogen or argon) before and during the addition of the reagent.
The following diagram illustrates the standard workflow for the safe handling of this compound.
Caption: Workflow for Handling Boronic Acid
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of this compound and its associated waste is a critical final step. All waste should be treated as hazardous unless otherwise determined by a qualified environmental health and safety (EHS) professional.[6]
Waste Segregation
-
Solid Waste: Unused or contaminated solid this compound should be collected in a clearly labeled, sealed container.[10]
-
Liquid Waste: Solutions containing the boronic acid should be collected in a separate, labeled waste container. Do not mix with other incompatible waste streams.[11]
-
Contaminated Materials: Disposable items such as gloves, weigh boats, and paper towels that have come into contact with the compound should be placed in a designated solid waste container.
Disposal Procedures
-
Labeling: All waste containers must be clearly labeled with the chemical name and associated hazards.
-
Storage: Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.
-
Disposal: Arrange for the disposal of all waste through your institution's EHS department or a certified hazardous waste disposal company.[10][11]
Important Note: Never dispose of boronic acid waste down the drain unless explicitly permitted by your local regulations and institutional EHS guidelines.[11][12] Even if neutralized, the potential for harmful byproducts and environmental contamination exists.[13]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is essential.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][14]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][2][14]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][2][14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][3]
-
Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's EHS department.
By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their work.
References
-
Lab Alley. How To Safely Dispose of Boric Acid. Available at: [Link]
-
Kumar, S. (2022, March 24). Disposal Of Boric Acid. Sciencing. Available at: [Link]
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Ball State University. Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains. Available at: [Link]
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Environmental Health and Safety, University of Arizona. (n.d.). Personal Protective Equipment Requirements for Laboratories. Available at: [Link]
-
Reddit. (2021, January 3). Tips for disposal of Sparex and Boric acid? r/SilverSmith. Available at: [Link]
-
LookChem. (n.d.). (7-Methoxy-5-Methylbenzo[b]thiophen-2-yl)boronic acid Safety Data Sheets(SDS). Available at: [Link]
-
University of Arizona. (2015, July 22). Personal Protective Equipment Selection Guide. Available at: [Link]
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Seton. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety. Available at: [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


